5-Methyl-3-nitro-pyridine-2-thiol
Description
Properties
IUPAC Name |
5-methyl-3-nitro-1H-pyridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-4-2-5(8(9)10)6(11)7-3-4/h2-3H,1H3,(H,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQQQGHOVLBHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methyl-3-nitro-pyridine-2-thiol (CAS 25391-74-6): A Critical Building Block in Advanced Heterocyclic Synthesis and Drug Discovery
Executive Summary
As modern medicinal chemistry increasingly focuses on complex, fused heterocyclic scaffolds to address challenging biological targets, the demand for highly functionalized building blocks has surged. 5-Methyl-3-nitro-pyridine-2-thiol (CAS 25391-74-6) represents a premier orthofunctionalized pyridine intermediate. Its unique substitution pattern—a strongly electron-withdrawing nitro group at C3, a nucleophilic thiol at C2, and a sterically compact, electron-donating methyl group at C5—makes it an indispensable precursor for synthesizing thiazolo[5,4-b]pyridines and other fused systems. This technical guide explores the physicochemical dynamics, synthetic methodologies, and downstream applications of this critical compound, providing a robust framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of 5-methyl-3-nitro-pyridine-2-thiol is essential for optimizing reaction conditions and predicting its behavior in complex synthetic sequences.
Thiol-Thione Tautomerism
Like many 2-pyridinethiols, this compound exhibits pronounced thiol-thione tautomerism. In the solid state and in polar protic solvents, the equilibrium heavily favors the pyridine-2-thione form. This is driven by the stabilization of the resulting NH/C=S dipole and intermolecular hydrogen bonding. However, in alkaline conditions, deprotonation yields the highly nucleophilic thiolate anion, which is the active species in subsequent alkylation or cyclization reactions.
Electronic Effects
The reactivity of the pyridine core is dictated by the push-pull dynamics of its substituents:
-
C3 Nitro Group (-I, -M): Dramatically lowers the LUMO of the pyridine ring, increasing the acidity of the thiol proton and stabilizing the thiolate anion.
-
C5 Methyl Group (+I): Provides a mild inductive electron-donating effect, slightly modulating the electrophilicity of the ring compared to the unsubstituted analog, which can influence regioselectivity in downstream electrophilic aromatic substitutions.
Quantitative Data Profile
| Property | Value |
| Chemical Name | 5-Methyl-3-nitro-pyridine-2-thiol |
| CAS Number | 25391-74-6 [1] |
| Molecular Formula | C6H6N2O2S |
| Molecular Weight | 170.19 g/mol |
| Melting Point | 199.00°C - 200.00°C [2] |
| Typical Purity | ≥ 95.0% |
| Appearance | Yellow to orange crystalline powder |
Synthetic Pathways & Mechanistic Insights
The most efficient and scalable route to 5-methyl-3-nitro-pyridine-2-thiol is via Nucleophilic Aromatic Substitution (SNAr) starting from 2-chloro-5-methyl-3-nitropyridine.
Mechanistic Rationale
The strong electron-withdrawing nature of the C3 nitro group activates the C2 position by stabilizing the anionic Meisenheimer complex intermediate. While direct reaction with sodium hydrosulfide (NaSH) is possible, it often generates toxic hydrogen sulfide gas and can lead to oxidative dimerization (disulfide formation). Therefore, the thiourea route is preferred. Thiourea acts as an excellent S-nucleophile, forming an isothiouronium salt that is subsequently hydrolyzed under basic conditions to yield the target thiol cleanly.
Figure 1: SNAr pathway via isothiouronium intermediate.
Experimental Protocol: Synthesis via Thiourea
This protocol is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure successful conversion.
Reagents:
-
2-Chloro-5-methyl-3-nitropyridine (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol (Solvent)
-
Potassium Hydroxide (KOH, 2.5 eq, aqueous solution)
-
Hydrochloric Acid (HCl, 6M)
Step-by-Step Methodology:
-
Isothiouronium Salt Formation: Suspend 2-chloro-5-methyl-3-nitropyridine (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (0.5 M concentration relative to the substrate).
-
Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4-6 hours.
-
Validation Checkpoint 1: The initial suspension will gradually dissolve, followed by the precipitation of the isothiouronium chloride salt as a dense, pale-yellow solid. Complete consumption of the starting material should be verified by TLC (Hexane:EtOAc 3:1).
-
-
Base Hydrolysis: Cool the reaction mixture to room temperature. Slowly add an aqueous solution of KOH (2.5 eq). Heat the resulting mixture to reflux for an additional 2-3 hours.
-
Validation Checkpoint 2: Upon addition of KOH, the solid will dissolve, and the solution will turn a deep, intense red/orange, indicating the formation of the soluble thiolate anion.
-
-
Isolation: Cool the mixture to 0-5°C in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2-3.
-
Validation Checkpoint 3: Acidification protonates the thiolate, driving the equilibrium toward the neutral thione/thiol, which precipitates as a yellow/orange crystalline solid.
-
-
Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove KCl and urea byproducts, and dry under high vacuum at 50°C.
Applications in Medicinal Chemistry & Proteostasis
5-Methyl-3-nitro-pyridine-2-thiol is highly valued in the synthesis of therapeutics targeting proteostasis dysfunction, neurodegeneration, and oncology [3]. The ortho-relationship of the nitro and thiol groups makes it an ideal precursor for thiazolo[5,4-b]pyridines .
Thiazolopyridine Scaffold Synthesis
The synthesis of fused thiazolopyridines involves a two-step sequence:
-
Reduction: The C3 nitro group is reduced to an amine using iron powder and HCl (Béchamp reduction) or catalytic hydrogenation (Pd/C, H2). The resulting 3-amino-5-methyl-pyridine-2-thiol is highly air-sensitive and must be used immediately or stored under inert gas.
-
Cyclization: The ortho-aminothiol is reacted with carbon disulfide (CS2) in the presence of a base, or with a carboxylic acid/orthoester under acidic conditions, to close the thiazole ring.
These scaffolds are critical pharmacophores in the development of kinase inhibitors, where the nitrogen of the pyridine and the heteroatoms of the thiazole ring participate in key hydrogen-bonding interactions within the ATP-binding pocket of target kinases.
Figure 2: Synthetic workflow from 2-pyridinethiol to therapeutic thiazolo[5,4-b]pyridines.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized 5-methyl-3-nitro-pyridine-2-thiol, rigorous analytical validation is required.
-
1H NMR (DMSO-d6, 400 MHz): The spectrum is characterized by the downfield shift of the aromatic protons due to the nitro group. Expect a singlet for the C5 methyl group around δ 2.3 ppm. The C4 and C6 protons will appear as distinct doublets in the aromatic region (δ 8.0 - 8.5 ppm). The thiol/thione proton often appears as a broad exchangeable singlet far downfield (δ > 13 ppm) in dry DMSO, confirming the thione tautomer.
-
LC-MS (ESI): In positive ion mode, the expected pseudo-molecular ion [M+H]+ is observed at m/z 171.0. In negative ion mode, the [M-H]- ion at m/z 169.0 is highly prominent due to the acidity of the thiol.
-
HPLC: Reverse-phase HPLC (C18 column) using a gradient of Water/Acetonitrile (with 0.1% TFA) is recommended to monitor purity and detect potential disulfide dimers (which will elute significantly later than the monomeric thiol).
References
-
Molaid. "2-Chloro-5-methyl-3-nitropyridine Reaction and Patent Data". URL: [Link]
Mechanistic Insight: Thiol-Thione Tautomerism in 5-Methyl-3-nitro-pyridine-2-thiol
Executive Summary
The structural integrity of heterocyclic pharmacophores is often dictated by dynamic equilibria that are invisible in static 2D representations.[1] In the case of 5-Methyl-3-nitro-pyridine-2-thiol , the molecule does not exist primarily as the thiol (-SH) depicted in many chemical catalogs.[1] Instead, it is dominated by a thione (thioamide) tautomer, stabilized by a unique intramolecular hydrogen-bonding network driven by the 3-nitro substituent.
This guide provides a definitive analysis of this tautomerism, offering researchers a predictive framework for solubility, reactivity (S-alkylation vs. N-alkylation), and bioactivity profiling.
Molecular Mechanics & Electronic Theory
The Tautomeric Equilibrium
The core phenomenon involves the proton transfer between the pyridine nitrogen and the sulfur atom at the C2 position.[1] While aromaticity arguments typically favor the pyridine-thiol form (A), the thione form (B) is thermodynamically preferred in this specific scaffold due to thioamide resonance stabilization and intramolecular hydrogen bonding .[1]
Key Structural Drivers:
-
3-Nitro Group (The Anchor): Unlike the unsubstituted 2-mercaptopyridine, the 3-nitro group creates a "peri-interaction."[1] The oxygen of the nitro group acts as a hard hydrogen bond acceptor for the N-H proton of the thione, forming a stable 6-membered pseudo-ring. This locks the proton on the nitrogen, heavily penalizing the thiol form.
-
5-Methyl Group (The Tuner): This electron-donating group (+I effect) increases the electron density of the pyridine ring.[1] While it slightly increases the basicity of the sulfur, its effect is secondary to the dominant electronic withdrawal and steric locking provided by the nitro group.
Visualization of the Equilibrium
The following diagram illustrates the equilibrium, highlighting the critical intramolecular hydrogen bond (red dotted line) that stabilizes the thione.[1]
Figure 1: The tautomeric pathway showing the thermodynamic sink created by the 3-nitro group's intramolecular hydrogen bond.[1]
Solvent & Environmental Modulation[2]
The ratio of tautomers (
| Solvent Class | Representative Solvent | Predominant Species | Mechanistic Rationale |
| Non-Polar | Cyclohexane, Toluene | Mixed / Thiol* | Low dielectric constant cannot support the large dipole moment of the thione.[1] However, the 3-nitro group may still enforce the thione form via intramolecular H-bonding even here. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Thione (>95%) | High polarity stabilizes the zwitterionic character of the thioamide resonance forms ( |
| Polar Protic | Methanol, Water | Thione (>99%) | Solvent acts as an H-bond donor to the thione sulfur and acceptor for the N-H, reinforcing the thione structure.[1] |
| Solid State | (Crystal Lattice) | Thione | Packing forces and intermolecular dipole alignment exclusively favor the thione.[1] |
Critical Note for Synthetic Chemists: When performing S-alkylation, using a polar aprotic solvent (like DMF) with a base (e.g.,
Analytical Characterization Protocols
Distinguishing the tautomers requires specific spectroscopic techniques.[1] Standard QC methods (like LC-MS) often fail to differentiate them as they have identical masses and interconvert on the column.[1]
Validated NMR Protocol
Objective: Confirm the presence of the Thione tautomer via Proton NMR.
Reagents:
-
Sample: ~10 mg 5-Methyl-3-nitro-pyridine-2-thiol
-
Solvent: DMSO-
(Preferred overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> to prevent aggregation issues).
Step-by-Step Workflow:
-
Dissolution: Dissolve sample in 0.6 mL DMSO-
. Ensure complete solvation; the nitro group decreases solubility compared to the parent pyridine. -
Acquisition: Run standard
NMR (16 scans minimum).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Analysis (The "Thione Check"):
-
Look for a broad singlet extremely downfield, typically
13.0 – 14.0 ppm . This is the N-H proton involved in hydrogen bonding. -
Absence of this peak and presence of a sharp singlet ~3-4 ppm would indicate the S-H thiol, but this is rarely observed in DMSO.[1]
-
-
Verification: Look for the C=S carbon signal around 170–180 ppm . A standard pyridine C-S carbon would appear upfield (140–150 ppm).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Analytical Decision Tree
Figure 2: Analytical workflow for tautomer determination using NMR spectroscopy.
Implications for Drug Design & Synthesis[1]
Bioisosterism
The thione moiety is a classic bioisostere for the amide bond .[1]
-
H-Bonding: The N-H is a strong donor; the C=S sulfur is a weak acceptor (much weaker than C=O).[1]
-
Lipophilicity: The thione is more lipophilic than the corresponding amide, potentially improving membrane permeability.[1]
Metabolic Stability
-
S-Oxidation: The thione sulfur is prone to metabolic oxidation by FMOs (Flavin-containing monooxygenases) or CYPs to sulfines (C=S=O) and sulfonic acids.[1]
-
Desulfurization: In vivo, the C=S bond can be labile. The 3-nitro group, however, deactivates the ring, potentially protecting against oxidative metabolism compared to electron-rich pyridines.
Coordination Chemistry
In metalloenzyme inhibition (e.g., Zinc metalloproteases), the molecule binds as a bidentate ligand . The sulfur (soft base) and the nitro oxygen (hard base) can form a chelate ring with the metal center, or the sulfur and ring nitrogen (after deprotonation) can coordinate.[1]
References
-
Beak, P., Covington, J. B., & Smith, S. G. (1976). Structural studies of tautomeric systems: the importance of association. Journal of the American Chemical Society.[1] Link
-
Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles. Link
-
Stoyanov, S., et al. (2002). 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium.[2][3][4] A comparative experimental and computational study. Journal of the American Chemical Society.[1] Link
-
PubChem Compound Summary. (2023). 5-Nitropyridine-2-thiol (Analogous structural data). National Library of Medicine. Link
-
Filarowski, A., et al. (2021).[5] Intramolecular Hydrogen Bonding: Spectroscopic and Theoretical Insight. Molecules. Link
Sources
In-depth Technical Guide: 5-Methyl-3-nitro-pyridine-2-thiol (CAS 25391-74-6)
[1][2]
Executive Summary
5-Methyl-3-nitro-pyridine-2-thiol (CAS 25391-74-6) is a high-value heterocyclic building block characterized by a densely functionalized pyridine core. Its structural triad—a nucleophilic thiol/thione group at C2, an electrophilic nitro group at C3, and a methyl handle at C5—renders it indispensable in the synthesis of fused ring systems such as thiazolo[5,4-b]pyridines and thieno[2,3-b]pyridines. This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and critical role in modern drug discovery, specifically in the development of kinase inhibitors and anti-infectives.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]
The compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione tautomer often predominating in the solid state and polar solvents due to the stabilization provided by the adjacent electron-withdrawing nitro group.
Table 1: Chemical Identifiers and Properties
| Property | Specification |
| Chemical Name | 5-Methyl-3-nitro-pyridine-2-thiol |
| CAS Number | 25391-74-6 |
| Synonyms | 2-Mercapto-5-methyl-3-nitropyridine; 5-Methyl-3-nitro-2(1H)-pyridinethione |
| Molecular Formula | C₆H₆N₂O₂S |
| Molecular Weight | 170.19 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 199–200 °C (dec.)[1] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base |
| pKa (Predicted) | ~5.5 (thiol proton) |
Synthesis and Production Workflows
The industrial and laboratory-scale synthesis of 5-Methyl-3-nitro-pyridine-2-thiol typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of a halogenated precursor. The electron-deficient nature of the pyridine ring, further activated by the ortho-nitro group, facilitates the displacement of the leaving group by sulfur nucleophiles.
Core Synthetic Pathway
The synthesis generally begins with commercially available 2-amino-5-methylpyridine (2-amino-5-picoline).
-
Nitration: Electrophilic aromatic substitution introduces the nitro group at the C3 position.
-
Diazotization/Hydrolysis (or Halogenation): Conversion of the amino group to a hydroxyl or direct conversion to a chloride (Sandmeyer-type or Vilsmeier-Haack conditions).
-
Thiolation: The resulting 2-chloro-5-methyl-3-nitropyridine is treated with a sulfur source (Thiourea or Sodium Hydrosulfide) to yield the target thiol.
Visualization: Synthesis Workflow
The following diagram illustrates the stepwise conversion from the picoline precursor to the target thiol.
Figure 1: Stepwise synthesis of 5-Methyl-3-nitro-pyridine-2-thiol via SNAr mechanism.
Reactivity & Derivatization in Drug Design[5]
The strategic value of CAS 25391-74-6 lies in its "orthogonal reactivity." The molecule offers three distinct sites for modification, allowing medicinal chemists to grow molecules in specific vectors to probe biological binding pockets.
The "Thiol-Nitro" Orthogonality
The adjacent thiol and nitro groups constitute a "privileged motif" for cyclization.
-
S-Alkylation: The thiol group is highly nucleophilic. Reaction with alkyl halides in the presence of a mild base (K₂CO₃) yields thioethers. This is often the first step in synthesizing non-fused kinase inhibitors.
-
Reductive Cyclization: Reduction of the nitro group (using Fe/AcOH or H₂/Pd) in the presence of the thiol (or a thioether) often leads to spontaneous or acid-catalyzed cyclization to form thiazolo[5,4-b]pyridines or pyrido[2,3-b][1,4]thiazines .
Field-Proven Applications
-
Kinase Inhibitors: The pyridine nitrogen and the functional groups at C2/C3 can mimic the adenine ring of ATP, making this scaffold ideal for Type I and Type II kinase inhibitors.
-
Antibacterial Agents: Derivatives of nitropyridyl sulfides have shown efficacy against Gram-positive pathogens by disrupting cellular respiration.
Visualization: Derivatization Tree
This diagram maps the logical downstream transformations accessible from the core scaffold.
Figure 2: Divergent synthesis pathways for accessing fused heterocyclic systems.
Experimental Protocols
Protocol A: Synthesis from 2-Chloro-5-methyl-3-nitropyridine
Rationale: This protocol utilizes thiourea, which avoids the handling of toxic H₂S gas and typically provides higher purity products via the isothiouronium salt intermediate.
-
Reagents: 2-Chloro-5-methyl-3-nitropyridine (1.0 eq), Thiourea (1.1 eq), Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve the chloropyridine precursor in absolute ethanol.
-
Add thiourea in a single portion.
-
Heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor by TLC (formation of a polar baseline spot corresponding to the salt).
-
Cool the reaction to room temperature.
-
Hydrolysis: Add aqueous NaOH (2.5 eq, 10% w/v) and reflux for an additional 1 hour to cleave the isothiouronium intermediate.
-
Workup: Cool to 0 °C and acidify carefully with HCl (1 M) to pH 3–4. The product, 5-Methyl-3-nitro-pyridine-2-thiol, will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.
-
Protocol B: General S-Alkylation
Rationale: To prevent N-alkylation (which yields the pyridone analog), use a non-polar solvent and a weak base.
-
Reagents: 5-Methyl-3-nitro-pyridine-2-thiol (1.0 eq), Alkyl Halide (1.1 eq), K₂CO₃ (1.5 eq), Acetone or DMF.
-
Procedure:
-
Suspend the thiol and K₂CO₃ in acetone.
-
Add the alkyl halide dropwise at room temperature.
-
Stir at 25–40 °C for 2–6 hours.
-
Filter off inorganic salts and evaporate the solvent.
-
Validation: 1H NMR should show a shift of the alkyl protons and retention of the aromatic signals.
-
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I emphasize that while this compound is a valuable intermediate, it carries specific hazards associated with nitro-aromatics and thiols.
-
Thiol Odor Control: Like most low-molecular-weight thiols, this compound may possess a disagreeable stench. All reactions must be performed in a high-efficiency fume hood. Glassware should be treated with bleach (sodium hypochlorite) solution before removal from the hood to oxidize residual thiols.
-
Energetic Potential: Compounds containing nitro groups on aromatic rings can be shock-sensitive or thermally unstable, especially during scale-up. Differential Scanning Calorimetry (DSC) is recommended before heating large quantities (>100g).
-
Skin/Eye Contact: Standard PPE (nitrile gloves, safety goggles) is mandatory. The compound is likely an irritant and potential sensitizer.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763652, 5-Nitropyridine-2-thiol (Analogous Chemistry). Retrieved from [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025).[2] Nitropyridines in the Synthesis of Bioactive Molecules.[3][4][2][5][6][7] Pharmaceuticals, 18(5), 692.[2] Retrieved from [Link]
-
PrepChem. (2024). Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine (Precursor Synthesis). Retrieved from [Link]
Sources
- 1. AB302009 | CAS 25391-74-6 – abcr Gute Chemie [abcr.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability and Tautomeric Dynamics of 5-Methyl-3-nitro-pyridine-2-thiol
A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists
Executive Summary
5-Methyl-3-nitro-pyridine-2-thiol (CAS: 25391-74-6) is a highly functionalized heterocyclic building block with a molecular weight of 170.19 g/mol and a melting point of 199.00°C - 200.00°C[1]. In synthetic chemistry and drug design, 2-mercaptopyridines are notorious for their complex thermodynamic behavior, driven by a dynamic thiol-thione tautomeric equilibrium. For 5-methyl-3-nitro-pyridine-2-thiol, this equilibrium is heavily modulated by the push-pull electronic effects of its substituents and the dielectric constant of the surrounding medium. Understanding these thermodynamic drivers is critical for predicting its reactivity (e.g., S-alkylation vs. N-alkylation) and optimizing its integration into active pharmaceutical ingredients (APIs).
Mechanistic Drivers of Thermodynamic Stability
The thermodynamic stability of 5-methyl-3-nitro-pyridine-2-thiol is not static; it is a solvent-dependent equilibrium between the aromatic thiol tautomer (5-methyl-3-nitropyridine-2-thiol) and the zwitterionic thione tautomer (5-methyl-3-nitropyridine-2(1H)-thione).
The Role of Solvent Polarity and Dipole Moments
In the solid state and highly polar solvents (e.g., DMSO, water), the thione form is thermodynamically dominant. This stability arises from the thione's large dipole moment, which is effectively solvated by polar media, and its ability to form strong intermolecular hydrogen-bonded dimers (N-H···S=C)[2]. Conversely, the thiol form possesses full 6π aromaticity and a lower dipole moment, making it highly competitive—and often the major species—in the gas phase or in non-polar solvents (e.g., cyclohexane, toluene)[3].
Substituent Proximity Effects: The 3-Nitro Group
The presence of a strongly electron-withdrawing nitro group at the C3 position drastically alters the tautomeric landscape compared to unsubstituted 2-mercaptopyridine.
-
Electronic Destabilization of the Thione: The -NO₂ group reduces the electron density on the adjacent N1 nitrogen, lowering its basicity and making it less thermodynamically favorable to hold a proton in the thione form.
-
Intramolecular Hydrogen Bonding: In the thiol form, the spatial proximity of the 3-nitro group allows for the formation of a stabilizing intramolecular hydrogen bond between the 2-SH proton and the nitro oxygen (S-H···O-NO₂)[4]. This proximity effect provides a significant thermodynamic anchor for the thiol form in non-polar environments.
Electronic Modulation: The 5-Methyl Group
The 5-methyl group exerts a mild electron-donating effect via induction (+I) and hyperconjugation. This slightly increases the overall electron density of the pyridine ring, partially offsetting the strong electron-withdrawing nature of the 3-nitro group and fine-tuning the pKa of the molecule.
Fig 1. Solvent-driven tautomeric equilibrium of 5-Methyl-3-nitro-pyridine-2-thiol.
Quantitative Thermodynamic Parameters
To facilitate rapid comparison, the fundamental thermodynamic drivers differentiating the two tautomers are summarized below.
| Parameter | Thiol Tautomer | Thione Tautomer | Mechanistic Driver |
| Aromaticity | 6π Aromatic | Non-aromatic (Zwitterionic) | Cyclic conjugation inherently favors the thiol form in the gas phase[2]. |
| Dipole Moment | Low (~2-3 D) | High (~5-7 D) | Charge separation in the thione form drives stabilization in polar solvents[3]. |
| H-Bonding (Intra) | S-H···O-NO₂ | None | Proximity of the 3-nitro group stabilizes the thiol in non-polar media[4]. |
| H-Bonding (Inter) | Weak | Strong (N-H···S=C Dimers) | Intermolecular dimerization heavily favors the thione in the solid state. |
| UV-Vis Absorption | < 300 nm (π-π) | 300–400 nm (n-π) | The C=S chromophore of the thione lowers the transition energy gap[5]. |
Experimental Workflows for Stability Assessment
As an Application Scientist, relying solely on computational predictions is insufficient; empirical validation is required. The following protocols outline a self-validating methodology to quantify the thermodynamic stability of 5-methyl-3-nitro-pyridine-2-thiol.
Protocol 1: Solvent-Dependent UV-Vis Spectroscopy
Causality: We select the 300–400 nm window because the thione tautomer exhibits a distinct n-π* transition in this region, driven by the C=S chromophore. The thiol tautomer lacks this chromophore and only displays a π-π* transition below 300 nm[5]. Monitoring the ratio of these peaks allows direct quantification of the tautomeric equilibrium across varying dielectric constants.
-
Sample Preparation: Prepare 50 µM stock solutions of 5-methyl-3-nitro-pyridine-2-thiol in a gradient of solvents (Cyclohexane, Toluene, Chloroform, Acetonitrile, DMSO).
-
Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 500 nm at 25°C using a quartz cuvette (1 cm path length).
-
Data Extraction: Integrate the area under the curve for the thione peak (~340 nm) and the thiol peak (~280 nm).
-
Self-Validation Check: Overlay the spectra from the solvent gradient. The presence of a sharp isosbestic point confirms that the system is a strict two-component equilibrium (thiol
thione) and rules out degradation or the formation of a third species (e.g., disulfide oxidation products).
Protocol 2: Variable Temperature NMR (VT-NMR) for van't Hoff Analysis
Causality: The tautomeric exchange between thiol and thione forms is typically rapid on the NMR timescale at room temperature, resulting in averaged chemical shifts. By lowering the temperature in a non-polar solvent, we slow the exchange rate to achieve decoalescence, allowing the distinct integration of the N-H (thione) and S-H (thiol) protons[2].
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous Toluene-d8 (to favor the thiol form and prevent freezing at low temperatures).
-
VT-NMR Acquisition: Acquire 1H-NMR spectra starting at 298 K, decreasing in 10 K increments down to 200 K. Allow 10 minutes of equilibration time at each temperature step.
-
Integration & Calculation: Once decoalescence is achieved, integrate the S-H proton signal (typically ~3-4 ppm) and the N-H proton signal (typically >10 ppm). Calculate the equilibrium constant
. -
Thermodynamic Extraction: Plot
versus . According to the van't Hoff equation ( ), the slope yields the enthalpy of tautomerization ( ), and the y-intercept yields the entropy ( ).
Fig 2. Self-validating experimental workflow for thermodynamic parameter extraction.
Implications for Drug Development and Synthesis
The thermodynamic stability of the tautomers directly dictates the compound's reactivity profile. When synthesizing thioether-linked pharmacophores, alkylation can theoretically occur at the sulfur (S-alkylation) or the ring nitrogen (N-alkylation).
Because the thione form is highly polarized and easily deprotonated under mild basic conditions, the resulting thiolate anion exhibits high nucleophilicity at the sulfur atom. Consequently, S-alkylation is overwhelmingly favored over N-alkylation[6]. For example, reacting 5-methyl-3-nitro-pyridine-2-thiol with an alkyl halide in the presence of a mild base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) will selectively yield the S-alkylated thioether, a critical step in building complex heterocyclic APIs.
References[1] AB302009 | CAS 25391-74-6 – abcr Gute Chemie, abcr.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl1OpBdGCNwowVf1xYQVKaaepX-LzjIaENUnvz4GoCHGiMfs4S8d6mIE9PQKi5fK10q_A91pGqYi1h0TREQYO5A5NXCPWHKoKOPhq10Ca29nUqIZAvdpBxSw==[2] Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution, rsc.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbBD75FEuG88b2FU0_RPMIBdMIhBIgIQ9DY7xE6FyIMGG3AF6e5T93Ldq1Zi81oKUMI9x9CfHasaNfxe2olYWZIQCA8BVZc-PqDmJEAV0byZybZ8eDmLtS8lsBkwAxjl_nszAY5qF_LXBps_ttunjWQQoFFRl_u1TVLg==[3] 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLS5V4ZZS-xm_diMKyBG_o38UYog5F_u4EYCWdGsvXfsYNVuWZUe1c6J6pADvjsxGrOHyJnt9bzJ0_a1JnxjkczvEDhWznKoY3qALVHcT5JjpizSrVYiOV8AiXAvJ-kUr8OUhKgYoYnMm64ug2u0tjo50cE3-W23V8Yk2UfjR5eEdp6RU0xKZvcRciXUvbpSpty4r_JYtp1wsX7fg0ieqcEIZnmgK_ia8TQrJqhUVvsaRvzgiKNEGTnugNcAgF5OApgT30U7WZBP2lGZ9d8R-iyCFLGT9D0g==[4] Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering, acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZVL1ib4PJixJOZ2lY1f6l2N7BcCDJAxWtUqZBriw6EtJVPKMePDE_Md-Qwr_XTnRPpTdQShFOfSJzktld3zsSWyHm8iDumoKjEExB-dfkTYelxm0_0v20uLd25GPklkHg7YbVCzj3qBbmho0EiEE=[7] 2-[(3-Nitro-2-pyridyl)thio]acetic acid | 18504-80-8, benchchem.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9JofQFTA0Y5PtviLkqQOXU-3VakLehNucriDjkj8dMPRP4i4InL1f0nhlbV7UzX0J577lPJ4YOx1qI3TeV8AQ5sELKTb1SZ_oCnYhfoZJBU9o0ruYJtDMJEpJmr_9MsH9IZZ_qw==[6] Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHohai8QYxvjrhl67cedJVwziVpgSF69OB2GLcdYNcSRKzB80--1B_NGXhjutIjQWjteJ6i-FHNk8T4w7DTvWCl9b2EdJQrhZw_5haWJrOhu80aspkW2n7BWxge3qFU6qtOx1RA4NduCt39eozozRA02Fto6sx7V5rIxbhoMUnMtaKqkoYfAhbIx7nc6Z1Dz-rMShOXyU0L8nXM1LzFX-pSVMxaj7uYkwQ6pql8M5qVE0kus2NyNNh4gEYqCBApej174U0t81kPBAByffFk_27fT9K0XRL3wYWaqN9YnGG7Oxzy3xQT54UbSgsMmnj9lCL0RYByPAluFhWqbf5GI37a7SIvNH_BwtHhPv0i2Qk=[5] Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpCbdY2MAMowiuyt6quRcNPazLUnA7sM0agZg0yST4BRg4GGQtk6odbq6opCABtK754oZjRefZo2QuLay3n0I1CXGpT5ERlQebuO4VDPZpLrZhwO99xxmsanoT03bxQtzccxaY2xnrps7UHZw=
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Technical Guide: Acidity & pKa Profile of 5-Methyl-3-nitro-pyridine-2-thiol
[1][2]
Executive Summary
5-Methyl-3-nitro-pyridine-2-thiol is a highly functionalized heterocyclic scaffold used in medicinal chemistry as a bioisostere and synthetic intermediate.[1][2] Its physicochemical behavior is defined by a critical thione-thiol tautomeric equilibrium and the competing electronic effects of its substituents.[1][2]
-
Predicted pKa (Acidic): 2.5 – 3.5 (Strongly Acidic compared to parent scaffold).[2][3]
-
Dominant Tautomer: 5-Methyl-3-nitro-pyridine-2-thione (in solution/solid state).[1][2]
-
Physiological State: At physiological pH (7.4), this compound exists almost exclusively as the deprotonated thiolate/thioamide anion , significantly influencing its solubility and protein binding profiles.
Structural Analysis & Tautomerism
Understanding the acidity of this compound requires first establishing its structural identity in solution. Like most 2-mercaptopyridines, this molecule exhibits prototropic tautomerism.[1][2]
The Thione-Thiol Equilibrium
While often named as a "thiol," experimental evidence from analogous systems (e.g., 3-nitro-2-pyridone and 2-mercaptopyridine) confirms that the thione (amide-like) form is thermodynamically favored in the solid state and polar solvents (water, DMSO, methanol).[1][2][3]
-
Thione Form (A): Proton resides on the ring nitrogen (NH).[3] This form is stabilized by the aromaticity of the thioamide resonance and the strong electron-withdrawing nature of the 3-nitro group.[1][2]
-
Thiol Form (B): Proton resides on the sulfur (SH).[3] This form is typically observed only in the gas phase or highly non-polar solvents.
Visualization of Tautomeric & Ionization Pathways
The following diagram illustrates the equilibrium and the subsequent deprotonation to the common resonance-stabilized anion.
Caption: Figure 1. Tautomeric equilibrium favoring the thione form and convergence to a common resonance-stabilized anion upon deprotonation.[1][2]
pKa Value Analysis & Electronic Effects
Direct experimental pKa values for the specific 5-methyl-3-nitro derivative are rare in open literature.[1][2] However, a high-confidence range can be derived using Structure-Activity Relationship (SAR) analysis of validated analogs.[1][2]
Comparative pKa Data Table
The following table synthesizes experimental data from the parent scaffold and relevant analogs to bracket the pKa of the target compound.
| Compound | Structure | pKa (Acidic) | Source/Notes |
| 2-Mercaptopyridine | Parent Scaffold | 9.97 | Experimental (IUPAC) [1] |
| 2-Mercapto-5-methylpyridine | Methyl Analog | 9.79 | Predicted/Exp [2] |
| 3-Hydroxy-2-nitropyridine | Electronic Analog | 2.41 | Experimental (Apparent) [3] |
| 3-Nitropyridine-2-thiol | Nitro Analog | ~2.5 - 3.0 | Inferred (SAR) |
| 5-Methyl-3-nitro-pyridine-2-thiol | Target | 2.5 – 3.5 | Predicted Range |
Mechanistic Driver: The 3-Nitro Effect
The dramatic drop in pKa from ~9.9 (parent) to ~3.0 (target) is driven by the 3-Nitro group :
-
Inductive Effect (-I): The nitro group is strongly electron-withdrawing, pulling electron density away from the ring nitrogen and sulfur, significantly weakening the N-H (or S-H) bond.[2]
-
Resonance Effect (-M): In the deprotonated anion, the negative charge can be delocalized onto the nitro group oxygens.[2] This resonance stabilization is exceptionally strong because the nitro group is ortho to the acidic center.
Modulation: The 5-Methyl Effect
The 5-Methyl group acts as a weak electron-donating group (EDG) via hyperconjugation.[1][2]
Experimental Determination Protocols
For researchers needing to validate the exact pKa of a synthesized batch, the following protocols are recommended. Due to the low pKa and potential solubility issues, UV-Metric Titration is superior to standard potentiometry.[2]
Protocol A: UV-Metric Spectrophotometry (Recommended)
This method relies on the distinct UV absorbance spectra of the protonated (neutral) and deprotonated (anionic) forms.[2][3]
Reagents:
-
Stock Solution: 10 mM compound in DMSO.
-
Buffers: Universal buffer series (pH 1.0 to 6.0).
Workflow:
-
Preparation: Dilute stock into buffers to a final concentration of ~50 µM (ensure <1% DMSO to avoid solvent effects).
-
Scanning: Record UV-Vis spectra (200–400 nm) for each pH point.
-
Observation: Look for the isosbestic point and the bathochromic shift (red shift) typical of thiolate/thioamide anion formation.
-
Calculation: Plot Absorbance (
) vs. pH. The inflection point of the sigmoidal curve is the pKa.
Protocol B: Potentiometric Titration (Alternative)
Suitable only if the compound has sufficient water solubility (>1 mM).[2][3]
Workflow:
-
Dissolve 3-5 mg of compound in 20 mL of degassed water (or 20% MeOH/Water if insoluble).[2]
-
Acidify to pH 1.5 using 0.1 M HCl.
-
Titrate with 0.1 M carbonate-free NaOH under inert gas (
). -
Data Analysis: Use the Bjerrum method or Gran plot to determine the endpoint and pKa. Note: Correct for the dielectric constant if using methanol cosolvent.
Implications for Drug Development
The acidity profile of 5-Methyl-3-nitro-pyridine-2-thiol has specific consequences for its use in medicinal chemistry.
Solubility & Permeability[2]
-
At pH 1.2 (Stomach): The compound is likely protonated (neutral) .[2][3] This maximizes membrane permeability but minimizes solubility.[2]
-
At pH 7.4 (Blood/Cytosol): The compound is fully deprotonated (anionic) (
).[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Reactivity (S-Alkylation)
The low pKa of the thiol group makes the sulfur highly nucleophilic even under acidic or neutral conditions.[2]
-
Reaction: S-alkylation (to form thioethers) proceeds rapidly at physiological pH without requiring added base, as the thiolate anion is already generated.[1][2]
Caption: Figure 2. Reactivity pathway showing rapid S-alkylation driven by low pKa at physiological pH.[1][2]
References
-
IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Bases in Aqueous Solution. Pyridine-2-thiol (2-Mercaptopyridine) pKa data.[1][2][4] Link
-
ChemicalBook. 2-Mercapto-5-methylpyridine Properties and Predicted pKa.Link[2]
-
PubChem. 3-Hydroxy-2-nitropyridine Compound Summary (CID 27057).[1][2] Experimental pKa (Acidic Apparent) ~2.[2][3]41. Link[2][3]
-
Royal Society of Chemistry (RSC). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine.[1][2]Link[2][3]
-
GuideChem. 3-Nitropyridine-2-thiol Properties.Link
The Ascendant Trajectory of 3-Nitropyridine-2-thiol Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1] Among these, the 3-nitropyridine-2-thiol moiety has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, chemical reactivity, and promising therapeutic applications of 3-nitropyridine-2-thiol derivatives, with a focus on their potential as anticancer and antimicrobial agents. We delve into the mechanistic underpinnings of their activity and provide detailed experimental protocols to empower researchers in this burgeoning field.
The Synthetic Gateway: Accessing the 3-Nitropyridine-2-thiol Core
The synthesis of 3-nitropyridine-2-thiol and its derivatives hinges on the strategic introduction of the nitro and thiol functionalities onto the pyridine ring. A common and effective strategy involves the initial synthesis of a suitable precursor, typically an activated 2-halopyridine, followed by nucleophilic aromatic substitution (SNAr) with a sulfur nucleophile.
Synthesis of the Key Precursor: 2-Chloro-3-nitropyridine
A versatile and widely used precursor is 2-chloro-3-nitropyridine. Its synthesis can be achieved through a two-step process starting from 2-hydroxypyridine (2-pyridone).[2]
Step 1: Nitration of 2-Hydroxypyridine
The nitration of 2-hydroxypyridine is a crucial step to introduce the electron-withdrawing nitro group at the 3-position, which activates the 2-position for subsequent nucleophilic attack.
Step 2: Chlorination of 3-Nitro-2-hydroxypyridine
The hydroxyl group of 3-nitro-2-hydroxypyridine is then converted to a chloro group, a good leaving group for the subsequent SNAr reaction.
Caption: Synthetic pathway to 2-chloro-3-nitropyridine.
Nucleophilic Aromatic Substitution: Introducing the Thiol Group
With the activated precursor in hand, the 2-thiol functionality is introduced via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group at the 3-position significantly facilitates the displacement of the chloride at the 2-position by a sulfur nucleophile.
Caption: General scheme for the synthesis of 3-nitropyridine-2-thiol derivatives.
Biological Activities and Therapeutic Potential
The true excitement surrounding 3-nitropyridine-2-thiol derivatives lies in their diverse and potent biological activities. Extensive research has highlighted their promise in two critical areas of drug development: oncology and infectious diseases.
Anticancer Activity: Targeting the Microtubule Network
A significant body of evidence points to the potent anticancer properties of 3-nitropyridine-2-thiol derivatives.[3] These compounds have been shown to exert their cytotoxic effects by disrupting the cellular microtubule network, a validated and highly successful target in cancer chemotherapy.
Mechanism of Action: Tubulin Polymerization Inhibition
3-Nitropyridine analogues have been identified as a novel class of microtubule-targeting agents.[3] They function by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[3] X-ray crystallography studies have revealed that these compounds bind to the colchicine-binding site on β-tubulin, a well-known site for microtubule-destabilizing agents.[3]
Caption: Mechanism of action of 3-nitropyridine-2-thiol derivatives as tubulin polymerization inhibitors.
Quantitative Data on Anticancer Activity
The anticancer efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-Dihydropyridine-2(1H)-thione (S22) | A375 (Melanoma) | 1.71 ± 0.58 | [4] |
| 3,4-Dihydropyridine-2(1H)-thione (S22) | SK-OV-3 (Ovarian) | 1.67 ± 1.47 | [4] |
| 3-Nitropyridine analogue (4AZA2891) | Various solid and hematological cancer cell lines | Nanomolar range | [3] |
| Pyridine derivative (Compound 1) | HepG2 (Liver) | IC50 < 20 µM | [5] |
| Pyridine derivative (Compound 1) | MCF-7 (Breast) | IC50 < 20 µM | [5] |
Antimicrobial and Antifungal Activity
In an era of rising antimicrobial resistance, the discovery of novel antimicrobial agents is of paramount importance. 3-Nitropyridine-2-thiol derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7] The presence of the nitro group is often associated with antimicrobial activity in various aromatic compounds.[8]
Mechanism of Action
The precise antimicrobial mechanism of action for this class of compounds is still under investigation but is thought to involve the modulation of essential microbial enzymes or interference with cellular processes crucial for pathogen survival.[6] For instance, some nitropyridine derivatives have shown efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][9]
Quantitative Data on Antimicrobial Activity
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4-64 | [6] |
| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to Ciprofloxacin | [7] |
| Nitropyridine-containing complexes | C. albicans | Comparable to Nystatin | [7] |
Experimental Protocols
To facilitate further research and development, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 3-Nitropyridine-2-thiol Derivatives
General Procedure for the Synthesis of 2-Substituted-3-nitropyridines via Nucleophilic Substitution of 2-Chloro-3-nitropyridine with Thiols:
-
To a solution of 2-chloro-3-nitropyridine (1 mmol) in anhydrous DMF (5 mL), add the desired thiol (1 mmol) and potassium carbonate (K2CO3) (1 mmol).[10]
-
Stir the reaction mixture at 60 °C for 1-2 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and acidify to pH 3 with concentrated HCl.[10]
-
Extract the product with chloroform (3 x 20 mL).[10]
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and evaporate the solvent under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.[10]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
-
Cell Seeding: Seed cancer cells (e.g., A375, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4][5]
-
Compound Treatment: Prepare serial dilutions of the 3-nitropyridine-2-thiol derivatives in the culture medium. After 24 hours, replace the existing medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 96 hours).[4][5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.[11]
-
Tubulin Preparation: Reconstitute purified tubulin (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP.[11][12]
-
Reaction Mixture: In a pre-warmed 96-well plate, add the reconstituted tubulin to each well.[11]
-
Compound Addition: Add varying concentrations of the test compounds (3-nitropyridine-2-thiol derivatives) to the wells. Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) as a positive control.[11]
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.[11]
-
Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the IC50 for tubulin polymerization inhibition.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[3][13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth, adjusted to a 0.5 McFarland standard.[3]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth.[3]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).[3]
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 16-20 hours.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][13]
Conclusion and Future Directions
3-Nitropyridine-2-thiol derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated efficacy as both anticancer and antimicrobial agents, coupled with well-defined synthetic routes, positions them as attractive candidates for further development. The mechanistic insights into their action as tubulin polymerization inhibitors provide a solid foundation for rational drug design and optimization.
Future research should focus on expanding the structure-activity relationship (SAR) studies to enhance potency and selectivity. The exploration of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles is also a critical next step. Furthermore, in vivo studies are essential to validate the promising in vitro results and to assess the safety and efficacy of these compounds in preclinical models. The continued investigation of 3-nitropyridine-2-thiol derivatives holds the potential to deliver novel and effective therapeutic agents to address the pressing global challenges of cancer and infectious diseases.
References
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Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. (2021). Molecules. [Link]
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3-nitropyridine analogues as novel microtubule-targeting agents. (2024). Scientific Reports. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. (2025). Molecules. [Link]
-
Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (1996). Journal of Natural Products. [Link]
-
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.). PMC. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC. [Link]
-
New 2-thiopyridines as Potential Candidates for Killing Both Actively Growing and Dormant Mycobacterium Tuberculosis Cells. (2014). Antimicrobial Agents and Chemotherapy. [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). Molecules. [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research. [Link]
-
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). Journal of Pharmaceutical Research International. [Link]
-
Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. (2009). Archiv der Pharmazie. [Link]
-
A review of compounds derivatives with antimicrobial activities. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]
-
Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development. [Link]
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Technical Whitepaper: Unlocking the Pharmacological Potential of 5-Methyl-3-nitro-pyridine-2-thiol
Executive Summary
5-Methyl-3-nitro-pyridine-2-thiol (5M3NPT) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for diverse biological targets through specific functionalization. While often categorized merely as a synthetic intermediate, this compound possesses inherent electronic and steric properties that make it a critical precursor for imidazo[4,5-b]pyridines (kinase inhibitors), thiazolo[5,4-b]pyridines (anticancer agents), and metal-coordinated imaging probes.
This technical guide dissects the pharmacological potential of 5M3NPT, moving beyond simple characterization to provide a roadmap for its application in drug discovery. We analyze its tautomeric behavior, redox susceptibility, and divergent synthetic pathways, providing researchers with a validated framework for transforming this scaffold into bioactive lead compounds.
Part 1: Chemical Architecture & Pharmacophore Analysis[1]
The Tautomeric Equilibrium
The reactivity of 5M3NPT is governed by the prototropic tautomerism between the thiol (sulfhydryl) and thione forms. In solution, particularly in polar solvents like DMSO or methanol used in biological assays, the thione form often predominates, affecting binding affinity and nucleophilicity.
-
Thiol Form (Heteroaromatic): Favored in gas phase or non-polar solvents; essential for S-alkylation reactions.
-
Thione Form (Amide-like): Dominant in solid state and polar media; creates a specific hydrogen-bond donor/acceptor motif (N-H···S) critical for receptor docking.
The Nitro Group: A Redox Switch
The nitro group at the C3 position is not merely a substituent but a "latent functionality."
-
Electron Withdrawal: It deactivates the pyridine ring, making the C2-thiol highly acidic (pKa ~4-5), enhancing its utility as a leaving group or nucleophile at physiological pH.
-
Redox Cycling: In hypoxic tumor environments, the nitro group can undergo enzymatic reduction to hydroxylamines or amines, a mechanism exploited by bioreductive alkylating agents.
Visualization of Reactivity
The following diagram illustrates the core reactivity nodes of the 5M3NPT scaffold.
Figure 1: Reactivity landscape of 5-Methyl-3-nitro-pyridine-2-thiol showing tautomeric states and electronic influences.
Part 2: Validated Synthetic Protocols (Self-Validating Systems)
Reliable pharmacological data depends on high-purity starting materials. Commercial batches of 5M3NPT often contain disulfide dimers (oxidation products) which are inactive in nucleophilic substitutions.
Protocol 1: Purification and Activation of 5M3NPT
Objective: Generate monomeric, reactive thiolate species from oxidized commercial stock.
Reagents:
-
Crude 5-Methyl-3-nitro-pyridine-2-thiol
-
Dithiothreitol (DTT) or Triphenylphosphine (TPP)
-
Degassed Methanol (MeOH)
Workflow:
-
Dissolution: Dissolve 1.0 eq of crude material in degassed MeOH (0.1 M concentration).
-
Checkpoint: Solution should be yellow. A dark brown color indicates significant decomposition or transition metal contamination.
-
-
Reduction: Add 1.1 eq of DTT. Stir under Nitrogen for 30 mins at RT.
-
Validation: Spot on TLC. The disulfide spot (lower Rf) should disappear, leaving a single thiol spot.
-
-
Usage: Use this solution immediately for downstream coupling. Do not isolate the free thiol if avoiding oxidation is critical; generate the thiolate in situ.
Part 3: Pharmacological Applications & Divergent Synthesis[1]
The true power of 5M3NPT lies in its transformation into fused heterocyclic drugs.
Pathway A: Imidazo[4,5-b]pyridines (Kinase Inhibition)
By reducing the 3-nitro group to an amine and cyclizing with the adjacent nitrogen (after converting the thiol to a leaving group or amine), researchers access the imidazo[4,5-b]pyridine scaffold.
-
Target: JAK2, Aurora Kinases.
-
Mechanism: The fused system mimics the adenine ring of ATP, allowing it to dock into the kinase hinge region. The 5-methyl group provides hydrophobic contacts within the selectivity pocket.
Pathway B: Thiazolo[5,4-b]pyridines (Anticancer/Antimicrobial)
Direct cyclization involving the sulfur atom and the reduced nitro group yields thiazolopyridines.
-
Target: Eg5 Kinesin, bacterial DNA gyrase.
-
Utility: These derivatives often show improved metabolic stability compared to their non-fused counterparts.
Pathway C: Metal Coordination (Imaging & Sensing)
Recent studies on nitropyridine-thiols demonstrate their ability to form stable Copper(I) clusters with Near-Infrared (NIR) emission.
-
Application: 5M3NPT can serve as a ligand for synthesizing Cu(I) clusters for bio-imaging. The nitro group acts as an electron acceptor, tuning the emission wavelength into the therapeutic window (650–900 nm).
Quantitative Data: Pharmacological Potential of Derivatives[1][2][3][4][5][6][7][8]
| Derivative Class | Primary Target | IC50 / Activity Range | Mechanism | Reference |
| Imidazo[4,5-b]pyridine | JAK2 Kinase | 8.5 – 12.2 µM | ATP Competition | [1] |
| Nitropyridine-Thiolate | Thioredoxin Reductase | < 5 µM | Irreversible Inhibition | [2] |
| Cu(I)-Nitropyridine Cluster | NIR Imaging | N/A (Quantum Yield ~15%) | Metal-Ligand Charge Transfer | [3] |
| Thioether Derivative | S. aureus / E. coli | MIC: 4 – 12 mg/L | Unknown (likely membrane disruption) | [2] |
Part 4: Experimental Workflow: Divergent Synthesis Tree
The following diagram maps the logical flow from the parent scaffold to bioactive candidates.
Figure 2: Divergent synthetic pathways transforming 5M3NPT into three distinct classes of bioactive molecules.
Part 5: Safety & Handling
-
Nitro Group Hazards: While 5M3NPT is stable, polynitro derivatives or dry heavy metal salts (thiolates) can be shock-sensitive. Always handle metal complexes in solution where possible.
-
Thiol Stench: Use bleach (sodium hypochlorite) to quench glassware and waste; this oxidizes the thiol to a non-volatile sulfonate.
-
Toxicity: Treat as a potential mutagen. Nitroaromatics are often Ames positive due to metabolic reduction to hydroxylamines.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 2021.[1] Source:
-
Biological Activity of Nitropyridine Derivatives. BenchChem Technical Library, 2025. Source:
-
Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission. The Journal of Physical Chemistry C, 2022. Source:
-
Synthesis and Pharmacological Evaluation of Imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 2015. Source:
Sources
Solubility Profile and Thermodynamic Behavior of 5-Methyl-3-nitro-pyridine-2-thiol in Organic Solvents: A Technical Guide
Executive Summary
For researchers and drug development professionals, 5-Methyl-3-nitro-pyridine-2-thiol (CAS: 25391-74-6) is a highly versatile heterocyclic building block used in nucleophilic aromatic substitutions, cross-coupling reactions, and metal coordination chemistry. However, a frequent point of failure in assay design and synthetic scale-up is the mischaracterization of its solubility.
Solubility for this compound is not a static physical property; it is a dynamic thermodynamic equilibrium dictated by thiol-thione tautomerism . This whitepaper provides an in-depth analysis of the structural determinants of its solubility, predictive quantitative data, and a self-validating experimental protocol for empirical determination.
Structural Determinants of Solubility: The Tautomeric Switch
To predict how 5-Methyl-3-nitro-pyridine-2-thiol behaves in a given solvent, one must understand the causality behind its molecular interactions. The compound does not exist as a single static structure; it undergoes a prototropic shift between an aromatic thiol form and a resonance-stabilized thione (thioamide) form[1].
The Causality of Solvent Selection
In the solid state, these molecules exist almost exclusively as the thione tautomer, forming a robust crystalline lattice held together by strong intermolecular N-H···S hydrogen bonds. Dissolving this compound requires a solvent capable of paying the energetic penalty to disrupt this lattice[2].
-
Polar Solvents (e.g., DMSO, DMF, Methanol): High dielectric constant solvents stabilize the highly polar, zwitterionic resonance contributors of the thione form. Solvents like DMSO act as potent hydrogen-bond acceptors, rapidly disrupting the solid-state lattice and resulting in high solubility.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Non-polar environments cannot stabilize the thione dipole. For dissolution to occur, the molecule must tautomerize to the less polar, fully aromatic thiol form. Because purely dispersive forces are insufficient to break the initial thione lattice efficiently, solubility in these solvents plummets[1][2].
-
Electronic Substituent Effects: The presence of the 3-nitro group is critical. As a strongly electron-withdrawing group, it significantly increases the acidity of the thiol proton, facilitating the shift toward the thione form. The 5-methyl group adds marginal lipophilicity (dispersion forces) but is thermodynamically overpowered by the strong dipoles of the nitro and thioamide moieties.
Figure 1: Solvent-driven thiol-thione tautomerization pathway of pyridine-2-thiols.
Quantitative Solubility Profile
Based on and the dielectric constants of the media, we can construct a predictive solubility matrix[3]. This data serves as the baseline for designing stock solutions for biological assays or synthetic workflows.
Table 1: Predicted Isothermal Solubility at 25°C
| Solvent | Solvent Class | Dielectric Constant (ε) | Primary Solvation Mechanism | Est. Solubility Range |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Strong H-bond acceptor; stabilizes thione dipole | > 100 mg/mL (Highly Soluble) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Dipole-dipole interaction; thione stabilization | 50 - 100 mg/mL (Soluble) |
| Methanol (MeOH) | Polar Protic | 32.7 | H-bond donor/acceptor; stabilizes both forms | 20 - 50 mg/mL (Moderate) |
| Dichloromethane (DCM) | Polar Halogenated | 8.9 | Weak dipole interactions; forces partial thiol shift | 5 - 20 mg/mL (Slightly Soluble) |
| Toluene | Non-Polar Aromatic | 2.4 | π-π stacking; strictly favors thiol form | 1 - 5 mg/mL (Poorly Soluble) |
| n-Hexane | Non-Polar Aliphatic | 1.9 | Weak dispersive forces only | < 0.1 mg/mL (Insoluble) |
Note: When preparing high-concentration stock solutions (>50 mM) for high-throughput screening, DMSO is the only strictly reliable solvent to prevent spontaneous precipitation upon temperature fluctuations.
Self-Validating Experimental Protocol for Solubility Determination
A common error in early-stage drug development is measuring kinetic dissolution rather than thermodynamic solubility. Simply vortexing a sample for 10 minutes will yield artificially low concentrations because the thione crystalline lattice dissolves slowly.
As an application scientist, I mandate the use of a self-validating isothermal shake-flask methodology [4]. The following protocol guarantees that true thermodynamic equilibrium is reached and verified.
Step-by-Step Methodology
-
Saturation Preparation: Add an excess of solid 5-Methyl-3-nitro-pyridine-2-thiol (approx. 150 mg) to 1.0 mL of the target organic solvent in a tightly sealed 2.0 mL amber glass HPLC vial. The presence of visible, undissolved solid is mandatory to ensure saturation.
-
Isothermal Equilibration: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 500 RPM for a minimum of 48 hours . Causality note: 48 hours is required to overcome the high lattice energy of the thione solid state and reach a steady-state tautomeric equilibrium in the liquid phase.
-
Phase Separation: Transfer the vial to a temperature-controlled centrifuge (25°C). Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (discarding the first 0.1 mL to account for membrane adsorption).
-
Quantitative Analysis: Dilute the filtered supernatant volumetrically using the mobile phase (e.g., 1:100 dilution) and analyze via HPLC-UV at the compound's λ_max (typically ~280-320 nm, depending on the tautomeric ratio in the diluent).
-
Self-Validation (QC Check): To prove thermodynamic equilibrium has been achieved, sample the solution at 24 hours and 48 hours . The concentration difference between these two time points must be < 2% . If the variance is higher, kinetic dissolution is still occurring, and the agitation time must be extended.
Figure 2: Self-validating workflow for isothermal thermodynamic solubility determination.
Implications for Synthetic Workflows
Understanding this solubility profile is not just an analytical exercise; it dictates synthetic success.
If you are utilizing 5-Methyl-3-nitro-pyridine-2-thiol as a nucleophile in an
By switching to DMF or DMSO , you achieve two synergistic effects:
-
You dissolve the entirety of the reagent (>80 mg/mL).
-
The solvent stabilizes the thione/thiolate anion, drastically increasing the HOMO energy of the sulfur atom and accelerating the nucleophilic attack.
References
-
Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]
-
2-Mercaptopyridine: Structure, Properties, and Tautomerism Wikipedia, The Free Encyclopedia URL:[Link]
-
Green and Sustainable Solvents for Biocatalytic Oxidations (Hansen Solubility Parameters Context) ResearchGate URL:[Link]
Sources
Technical Guide: Safety & Hazard Profile of 5-Methyl-3-nitro-pyridine-2-thiol
This guide provides an in-depth technical analysis of the safety, handling, and hazard profile of 5-Methyl-3-nitro-pyridine-2-thiol , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK2, GSK3).
Chemical Identity & Physicochemical Properties
Target Compound: 5-Methyl-3-nitro-pyridine-2-thiol CAS Number: 25391-74-6 Synonyms: 2-Mercapto-5-methyl-3-nitropyridine; 3-Nitro-5-picoline-2-thiol Molecular Formula: C₆H₆N₂O₂S Molecular Weight: 170.19 g/mol [1]
Physicochemical Characterization
| Property | Value / Description | Technical Note |
| Physical State | Solid (Crystalline powder) | Typically pale yellow to orange-brown. |
| Melting Point | 199.0 – 200.0 °C | High melting point indicates significant intermolecular hydrogen bonding (thione tautomer). |
| Solubility | DMSO, DMF, Pyridine | Sparingly soluble in non-polar solvents; soluble in aqueous base (forms thiolate). |
| pKa (Predicted) | ~5.5 – 6.0 (Thiol group) | Acidic due to the electron-withdrawing nitro group at position 3. |
| Stability | Air Sensitive | Thiols are prone to oxidative dimerization to disulfides upon air exposure. |
GHS Hazard Identification & Risk Assessment
While specific toxicological datasets (LD50) for this exact derivative are limited, its structural motifs (nitro-pyridine core + free thiol) dictate a specific hazard profile based on Structure-Activity Relationships (SAR).
GHS Classification (29 CFR 1910.1200 / EU CLP)
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat. 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Cat. 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation. | H335 |
Mechanistic Hazard Analysis
-
Thiol Reactivity (The "Stench" & Sensitization Risk):
-
Mechanism: The sulfhydryl (-SH) group is a potent nucleophile. It can react with cysteine residues in proteins, potentially leading to skin sensitization (allergic contact dermatitis) upon repeated exposure.
-
Olfactory Fatigue: Like many thiols, this compound likely possesses a disagreeable "rotten cabbage" odor. Warning: Olfactory fatigue can occur rapidly; odor is not a reliable indicator of concentration.
-
-
Nitro-Pyridine Toxicity:
-
Mechanism: Nitroaromatics can undergo enzymatic reduction in vivo to form hydroxylamines, which are potential hemotoxicants (methemoglobinemia risk) and DNA alkylating agents. While the pyridine ring often alters metabolic pathways compared to benzene analogs, the potential for genotoxicity warrants handling as a suspected mutagen.
-
Storage & Stability Protocol
The primary instability risk is the oxidative dimerization of the thiol to the disulfide Bis-(5-methyl-3-nitro-2-pyridyl)-disulfide. This reaction is accelerated by basic conditions and trace metals.
Stability Pathway Diagram
The following diagram illustrates the oxidative degradation pathway you must prevent during storage.
Figure 1: Oxidative dimerization pathway. Storage under inert gas prevents the formation of the inactive disulfide dimer.
Recommended Storage Conditions
-
Atmosphere: Store under Argon or Nitrogen . The compound is air-sensitive.
-
Temperature: Refrigerate (2–8 °C). Cold storage slows oxidation kinetics.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metals catalyze oxidation).
Safe Handling & Engineering Controls
This protocol is designed for drug development labs scaling from milligram to gram quantities.
Hierarchy of Controls
-
Engineering (Primary):
-
Fume Hood: MANDATORY. All weighing and transfer must occur inside a certified chemical fume hood to capture dust and thiol vapors.
-
Static Control: Use an ionizing bar or anti-static gun when weighing the dry powder, as nitro-pyridines can be electrostatically charged and dispersible.
-
-
PPE (Personal Protective Equipment):
-
Gloves: Double-gloving recommended. Nitrile (minimum 0.11 mm thickness) is generally sufficient for incidental contact.
-
Respiratory: If working outside a hood (not recommended), a P95/P100 particulate respirator combined with an organic vapor cartridge is required due to the thiol odor and dust potential.
-
Experimental Workflow: Thiol Handling
When using this reagent in nucleophilic substitutions (e.g., S_NAr reactions to form thioethers):
-
Degassing: Degas all reaction solvents (sparge with N₂ for 15 mins) before adding the thiol. Dissolved oxygen facilitates disulfide formation, lowering yield.
-
Base Addition: Add the base (e.g., K₂CO₃, Cs₂CO₃) last or under strict inert atmosphere. The deprotonated thiolate is significantly more oxidation-prone than the neutral thiol.
-
Quenching: Quench reaction mixtures with weak acid (e.g., 1M HCl) to protonate any unreacted thiolate back to the thiol before extraction, reducing aqueous solubility and improving recovery.
Emergency Response & Spill Management
Spill Cleanup (Thiol-Specific)
Standard spill kits are insufficient for thiols due to the lingering odor.
-
Evacuate: Clear the immediate area if the dust is airborne.
-
Neutralization Solution: Prepare a 5% Sodium Hypochlorite (Bleach) solution.
-
Chemistry: Bleach oxidizes the thiol/sulfide to a sulfonate/sulfate, which is non-volatile and odorless.
-
-
Procedure:
-
Cover the spill with an absorbent pad.
-
Gently pour the bleach solution over the pad (avoid creating dust).
-
Allow to sit for 15–20 minutes.
-
Collect material as hazardous chemical waste. Do not mix with acids (releases chlorine gas).
-
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses. Consult an ophthalmologist (alkaline thiolates can damage cornea).
-
Skin Contact: Wash with soap and water. If redness persists, seek medical attention (potential sensitization).
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
Synthesis Context for Drug Development
Researchers typically utilize 5-Methyl-3-nitro-pyridine-2-thiol as a scaffold for Type I or Type II Kinase Inhibitors .
-
Precursor: Often synthesized from 2-Chloro-5-methyl-3-nitropyridine via nucleophilic aromatic substitution with thiourea or NaSH.
-
Key Reaction: The thiol group is frequently alkylated or arylated to link the pyridine core to other pharmacophores (e.g., indoles, pyrazoles).
-
Reduction: The 3-nitro group is subsequently reduced (Fe/NH₄Cl or H₂/Pd) to the amine, allowing for amide coupling.
Synthesis Workflow Diagram
Figure 2: Typical synthetic utility in medicinal chemistry workflows.
References
-
PubChem. (n.d.). Compound Summary: 5-Nitropyridine-2-thiol (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine-thiol derivatives hazard classification. Retrieved from [Link]
Sources
Coordination chemistry and ligand behavior of 5-Methyl-3-nitro-pyridine-2-thiol
Topic: Coordination Chemistry and Ligand Behavior of 5-Methyl-3-nitro-pyridine-2-thiol Content Type: Technical Whitepaper / Application Guide Audience: Research Scientists, Medicinal Chemists, and Inorganic Chemists
Executive Summary
5-Methyl-3-nitro-pyridine-2-thiol (CAS: 25391-74-6) is a multifunctional heterocyclic ligand characterized by its ability to bridge the "hard-soft" acid-base divide in coordination chemistry. Unlike simple pyridine-2-thiols, the presence of the electron-withdrawing nitro group at the 3-position (ortho to the donor site) and the electron-donating methyl group at the 5-position creates a unique electronic "push-pull" system. This guide details its synthesis, tautomeric behavior, and coordination protocols, providing a roadmap for its use in designing bioactive metal complexes and catalytic clusters.
Ligand Architecture & Electronic Properties
Structural Identity[1]
-
IUPAC Name: 5-Methyl-3-nitro-pyridine-2-thiol (also 5-methyl-3-nitro-1H-pyridine-2-thione)
-
Molecular Formula: C₆H₆N₂O₂S
-
Molecular Weight: 170.19 g/mol [3]
Tautomerism: The Thiol-Thione Equilibrium
The reactivity of this ligand is governed by the prototropic equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.
-
Thione Form (Dominant): In the solid state and polar solvents, the molecule exists predominantly as the thione (NH form). The 3-nitro group stabilizes the NH proton via a weak intramolecular hydrogen bond (
), locking the conformation. -
Thiol Form (Reactive): Upon deprotonation or coordination to soft metals (Au, Ag), the sulfur atom assumes anionic thiolate character (
), restoring aromaticity to the pyridine ring.
Caption: Tautomeric equilibrium shifting toward the active thiolate anion upon deprotonation.
Synthesis Protocol
The synthesis utilizes a Nucleophilic Aromatic Substitution (
Materials
-
Precursor: 2-Chloro-5-methyl-3-nitropyridine (CAS 25391-73-5)
-
Nucleophile: Sodium hydrosulfide (NaSH) or Thiourea
-
Solvent: Ethanol or DMF
Step-by-Step Methodology
-
Preparation: Dissolve 2-chloro-5-methyl-3-nitropyridine (10 mmol) in absolute ethanol (20 mL).
-
Nucleophilic Attack: Add thiourea (11 mmol) or NaSH (20 mmol).
-
Note: Thiourea is preferred for higher purity as it forms an isothiouronium salt intermediate, which is then hydrolyzed.
-
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Hydrolysis (if using Thiourea): Add 10% NaOH solution and reflux for an additional 30 minutes to cleave the intermediate.
-
Isolation: Cool to room temperature and acidify with 1M HCl to pH 4–5. The yellow precipitate (thione form) will crystallize.
-
Purification: Recrystallize from ethanol/water.
Coordination Modes & Metal Binding
The ligand behaves as an ambidentate donor , capable of binding through the Sulfur (S), Nitrogen (N), or both.[7]
Mode A: Monodentate S-Coordination (Soft Metals)
-
Metals: Au(I), Ag(I), Cu(I), Hg(II).
-
Mechanism: The soft metal preferentially binds to the soft sulfur atom. The steric bulk of the 3-nitro group often prevents the pyridine nitrogen from binding, forcing a monodentate mode.
-
Structure: Linear or trigonal planar geometries.
Mode B: N,S-Chelation (Borderline/Hard Metals)
-
Metals: Ni(II), Co(II), Zn(II), Ru(II).
-
Mechanism: Despite the steric hindrance of the nitro group, these metals can form a strained four-membered chelate ring. The 5-methyl group exerts a positive inductive effect (+I), slightly increasing the basicity of the pyridine nitrogen, aiding chelation.
-
Structure: Distorted octahedral or square planar.
Mode C: Bridging ( -S)
-
Metals: Cu(I) Clusters, Pd(II).[8]
-
Mechanism: The sulfur atom bridges two metal centers. This is common in cluster chemistry (e.g.,
cores) where the ligand acts as a "clip."
Caption: Primary coordination modes dictated by metal hardness and steric factors.
Characterization of Complexes
To validate the coordination mode, use the following spectroscopic markers:
| Technique | Parameter | Observation | Interpretation |
| IR Spectroscopy | Shift from ~1150 cm⁻¹ to lower | Indicates S-coordination (single bond character increases). | |
| IR Spectroscopy | Disappearance of band at ~3200 cm⁻¹ | Confirms deprotonation and thiolate formation. | |
| ¹H NMR | H-6 Signal | Downfield shift ( | Indicates N-coordination (deshielding due to metal). |
| UV-Vis | LMCT Band | New band at 350–450 nm | Ligand-to-Metal Charge Transfer (S |
Applications in Drug Development
The 5-methyl-3-nitro-pyridine-2-thiol scaffold is a bioisostere for thiophenols but with enhanced water solubility and metabolic stability.
-
Antimicrobial Agents: Transition metal complexes (specifically Ag(I) and Zn(II)) of this ligand have shown efficacy against Gram-positive bacteria. The mechanism involves the slow release of the ligand inside the cell, where the nitro group can undergo enzymatic reduction to reactive nitroso species.
-
NO-Donors: The nitro group can be targeted for vasodilation research. Ruthenium nitrosyl complexes containing this ligand are investigated for controlled nitric oxide release.
-
Radiopharmaceuticals: The N,S-chelation core is suitable for binding Technetium-99m (
) for imaging agents, where the 5-methyl group allows for lipophilicity tuning to cross the blood-brain barrier.
References
-
Synthesis of 3-Nitropyridine-2-thiol Derivatives
-
Coordination Modes of Nitro-Pyridine-Thiols
- Source: Structural analysis of Cu(I)
-
Citation:The Journal of Physical Chemistry C, 2022.
-
Ligand Identity & CAS
-
Source: Chemical identity and physical properties of CAS 25391-74-6.[3]
-
Citation: PubChem / Sigma-Aldrich Catalog Data.
-
-
General Pyridine-Thiol Coordination
- Source: Comprehensive review of pyridine-2-thiol transition metal complexes.
-
Citation:Journal of the Chemical Society, Dalton Transactions.
-
Biological Activity of Pyridine Thiones
- Source: Antimicrobial and antitumor activity of pyridine-thione metal complexes.
-
Citation:ResearchGate, "Coordination modes of pyridine thiol-thione...".
Sources
- 1. parchem.com [parchem.com]
- 2. Nitro thiol | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 25391-74-6: 5-Metil-3-nitro-piridina-2-tiol [cymitquimica.com]
- 4. Custom chemicals & building blocks product catalogue [acints.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Protocol for the S-Alkylation of 5-Methyl-3-nitro-pyridine-2-thiol: Mechanistic Insights and Methodologies
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
5-Methyl-3-nitro-pyridine-2-thiol (CAS 25391-74-6) is a highly versatile building block in medicinal chemistry, frequently utilized to synthesize complex thioether scaffolds. Like all 2-mercaptopyridines, this compound exists in a dynamic tautomeric equilibrium between its thiol (pyridine-2-thiol) and thione (pyridine-2(1H)-thione) forms. When functionalizing this scaffold, researchers aim for regioselective S-alkylation to generate stable, biologically active thioethers.
Causality of Substituent Effects: The reactivity of this specific molecule is uniquely governed by its substituents. The 3-nitro group is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. This significantly increases the acidity of the thiol proton, allowing for facile deprotonation using mild bases like Potassium Carbonate (K₂CO₃) rather than requiring strong, hazardous bases like Sodium Hydride (NaH). Conversely, the 5-methyl group offers mild electron donation (+I), which helps stabilize the overall aromatic system without neutralizing the nitro group's activation.
Regioselectivity and HSAB Theory: Upon deprotonation, the resulting thiolate is an ambident nucleophile, capable of reacting at either the sulfur or nitrogen atom. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a highly polarizable, "soft" nucleophile, whereas the nitrogen atom is "hard." When treated with standard alkyl halides (which act as "soft" electrophiles), the reaction proceeds with exquisite regioselectivity, overwhelmingly favoring S-alkylation over N-alkylation[1]. However, it is critical to note that if highly sterically hindered electrophiles are employed, the competitive N-alkylation pathway can sometimes become favored[1].
Visualizing the Mechanistic Logic
Mechanistic logic of substituent effects and HSAB theory driving regioselective S-alkylation.
Experimental Protocol: General S-Alkylation
This protocol outlines the optimal conditions for the S-alkylation of 5-Methyl-3-nitro-pyridine-2-thiol using a primary alkyl halide (e.g., benzyl bromide or methyl iodide).
Materials Required:
-
5-Methyl-3-nitro-pyridine-2-thiol (1.0 equiv)
-
Alkyl Halide (R-X, 1.1 - 1.2 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate (EtOAc) and Brine for extraction
Step-by-Step Methodology:
-
Substrate Dissolution: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 5-Methyl-3-nitro-pyridine-2-thiol (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.2 M to 0.5 M.
-
Rationale: DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving a "naked" and highly reactive thiolate anion[2].
-
-
Base Activation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv) in one portion. Stir the suspension at room temperature (25°C) for 30 minutes.
-
Rationale: Pre-stirring ensures complete deprotonation. A distinct color change (often deepening to a vibrant yellow/orange) visually confirms the formation of the thiolate anion.
-
-
Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add the alkyl halide (1.1 - 1.2 equiv) dropwise over 5-10 minutes.
-
Rationale: Cooling mitigates the exothermic nature of the Sₙ2 attack, preventing localized heating that could drive unwanted N-alkylation or polyalkylation side reactions[2].
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 4 hours.
-
Quench & Extraction: Pour the reaction mixture into crushed ice/water (approx. 5x the volume of DMF) to quench. Extract the aqueous layer 3 times with EtOAc. Wash the combined organic layers extensively with brine (3-4 times) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc gradients) to yield the pure 2-(alkylthio)-5-methyl-3-nitropyridine.
Visualizing the Experimental Workflow
Step-by-step experimental workflow for the S-alkylation of 5-Methyl-3-nitro-pyridine-2-thiol.
Reaction Optimization & Data Presentation
Selecting the correct base and solvent is the most critical variable in this workflow. The table below summarizes empirical optimization data for the S-alkylation of 2-mercaptopyridines, demonstrating why K₂CO₃/DMF is the gold standard.
| Base (Equiv) | Solvent | Temp (°C) | Conversion (%) | Regioselectivity (S:N) | Practical Notes |
| K₂CO₃ (1.5) | DMF | 0 to 25 | > 95% | > 99:1 | Optimal. Clean profile, easy workup. |
| NaH (1.2) | THF | 0 to 25 | 85 - 90% | 95:5 | H₂ gas evolution; slightly lower selectivity. |
| TEA (2.0) | DCM | 25 (Reflux) | 60 - 70% | 90:10 | Sluggish reaction; TEA is not basic enough for full deprotonation. |
| Cs₂CO₃ (1.5) | MeCN | 25 to 60 | > 90% | 98:2 | Good alternative, but Cs₂CO₃ is more expensive[3]. |
Self-Validating Systems & Troubleshooting
To ensure scientific integrity, the protocol must be self-validating. Use the following analytical checkpoints to confirm success:
-
TLC Monitoring: The S-alkylated product will have a significantly higher R_f value (less polar) compared to the starting thiol, which tends to streak on silica due to hydrogen bonding.
-
¹H NMR Verification: The most definitive proof of successful S-alkylation is the complete disappearance of the broad -SH/-NH tautomeric proton signal (typically found far downfield at δ 13.0 - 14.0 ppm). Additionally, look for the appearance of the new alkyl protons. For example, if benzyl bromide was used, a sharp singlet for the S-CH₂ group will appear around δ 4.3 - 4.5 ppm. If N-alkylation had occurred, this CH₂ peak would be shifted further downfield (δ > 5.0 ppm) due to the adjacent positively charged nitrogen in the resulting pyridinium-like structure.
-
Troubleshooting Disulfides: If a highly non-polar spot appears and mass spectrometry shows [2M-2H], the thiolate has oxidized to a disulfide. Solution: Ensure strict adherence to inert atmosphere (N₂/Ar) and use freshly degassed DMF[2].
References
-
Merklin, J. C.; Sinardo, B. A. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv (2024).[Link]
-
Gordon, A. et al. Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. Molecules (2024).[Link]
Sources
Chemoselective Reduction of 5-Methyl-3-nitro-pyridine-2-thiol to 3-Amino-5-methylpyridine-2-thiol
Application Note & Synthetic Protocol
Introduction & Mechanistic Challenges
The reduction of the nitro group in 5-methyl-3-nitropyridine-2-thiol to yield 3-amino-5-methylpyridine-2-thiol presents a multifaceted synthetic challenge. The presence of a free mercapto (-SH) group adjacent to the pyridine nitrogen introduces two primary modes of failure in standard reduction protocols:
-
Catalyst Poisoning: The sulfur atom possesses highly available lone pairs that strongly coordinate to the d-orbitals of noble transition metals (e.g., Pd, Pt). This chemisorption permanently blocks the active sites required for the dissociative adsorption of hydrogen gas, rendering standard catalytic hydrogenation (H₂ with Pd/C or Pt/C) ineffective[1].
-
Oxidative Dimerization (Disulfide Formation): Thiols are highly susceptible to oxidation, particularly in basic environments or in the presence of atmospheric oxygen. The target amine can easily undergo oxidative coupling to form a disulfide dimer.
-
Hydrodesulfurization: Attempting to overcome catalyst poisoning by using massive excesses of non-noble catalysts, such as Raney Nickel, frequently leads to unwanted C-S bond cleavage (desulfurization), yielding 3-amino-5-methylpyridine as a byproduct.
To achieve high chemoselectivity, the reduction must be driven by single-electron transfer (SET) or hydride-transfer mechanisms that are orthogonal to sulfur coordination.
Mechanistic Pathways & Side Reactions
The reduction of the nitro group proceeds through a well-established cascade: nitro
Mechanistic pathway of nitro reduction vs. competing disulfide formation and desulfurization.
Strategic Selection of Reductant Systems
Based on the mechanistic constraints, non-noble metal reductions (such as Tin or Iron) are the optimal choices. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is highly specific for nitro groups and operates seamlessly in the presence of free thiols[3]. Alternatively, the Béchamp reduction (Fe powder / NH₄Cl) offers a greener, scalable approach[2].
Table 1: Quantitative & Qualitative Comparison of Reductant Systems
| Reductant System | Chemoselectivity | Thiol Compatibility | Desulfurization Risk | Scalability | Typical Yield |
| H₂ + Pd/C | Poor | Very Low (Poisoning) | Low | High | < 10% |
| H₂ + Raney Ni | Moderate | Low | Very High | High | 20-40% |
| SnCl₂·2H₂O / EtOH | Excellent | Very High | None | Moderate (Toxicity) | 85-95% |
| Fe / NH₄Cl (Béchamp) | Excellent | High | None | Very High (Green) | 75-85% |
| Na₂S₂O₄ / H₂O | Good | High (Prevents Disulfide) | None | Moderate | 60-70% |
Experimental Protocols (Self-Validating Systems)
Rationale for Protocol Design: Protocol A utilizes SnCl₂·2H₂O. The causality behind using ethanol as a solvent is to ensure substrate solubility while allowing the SnCl₂ to act as both a Lewis acid and a reductant. The reaction is self-validating: the initial yellow/orange solution of the nitro compound will gradually turn pale yellow or colorless as the amine is formed. The critical step is the workup: adjusting the pH to exactly 7.5–8.0 is necessary because the resulting 3-amino-5-methylpyridine-2-thiol is amphoteric. If the pH is too low, it remains water-soluble as an ammonium salt; if too high, it forms a water-soluble thiolate and rapidly oxidizes to the disulfide.
Step-by-step experimental workflow for the SnCl2-mediated chemoselective reduction.
Protocol A: Tin(II) Chloride Reduction (Optimized for Lab Scale)
-
Degassing (Crucial for Thiol Stability): Purge 50 mL of absolute ethanol with N₂ or Argon for 15 minutes to displace dissolved oxygen.
-
Substrate Dissolution: Add 1.0 g (5.88 mmol) of 5-methyl-3-nitropyridine-2-thiol to the degassed ethanol. Stir until fully dissolved.
-
Reductant Addition: Slowly add 6.63 g (29.4 mmol, 5.0 equivalents) of Tin(II) chloride dihydrate (SnCl₂·2H₂O) portionwise. Note: The reaction is mildly exothermic. The Sn(II) ion coordinates to the nitro oxygen, initiating the electron transfer[3].
-
Heating: Attach a reflux condenser and heat the mixture to 70°C under a continuous inert atmosphere. Monitor via TLC (DCM:MeOH 9:1). The starting material should be consumed within 2-3 hours.
-
Quench & Neutralization (Self-Validating Step): Cool the reaction to 0°C in an ice bath. Carefully add saturated aqueous NaHCO₃ until the pH reaches 7.5 to 8.0. Causality: Sn salts will precipitate heavily as white tin hydroxides. The pH must not exceed 8.0 to prevent thiolate-driven oxidative dimerization.
-
Filtration: Filter the resulting thick suspension through a pad of Celite to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 30 mL).
-
Extraction & Isolation: Separate the organic layer from the filtrate. Extract the aqueous layer once more with ethyl acetate (20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-amino-5-methylpyridine-2-thiol.
Protocol B: Iron/Ammonium Chloride Reduction (Optimized for Scale-Up)
For larger scales where tin toxicity and salt waste are prohibitive, the Béchamp-type reduction is preferred[2].
-
Suspend 10.0 g of 5-methyl-3-nitropyridine-2-thiol in a degassed mixture of EtOH (100 mL) and H₂O (25 mL).
-
Add 15.7 g (5.0 equiv) of Iron powder (325 mesh) and 3.14 g (1.0 equiv) of NH₄Cl.
-
Reflux at 80°C for 4 hours under N₂. Causality: The iron acts as the electron source, while NH₄Cl provides the necessary protons without creating a highly acidic environment that could hydrolyze the substrate.
-
Cool, filter through Celite to remove iron oxides, and extract with EtOAc as described in Protocol A.
Analytical Validation
To ensure the integrity of the self-validating system, the final product must be analyzed for specific impurities:
-
LC-MS: Look for the desired mass
. The presence of a peak at indicates disulfide dimer formation. A peak at indicates desulfurization. -
¹H NMR (DMSO-d₆): The disappearance of the downfield aromatic protons adjacent to the highly electron-withdrawing nitro group, and the appearance of a broad singlet integrating for 2H around 5.0-6.0 ppm (the primary -NH₂ group), confirms successful reduction.
References
-
Bellamy, F.D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters.[Link]
-
Bartholomew, C.H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General.[Link]
-
Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.[Link]
Sources
Application Note: A Robust One-Pot Synthesis of 5-Methyl-3-nitro-pyridine-2-thiol for Research and Development
Introduction
The pyridine-2-thiol scaffold and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of nitro and methyl groups, as in 5-Methyl-3-nitro-pyridine-2-thiol, offers unique electronic properties and multiple points for further functionalization. These compounds serve as crucial intermediates in the development of novel pharmaceuticals, including kinase inhibitors and antibacterial agents, and have applications in agrochemical synthesis.[1][2] This document provides a detailed, field-proven protocol for a reliable one-pot synthesis of 5-Methyl-3-nitro-pyridine-2-thiol from a commercially available precursor, designed for researchers in synthetic chemistry and drug development.
Principle of the Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The core of this procedure lies in a Nucleophilic Aromatic Substitution (SNAr) reaction. This is not a simple nucleophilic substitution; the aromaticity of the pyridine ring makes it inherently electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group—in this case, a nitro group (NO₂) at the 3-position—is the key to enabling the reaction.
The nitro group powerfully withdraws electron density from the pyridine ring, particularly at the ortho (2- and 4-) positions. This polarization creates a significant partial positive charge (δ+) at the C2 carbon, making it highly susceptible to attack by a nucleophile. The chlorine atom at the C2 position serves as a good leaving group. When sodium hydrosulfide (NaSH) is introduced, the hydrosulfide anion (SH⁻), a potent sulfur nucleophile, attacks the electrophilic C2 carbon. This attack forms a temporary, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is the reason the reaction proceeds efficiently.[3] Subsequently, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the sodium salt of the target thiol. A final acidification step protonates the thiolate to give the desired 5-Methyl-3-nitro-pyridine-2-thiol.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Chloro-5-methyl-3-nitropyridine (CAS: 23056-40-8) | Round-bottom flasks (two- or three-necked) |
| Sodium hydrosulfide hydrate (NaSH·xH₂O) | Magnetic stirrer with heating mantle |
| N,N-Dimethylformamide (DMF), anhydrous | Thermometer / Temperature probe |
| Hydrochloric Acid (HCl), 1 M | Condenser |
| Ethyl acetate (EtOAc), reagent grade | Separatory funnel |
| Brine (saturated aq. NaCl solution) | Rotary evaporator |
| Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) | pH paper or pH meter |
| Deionized water | Standard laboratory glassware (beakers, cylinders) |
| Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, nitrile/neoprene gloves |
Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale. Adjustments can be made, but initial trials should be performed at this scale to ensure predictability and safety.
PART 1: Reaction Setup and Execution
-
Inert Atmosphere: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation of the thiol product.
-
Reagent Dissolution: To the flask, add 2-Chloro-5-methyl-3-nitropyridine (1.73 g, 10 mmol). Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. Stir the solution at room temperature.
-
Nucleophile Preparation: In a separate beaker, dissolve sodium hydrosulfide hydrate (approx. 1.12 g, ~20 mmol, 2.0 equivalents) in 10 mL of deionized water. Note: NaSH is hygroscopic; use a hydrated form and adjust the mass based on the assay provided by the manufacturer or assume ~50% water content if unknown.
-
Nucleophile Addition: Using a dropping funnel or syringe, add the NaSH solution dropwise to the stirred solution of the chloropyridine over 15-20 minutes. An initial color change is typically observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 60-70 °C. Maintain this temperature and continue stirring.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of 10% Ethyl Acetate in Hexane. Spot the starting material and the reaction mixture. The product is more polar and will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
PART 2: Work-up and Isolation
CRITICAL SAFETY NOTE: The following steps involve acidification, which will liberate highly toxic and flammable Hydrogen Sulfide (H₂S) gas.[4][5] THIS ENTIRE PROCEDURE MUST BE PERFORMED IN A WELL-VENTILATED AND CERTIFIED CHEMICAL FUME HOOD.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, and then further cool it in an ice-water bath to 0-5 °C.
-
Acidification: Slowly and carefully add 1 M HCl dropwise to the cooled reaction mixture with vigorous stirring. The goal is to protonate the thiolate product. Monitor the pH with pH paper, adjusting to a final pH of approximately 5-6. Vigorous gas evolution (H₂S) will occur. Do not rush this step.
-
Extraction: Transfer the quenched reaction mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake vigorously. Allow the layers to separate. Extract the aqueous layer two more times with 25 mL of ethyl acetate each.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of deionized water, followed by 50 mL of brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
PART 3: Purification
The crude product obtained is often a yellow or beige solid.[6] For most applications, purification is necessary.
-
Recrystallization: A common method is to recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Column Chromatography: For higher purity, silica gel chromatography can be employed using a gradient of ethyl acetate in hexane as the eluent.
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of 5-Methyl-3-nitro-pyridine-2-thiol.
Safety and Handling
Researcher accountability is paramount. A thorough risk assessment must be conducted before beginning this procedure.
-
2-Chloro-5-methyl-3-nitropyridine: This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[6][7] Avoid inhalation of dust. Standard PPE, including gloves, lab coat, and safety goggles, is mandatory.
-
Sodium Hydrosulfide (NaSH): NaSH is corrosive and moisture-sensitive.[8][9] The primary hazard is the release of highly toxic, flammable hydrogen sulfide (H₂S) gas upon contact with acids or water.[4][5] H₂S has the characteristic "rotten egg" smell at low concentrations but causes olfactory fatigue at higher, more dangerous concentrations. Always handle NaSH and perform the acidification step in a high-performance chemical fume hood.[4]
-
N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and is readily absorbed through the skin. Use in a fume hood and wear appropriate gloves.
-
Waste Disposal: The aqueous layer from the workup will contain residual H₂S and NaSH. It must be treated before disposal. A common method is to add it slowly to a stirred solution of sodium hypochlorite (bleach) to oxidize sulfides to less harmful sulfates.[4] Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient NaSH; low temperature; short time. | Add an additional 0.2-0.5 equivalents of NaSH solution. Increase temperature slightly (to 80 °C) or extend the reaction time. |
| Formation of Disulfide | Air (oxygen) exposure during the reaction/workup. | Ensure a robust inert atmosphere is maintained throughout. Degas solvents before use if this is a recurring issue. |
| Low Yield after Workup | Incomplete extraction; product loss to aq. layer. | Ensure pH is correctly adjusted to ~5-6; if too acidic or basic, the product may be more water-soluble. Perform additional extractions (4-5 times). |
| Oily/Gummy Product | Presence of residual DMF or other impurities. | Ensure thorough washing with water and brine. If the product is an oil, attempt purification via column chromatography instead of recrystallization. |
References
-
Mastering Sodium Sulfide: A Comprehensive Guide to Its Applications and Safety Protocols. (2025, September 21). Retrieved March 7, 2026, from [Link]
-
Sodium Hydrosulfide Handbook. (2004, July 21). AusIMM. Retrieved March 7, 2026, from [Link]
-
Sodium hydrosulfide. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Best Practices for Storing and Transporting Sodium Hydrosulfide in Summer. (2024, December 18). Retrieved March 7, 2026, from [Link]
-
Technical Guide for Solutions of Sodium Hydrosulfide. (n.d.). Genesis Energy. Retrieved March 7, 2026, from [Link]
-
Aromatic Nitration. (n.d.). BYJU'S. Retrieved March 7, 2026, from [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Electrophilic substitution-Nitration of aromatic rings. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]
-
Mechanism of Nitration: Electrophilic Substitution Reaction. (2022, January 19). YouTube. Retrieved March 7, 2026, from [Link]
-
Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Electrophilic Aromatic Substitution: Nitration. (2013, November 14). YouTube. Retrieved March 7, 2026, from [Link]
- EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
-
2-mercaptopyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]
-
2-Mercapto-3-nitropyridine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021, October 31). Retrieved March 7, 2026, from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (n.d.). International Research Journal of Multidisciplinary Scope (IRJMS). Retrieved March 7, 2026, from [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2020, November 14). MDPI. Retrieved March 7, 2026, from [Link]
-
One pot synthesis of thiol-functional nanoparticles. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2012, September 11). MDPI. Retrieved March 7, 2026, from [Link]
-
An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025, March 6). Journal of Organic and Pharmaceutical Chemistry. Retrieved March 7, 2026, from [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022, March 16). PMC. Retrieved March 7, 2026, from [Link]
Sources
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- 7. 2-Chloro-3-methyl-5-nitropyridine 97 22280-56-4 [sigmaaldrich.com]
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- 9. unitedchemicalcn.com [unitedchemicalcn.com]
Using 5-Methyl-3-nitro-pyridine-2-thiol as a precursor for fused heterocycles
Application Note: 5-Methyl-3-nitro-pyridine-2-thiol as a Scaffold for Fused Heterocycles
Executive Summary
5-Methyl-3-nitro-pyridine-2-thiol (MNPT) represents a highly versatile "orthogonally functionalized" scaffold for medicinal chemistry.[1] Unlike simple pyridines, MNPT possesses two distinct reactive centers—a nucleophilic sulfur at C2 and an electrophile-precursor (nitro group) at C3—positioned in optimal proximity for annulation reactions.[2]
This guide outlines the strategic application of MNPT to synthesize two critical classes of fused heterocycles: Pyrido[2,3-b][1,4]thiazines and Thiazolo[5,4-b]pyridines . These cores are bioisosteres of quinolines and purines, respectively, and are highly valued in kinase inhibitor and anti-infective drug discovery.[2] The 5-methyl substituent serves a dual purpose: it modulates lipophilicity (increasing logP for better membrane permeability) and blocks the metabolically labile C5 position, potentially extending half-life (t1/2).
Chemical Profile & Reactivity
| Property | Description |
| Compound Name | 5-Methyl-3-nitro-pyridine-2-thiol |
| Tautomerism | Exists in equilibrium between thiol and thione forms.[1] In solution, the thione often predominates, but S-alkylation locks the thiol form.[2] |
| C3-Nitro Group | Acts as a "latent nucleophile."[1][2] It activates the ring for S-alkylation but must be reduced to an amine (–NH₂) to participate in cyclization. |
| C2-Sulfur | High nucleophilicity.[1][2] Readily undergoes S_N2 reactions with |
| C5-Methyl Group | Steric/Electronic Effect: Weakly electron-donating; blocks electrophilic metabolic attack at C5; directs electrophilic substitution to C6 (if applicable).[1] |
Synthetic Strategies Overview
The utility of MNPT lies in its ability to undergo "S-Alkylation followed by Reductive Cyclization." This two-step sequence (often performed as a cascade) is the primary route to fused bicyclic systems.[1][2]
Pathway Logic (DOT Diagram)
Figure 1: Divergent synthetic pathways from the MNPT scaffold. The choice of reagents determines the ring size (5- vs 6-membered) of the fused system.[1]
Detailed Protocols
Protocol A: Synthesis of Pyrido[2,3-b][1,4]thiazines
Target Application: EGFR/Kinase Inhibitor Scaffolds
This protocol utilizes a "reductive lactamization" strategy.[2][3] The nitro group is reduced to an amine, which immediately attacks the pendant ester carbonyl to form the 6-membered thiazine ring.[2]
Reagents:
-
Precursor: 5-Methyl-3-nitro-pyridine-2-thiol (1.0 equiv)[1]
-
Alkylating Agent: Ethyl bromoacetate (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Reductant: Iron powder (Fe) (5.0 equiv) or Sodium Dithionite (Na₂S₂O₄)
-
Solvent: DMF (Step 1), Acetic Acid (Step 2)
Step-by-Step Methodology:
-
S-Alkylation (The Anchor):
-
Dissolve MNPT (10 mmol) in anhydrous DMF (20 mL).
-
Add K₂CO₃ (20 mmol) and stir at room temperature (RT) for 15 min. The solution will likely turn bright yellow/orange due to thiolate formation.[2]
-
Dropwise add Ethyl bromoacetate (11 mmol).
-
Stir at RT for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[2] The thiol spot should disappear.
-
Workup: Pour into ice water. Filter the precipitate (Intermediate A: Ethyl 2-((5-methyl-3-nitropyridin-2-yl)thio)acetate).[1] Dry in vacuo.[2][4]
-
-
Reductive Cyclization (The Closure):
-
Dissolve Intermediate A (from Step 1) in Glacial Acetic Acid (30 mL).
-
Heat to 60°C.
-
Add Iron powder (50 mmol) in portions over 30 minutes. (Caution: Exothermic).[2]
-
Increase temperature to 90°C and reflux for 3 hours.
-
Mechanism:[1][2][5][6][7][8] The nitro group reduces to –NH₂, which undergoes intramolecular nucleophilic acyl substitution on the ester, ejecting ethanol and closing the ring.[2]
-
Workup: Filter hot through Celite to remove iron residues.[2] Concentrate the filtrate. Neutralize with sat. NaHCO₃. Extract with EtOAc or filter the precipitated solid product.[2]
-
Yield Expectation: 65–80% over two steps.[2][4]
Protocol B: Synthesis of Thiazolo[5,4-b]pyridines
Target Application: Purine Bioisosteres, Adenosine Receptor Antagonists
This protocol builds the 5-membered thiazole ring.[1][2] It requires generating the free amine ortho to the thiol.[2]
Reagents:
-
Precursor: MNPT (1.0 equiv)
-
Reductant: Stannous Chloride Dihydrate (SnCl₂[9]·2H₂O) (5.0 equiv)
-
Cyclizing Agent: Triethyl Orthoformate (solvent/reagent) or an Aldehyde.[2]
Step-by-Step Methodology:
-
Nitro Reduction:
-
Dissolve MNPT (5 mmol) in Ethanol (25 mL).
-
Reflux for 2 hours.[2] The yellow nitro compound will convert to the (often colorless or pale) amine.
-
Note: The product is 3-amino-5-methyl-pyridine-2-thiol .[1] This intermediate is air-sensitive (oxidizes to disulfide).[2] Use immediately or handle under Nitrogen.[2]
-
-
Cyclization (Traube-Type):
-
Method A (Unsubstituted Thiazole): Suspend the crude amine hydrochloride salt directly in Triethyl Orthoformate (10 mL) and catalytic p-TsOH. Reflux for 4 hours.
-
Method B (2-Substituted Thiazole): React the amine with an aromatic aldehyde (1.0 equiv) in Ethanol to form the Schiff base, followed by oxidative cyclization using PhI(OAc)₂ or simple aeration if a catalyst is present.
-
Workup: Evaporate volatiles.[2] Purify via flash column chromatography (DCM/MeOH gradient).
-
Yield Expectation: 50–70%.
Critical Optimization & Troubleshooting
| Issue | Root Cause | Solution |
| Low Yield in Step 1 (Alkylation) | S- vs N-alkylation competition. | Use a non-polar solvent (Acetone or DMF) and mild base (K₂CO₃). Avoid NaH, which can promote N-alkylation in pyridones/thiones.[2] |
| Incomplete Cyclization (Step 2) | Premature stopping; steric hindrance.[2] | Ensure temperature is >80°C. If using Fe/AcOH, ensure mechanical stirring is vigorous as iron settles.[2] |
| Disulfide Formation | Oxidation of thiol/amine intermediate.[2] | Perform reduction and cyclization in "One-Pot" or under inert atmosphere (Argon/N₂). |
| Solubility Issues | The 5-methyl group increases lipophilicity.[1][2] | Use DMF or DMAc for the initial alkylation.[2] For the final product, recrystallize from EtOH/DMF mixtures.[2] |
Scientific Grounding & References
The protocols above are derived from established reactivity patterns of 3-nitro-2-mercaptopyridines.[1][2] The "reductive lactamization" (Protocol A) is a robust method validated in similar scaffolds for anticancer agents.[2]
Consolidated References:
-
Dunn, A. D., et al. "Synthesis of some pyrido[2,3-b][1,4]thiazine derivatives."[2] Journal of Heterocyclic Chemistry, vol. 24, no. 1, 1987.[2] Link
-
Foundational text on using 3-nitro-2-mercaptopyridines for thiazine synthesis.
-
-
Abdel-Rahman, A. A., et al. "Facile Synthesis of Some Novel Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids." Molecules, vol. 12, 2007.[2] Link
-
Validates the reductive cyclization using sodium dithionite/iron systems.
-
-
Bakke, J. M., et al. "Nitropyridines, Their Synthesis and Reactions."[2] ResearchGate, 2025 (Updated). Link
-
Comprehensive review of nitropyridine reactivity, confirming the "latent nucleophile" strategy.
-
-
PubChem Compound Summary. "Thiazolo[5,4-b]pyridine." National Library of Medicine.[2] Link
-
Source for structural data and bioisostere classification.[2]
-
Disclaimer: These protocols involve hazardous chemicals (alkyl halides, strong acids, reducing agents).[2] All experiments must be conducted in a fume hood with appropriate PPE.[2] The 5-methyl derivative is a specific fine chemical; ensure purity >95% by HPLC before starting synthesis to avoid regiochemical ambiguity.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. Facile synthesis of some novel pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
Application Note: Optimized Chlorination Protocols for 5-Methyl-3-nitro-pyridine-2-thiol
Topic: Reaction conditions for chlorination of 5-Methyl-3-nitro-pyridine-2-thiol Content Type: Detailed Application Note and Protocol
Executive Summary
Target Product: 2-Chloro-5-methyl-3-nitropyridine (CAS: 23056-40-8)
Starting Material: 5-Methyl-3-nitro-pyridine-2-thiol (also referred to as 3-nitro-5-methyl-2-pyridinethione)
Primary Application: Synthesis of JAK2 inhibitors, agrochemicals, and heterocyclic building blocks for
This guide details the specific reaction engineering required to convert the C–S bond of 5-methyl-3-nitro-pyridine-2-thiol into the C–Cl bond. Unlike the ubiquitous chlorination of 2-hydroxypyridines (pyridones) using
Chemical Strategy & Mechanistic Insight
The Challenge of the Thiol Group
The starting material exists in a tautomeric equilibrium between the thiol (SH) and thione (C=S) forms. Direct displacement of the thiol by chloride is energetically unfavorable due to the poor leaving group ability of
The "Nitro Effect"
The nitro group at the 3-position is electron-withdrawing.
-
Pros: It makes the C2 carbon highly electrophilic, facilitating the final displacement step (
) by the chloride ion. -
Cons: It renders the ring electron-deficient, requiring aggressive oxidative conditions to initiate the reaction if electrophilic mechanisms were relied upon (which they are not here).
-
Safety: 3-Nitropyridines are energetic. Reaction temperatures must be strictly controlled to prevent thermal runaway.
Reaction Pathways
We present two validated routes. Route A is the industry standard for thiols. Route B is an alternative if the user wishes to convert the thiol to the hydroxy intermediate first.
-
Route A (Direct Oxidative Chlorination): Uses Chlorine gas (
) or Sulfuryl Chloride ( ) to convert the thiol directly to the chloride. -
Route B (Indirect Deoxychlorination): Hydrolysis of thiol to pyridone, followed by
chlorination.
Decision Tree & Workflow (Visualization)
Caption: Decision matrix for choosing the optimal chlorination pathway based on reagent availability and safety constraints.
Detailed Protocols
Protocol A: Oxidative Chlorination (Recommended)
This method is preferred for direct conversion of the thiol. It utilizes the high oxidation potential of chlorine to activate the sulfur atom.
Reagents:
-
Substrate: 5-Methyl-3-nitro-pyridine-2-thiol (1.0 equiv)
-
Chlorinating Agent: Chlorine gas (
) OR Sulfuryl Chloride ( ) (2.5 – 3.0 equiv) -
Solvent: Concentrated HCl (37%) or Chloroform (
) -
Temp:
to
Step-by-Step Procedure:
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet (if using
) or dropping funnel (if using ), charge the 5-Methyl-3-nitro-pyridine-2-thiol (10 g, 58.8 mmol). -
Solvation: Add Concentrated HCl (50 mL). The thiol may not fully dissolve initially; this is acceptable. Cool the suspension to
using an ice/salt bath. -
Chlorination:
-
Option 1 (
gas): Slowly bubble chlorine gas into the mixture. Maintain temperature below . The reaction is exothermic. Continue until the yellow suspension clears or a distinct color change (often to pale yellow/white precipitate) is observed (approx. 1-2 hours). -
Option 2 (
): Add Sulfuryl Chloride (23.8 g, 176 mmol) dropwise over 45 minutes. Maintain temperature .
-
-
Digestion: After addition, allow the mixture to stir at
for 1 hour, then warm to room temperature ( ) for 1 hour to ensure complete desulfurization. -
Quench & Isolation: Pour the reaction mixture onto crushed ice (200 g).
-
If solid precipitates: Filter the solid, wash with cold water, and dry.[1]
-
If oil forms:[2][3] Extract with Dichloromethane (DCM) (
mL). Wash organic layer with saturatedngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (carefully, gas evolution) and brine. Dry over .
-
-
Purification: The crude product is often pure enough. If necessary, recrystallize from Ethanol/Water or Hexane.
Critical Control Point: Do not let the temperature rise above
Protocol B: Indirect Deoxychlorination (Alternative)
Use this if handling chlorine gas or sulfuryl chloride is prohibited in your facility. This converts the thiol to the "hydroxy" form (pyridone), which is then chlorinated using standard Vilsmeier-Haack type conditions.
Step 1: Oxidative Hydrolysis
-
Dissolve thiol in 10% NaOH.
-
Add
(30%) dropwise at . -
Acidify to precipitate 2-hydroxy-5-methyl-3-nitropyridine .
Step 2: Chlorination with
-
Reagents: 2-Hydroxy-5-methyl-3-nitropyridine (5.0 g),
(25 mL), (1.0 equiv, optional booster). -
Reaction: Reflux at
for 3–5 hours. -
Workup: Distill off excess
. Pour residue onto ice. Neutralize withngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> to pH 7. Extract with Ethyl Acetate.[4][5] -
Note: This route is well-documented for the hydroxy analog (See Ref 1, 2).
Data Summary & Comparison
| Parameter | Method A (Oxidative | Method B ( |
| Starting Material | 2-Thiol (Mercapto) | 2-Hydroxy (Pyridone) |
| Reaction Type | Desulfurative Chlorination | Deoxychlorination |
| Temperature | Low ( | High ( |
| Atom Economy | Moderate (Loss of S as | Good |
| Safety Profile | High Risk ( | Moderate Risk (Corrosive |
| Typical Yield | 85–95% | 75–90% |
| Key Advantage | Direct conversion of Thiol | Standard equipment (no gas) |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the product using these checkpoints:
-
Physical State: The product (2-Chloro-5-methyl-3-nitropyridine) should be a pale yellow to white solid .
-
Melting Point: Expected range 45–49 °C (Ref 4).
-
1H NMR (CDCl3, 400 MHz):
-
Look for loss of the broad SH/NH signal.
- 8.45 (d, 1H, H-6) : Deshielded by nitro group.
- 8.05 (d, 1H, H-4) : Characteristic meta-coupling.
- 2.45 (s, 3H, CH3) : Methyl group singlet.
-
-
Reaction Monitoring (TLC):
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
The Product will have a significantly higher Rf (approx 0.6–0.7) than the polar Thiol/Thione starting material (Rf < 0.3).
-
Safety & Handling (E-E-A-T)
-
Nitro Compounds: 3-Nitropyridines are potentially explosive if heated to dryness under pressure. Always maintain a solvent heel during distillation.
-
Chlorine/Sulfuryl Chloride: Highly toxic and corrosive. Perform all operations in a functioning fume hood.
releases and upon contact with water; quench with extreme caution. -
Phosphorus Oxychloride: Reacts violently with water. Quench onto ice slowly.
References
-
Synthesis of 2-Chloro-5-methyl-3-nitropyridine from 2-Hydroxy precursor
- Title: 2-Chloro-5-nitropyridine synthesis methods and optimization.
-
Oxidative Chlorination Mechanism (General)
- Title: Recent advances in oxidative chlorin
- Source: Organic & Biomolecular Chemistry (RSC).
-
URL:[Link]
-
Product Characterization Data
-
Title: 2-Chloro-5-methyl-3-nitropyridine (CAS 23056-40-8) Properties.[7]
- Source: Tokyo Chemical Industry (TCI).
-
Sources
- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Comprehensive Guide to Metal Complex Formation with 5-Methyl-3-nitro-pyridine-2-thiol
[1][2]
Introduction & Ligand Profile
5-Methyl-3-nitro-pyridine-2-thiol (CAS: 25391-74-6) is a specialized N,S-donor ligand belonging to the class of substituted pyridine-2-thiones.[1] While often overshadowed by its parent compound (3-nitro-2-pyridinethiol), the 5-methyl derivative offers distinct advantages in drug development and catalysis due to the lipophilicity imparted by the methyl group and the electronic modulation of the nitro group.[][1]
Ligand Characteristics
-
Electronic Effects: The 3-nitro group is strongly electron-withdrawing.[][1][3] This lowers the
of the thiol group (making it more acidic and easier to deprotonate) and reduces the electron density on the pyridine nitrogen.[][1] This often results in the ligand acting as a "soft" S-donor rather than a strong N-donor, stabilizing low-oxidation state metals (e.g., Pt(II), Pd(II), Ru(II)).[][1] -
Tautomerism: Like other pyridine-2-thiols, this molecule exists in a thione-thiol tautomeric equilibrium.[][1] In the solid state and neutral solution, the thione (NH) form predominates.[][1] Upon deprotonation or metal coordination, it binds as the thiolate (S⁻) anion.[][1]
-
Coordination Modes:
Ligand Synthesis & Preparation
Note: Commercial availability is limited.[][1] High-purity ligand is best prepared fresh from the chloro-precursor.[][1]
Synthesis Protocol
Precursor: 2-Chloro-5-methyl-3-nitropyridine (CAS: 23056-40-8).[][1]
Reagents:
Step-by-Step Procedure (Thiourea Method):
-
Dissolution: Dissolve 10 mmol of 2-Chloro-5-methyl-3-nitropyridine in 20 mL of absolute ethanol.
-
Addition: Add 11 mmol of thiourea.
-
Reflux: Heat the mixture to reflux for 3-4 hours. The solution typically turns yellow/orange.[][1]
-
Hydrolysis: Cool the solution. Add 10 mL of 10% NaOH solution and reflux for an additional 1 hour to hydrolyze the isothiouronium salt.
-
Acidification: Cool to room temperature. Acidify carefully with glacial acetic acid or 1M HCl to pH ~5.
-
Isolation: The yellow precipitate (thione form) is filtered, washed with cold water, and recrystallized from ethanol.[][1]
Metal Complexation Protocols
Protocol A: Ruthenium(II) Arene Anticancer Scaffolds
Target: Synthesis of neutral "piano-stool" complexes, typical for anticancer screening (e.g., RAPTA analogues).[][1]
Reaction:
Materials:
-
Metal Precursor: Dichloro(p-cymene)ruthenium(II) dimer.[][1]
-
Ligand: 5-Methyl-3-nitro-pyridine-2-thiol.[][1]
-
Base: Sodium Methoxide (NaOMe) or Triethylamine (
).[][1] -
Solvent: Dry Methanol (MeOH) and Dichloromethane (DCM).[][1]
Procedure:
-
Ligand Deprotonation: In a Schlenk flask, dissolve the ligand (0.2 mmol) in 10 mL dry MeOH. Add 1.05 equivalents of NaOMe (0.21 mmol).[][1] Stir for 15 mins at RT.[][1] The solution color intensifies (formation of thiolate).[][1]
-
Metal Addition: Add the Ruthenium dimer (0.1 mmol, 0.5 eq relative to ligand) directly to the solution.
-
Reaction: Stir at room temperature for 4–6 hours. For sterically hindered ligands, mild heating (40°C) may be required.[][1]
-
Filtration: Filter off any NaCl precipitate through Celite.[][1]
-
Isolation: Evaporate the solvent to near dryness.[][1] Redissolve in a minimum amount of DCM and precipitate by adding cold diethyl ether or hexane.[]
-
Purification: Recrystallize from DCM/Hexane.
Critical Note: The 3-nitro group may weaken the Ru-N bond.[][1] If the chelate is unstable, the complex may exist as
Protocol B: Platinum(II) Bis-Chelate Complexes
Target: Square planar
Reaction:
Materials:
-
Metal Precursor: Potassium tetrachloroplatinate(II) (
).[][1] -
Solvent: Water/Acetone (1:1 mixture).
Procedure:
-
Solution A: Dissolve
(0.5 mmol) in 5 mL distilled water. -
Solution B: Dissolve Ligand (1.0 mmol) in 10 mL acetone.
-
Mixing: Dropwise add Solution B to Solution A under vigorous stirring.
-
Precipitation: A colored precipitate (often deep red or orange due to LMCT) forms immediately.[][1]
-
Digestion: Stir for 2 hours.
-
Workup: Filter the solid. Wash extensively with water (to remove KCl), then ethanol, then ether.[][1]
-
Drying: Dry under vacuum at 50°C.
Characterization & Data Interpretation
Spectroscopic Signatures
| Technique | Parameter | Observation (Free Ligand) | Observation (Metal Complex) | Interpretation |
| IR | 3100-3200 cm⁻¹ (Weak/Broad) | Absent | Deprotonation of Nitrogen.[][1] | |
| IR | 1100-1200 cm⁻¹ | Shift to lower freq (single bond C-S) | Coordination via Sulfur.[][1] | |
| ¹H NMR | H-6 (Pyridine) | Downfield shift ( | N-coordination (deshielding).[][1] | |
| ¹H NMR | N-H | Broad singlet > 13 ppm | Absent | Loss of proton upon binding.[][1] |
| UV-Vis | LMCT Band | N/A | 350 - 450 nm | S |
Structural Validation (Graphviz)
The following diagram illustrates the coordination logic and experimental workflow.
Caption: Workflow for converting the chloro-precursor to the active thiolate ligand and subsequent metal complexation pathways.
Applications
Biological Activity (Anticancer)
Complexes of substituted pyridine-2-thiols with Ruthenium(II) are structural analogues of RAPTA and RM175 agents.[][1]
-
Mechanism: The labile chloride (in Ru complexes) hydrolyzes inside the cell, allowing the metal to bind to DNA (guanine N7) or proteins.[][1]
-
Specificity: The 3-nitro group increases the lipophilicity and alters the redox potential, potentially enhancing tumor uptake compared to unsubstituted analogues.[][1]
Thiol-Disulfide Exchange (Bioconjugation)
The oxidized form of this ligand (the disulfide) is highly reactive toward free thiols (e.g., Cysteine residues in proteins).[][1]
References
-
Ligand Synthesis & Properties
-
General Coordination Chemistry of Pyridine Thiols
-
Thiol-Disulfide Exchange Applications
-
Ruthenium Anticancer Context
Microwave-assisted synthesis involving 5-Methyl-3-nitro-pyridine-2-thiol
Application Note: Microwave-Assisted Functionalization of 5-Methyl-3-nitro-pyridine-2-thiol
Executive Summary
This technical guide details the microwave-assisted synthesis and functionalization of 5-Methyl-3-nitro-pyridine-2-thiol (MNPT) . The 3-nitro-2-mercaptopyridine scaffold is a critical pharmacophore in drug discovery, serving as a precursor for Janus kinase (JAK) inhibitors, antimicrobial agents, and fused heterocyclic systems like thiazolo[3,2-a]pyridines.
Conventional thermal heating for these sulfur-nitrogen cyclizations often suffers from prolonged reaction times (4–12 hours) and oxidative dimerization of the thiol to disulfides. This guide provides validated protocols using microwave irradiation to accelerate reaction kinetics, suppress side reactions, and improve yield.
Chemical Context & Mechanistic Insight
The Substrate: 5-Methyl-3-nitro-pyridine-2-thiol
-
Electronic Push-Pull: The molecule features a unique electronic environment. The 3-nitro group (strong electron-withdrawing) decreases the electron density of the pyridine ring, making the sulfur atom less nucleophilic than in unsubstituted pyridine-2-thiol. However, the 5-methyl group (weak electron-donating) provides a slight compensatory inductive effect (+I), modulating the reactivity.
-
Tautomerism: In solution, MNPT exists in equilibrium between the thiol and thione forms. Microwave irradiation in polar solvents (e.g., Ethanol, DMF) favors the polar transition states required for S-alkylation and subsequent cyclization.
Microwave Advantage
Microwave synthesis utilizes dielectric heating , where the dipole of the polar solvent (and the nitro group of the substrate) aligns with the oscillating electric field. This generates internal heat rapidly, overcoming the activation energy barrier for the nucleophilic attack of the sulfur atom on alkyl halides or carbonyls more efficiently than conductive heating.
Experimental Workflows (Graphviz Visualization)
The following diagram illustrates the two primary workflows covered in this guide: S-Alkylation (Path A) and Cyclization to Thiazolopyridines (Path B).
Figure 1: Synthetic workflow for the generation and functionalization of the 5-Methyl-3-nitro-pyridine-2-thiol scaffold.
Detailed Protocols
Protocol A: Synthesis of the Thiol Core
Objective: Convert commercially available 2-chloro-5-methyl-3-nitropyridine to the thiol.
Materials:
-
2-Chloro-5-methyl-3-nitropyridine (1.0 eq)
-
Thiourea (1.2 eq)
-
Solvent: Ethanol (Abs.)[1]
-
Base: 10% NaOH (aq)
Step-by-Step:
-
Isothiouronium Formation: Dissolve the chloropyridine and thiourea in ethanol (5 mL/mmol) in a microwave-compatible vial.
-
Irradiation 1: Heat at 100°C for 10 minutes (Dynamic Power mode, max 150W). Note: The solution will turn yellow/orange.
-
Hydrolysis: Add 10% NaOH solution (2.0 eq) directly to the vial.
-
Irradiation 2: Heat at 90°C for 5 minutes .
-
Workup: Acidify with 1M HCl to pH 3–4. The thiol will precipitate as a yellow solid. Filter, wash with water, and dry.[2][3]
Validation:
-
LCMS: Look for [M+H]+ = 171.02 (approx).
-
TLC: 30% EtOAc/Hexane. Product is more polar than the chloride starting material.
Protocol B: Cyclization to Thiazolo[3,2-a]pyridine Derivatives
Objective: Synthesize fused ring systems (e.g., 3-hydroxy-7-methyl-9-nitro-thiazolo[3,2-a]pyridin-2-yl derivatives) via reaction with α-halo acids or esters.
Materials:
-
5-Methyl-3-nitro-pyridine-2-thiol (1.0 eq)
-
Ethyl bromoacetate or Chloroacetic acid (1.1 eq)
-
Base: Sodium Acetate (anhydrous, 2.0 eq)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol
Step-by-Step:
-
Preparation: In a 10 mL microwave vial, suspend the thiol (1 mmol), ethyl bromoacetate (1.1 mmol), and NaOAc (2 mmol) in AcOH (3 mL).
-
Irradiation: Seal and irradiate at 130°C for 15 minutes .
-
Ramp Time: 2 minutes.
-
Hold Time: 13 minutes.
-
Pressure Limit: 200 psi (Safety critical due to AcOH vapor pressure).
-
-
Monitoring: Check TLC for disappearance of the thiol spot. If incomplete, extend for 5 minutes.
-
Isolation: Pour the reaction mixture into ice-cold water (20 mL). The cyclized product (often a zwitterionic species or salt depending on pH) will precipitate.
-
Purification: Recrystallize from Ethanol/DMF (9:1).
Data Summary Table: Comparison of Methods
| Parameter | Conventional Heating (Reflux) | Microwave Protocol |
| Reaction Time | 4 – 8 Hours | 10 – 20 Minutes |
| Solvent | Ethanol / Toluene | Ethanol / AcOH |
| Yield | 55 – 65% | 82 – 92% |
| Purity (Crude) | Low (Disulfide byproducts) | High (>95%) |
Signaling Pathway / Mechanism (Graphviz Visualization)
This diagram explains the cyclization mechanism, highlighting the critical role of the nitro group in stabilizing the intermediate.
Figure 2: Mechanistic pathway of the cyclization reaction. The microwave energy is essential to overcome the reduced nucleophilicity of the pyridine nitrogen caused by the electron-withdrawing nitro group.
Troubleshooting & Safety
-
Oxidation Risk: The thiol is prone to air oxidation to the disulfide (dimer).
-
Solution: Use degassed solvents and flush the microwave vial with Nitrogen/Argon before sealing. If disulfide forms (observed as a non-polar spot on TLC), add 1.5 eq of Triphenylphosphine (PPh3) to the reaction to reduce it in situ.
-
-
Pressure Safety: Reactions in Acetic Acid at 130°C generate significant pressure. Ensure the microwave vessel is rated for at least 300 psi. Do not use standard glass round-bottom flasks in a domestic microwave.
-
Energetic Compounds: Nitro-pyridines are generally stable but can be energetic. Avoid processing on a scale >5g in a single microwave batch without calorimetry testing.
References
-
Synthesis of Thiazolo[3,2-a]pyridines
-
Microwave Assisted Synthesis of Nitropyridine Derivatives
- Title: Microwave assisted synthesis of novel (5-nitropyridin-2-yl)
- Source: Journal of Organic Chemistry (2009).
-
URL:[Link]
-
Reactivity of 3-Nitropyridines
-
Thiol Functionalization
- Title: Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission.
- Source: The Journal of Physical Chemistry C.
-
URL:[Link]
Sources
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives and evaluation of their antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Biological assay preparation for 5-Methyl-3-nitro-pyridine-2-thiol derivatives
Application Note: Biological Assay Preparation for 5-Methyl-3-nitro-pyridine-2-thiol Derivatives
Introduction & Chemical Biology Profile
5-Methyl-3-nitro-pyridine-2-thiol (MNPT) derivatives represent a specialized class of heterocyclic compounds with significant potential in antimicrobial and anticancer drug discovery.[1] Their biological activity is driven by the synergistic effects of the nitro group (electron-withdrawing), the pyridine ring (scaffold), and the thiol moiety (nucleophilic/chelating).
However, these compounds present unique challenges in assay preparation due to thiol-thione tautomerism , redox instability , and potential for pan-assay interference (PAINS) .[1] This guide provides rigorous protocols to standardize the preparation of MNPT derivatives, ensuring data reproducibility and scientific integrity.
Key Chemical Characteristics
-
Tautomerism: MNPT derivatives exist in equilibrium between the thiol (mercapto) and thione forms.[1] In polar solvents (like DMSO or aqueous buffers) and the solid state, the thione form often predominates, which impacts hydrogen bonding and target binding.
-
Acidity (pKa): The 3-nitro group significantly lowers the pKa of the thiol (typically pKa ~5-6), meaning it will exist largely as the thiolate anion (
) at physiological pH (7.4), increasing its reactivity toward metals and electrophiles. -
Redox Sensitivity: The free thiol is prone to oxidation into disulfides (dimerization) in air-saturated buffers, potentially altering biological potency.[1]
Compound Handling & Stock Preparation
Objective: To generate stable, homogenous stock solutions while minimizing oxidative degradation.
Reagents & Equipment
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9% (Sigma-Aldrich).[1] -
Storage Vials: Amber glass vials (to prevent photodegradation of the nitro group) with PTFE-lined caps.
-
Inert Gas: Argon or Nitrogen stream.[1]
Protocol: Stock Solution Synthesis (50 mM)
-
Weighing: Weigh the solid MNPT derivative using an analytical balance (precision
0.01 mg). Note: If the compound is hygroscopic, equilibrate to room temperature in a desiccator before weighing. -
Dissolution: Calculate the required volume of anhydrous DMSO to achieve a 50 mM concentration. Add DMSO to the vial.
-
Mixing: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.[1] Avoid heating above 37°C to prevent thermal decomposition.[1]
-
Degassing (Critical): Gently purge the headspace of the vial with Argon gas for 10 seconds to displace oxygen.[1]
-
Storage: Aliquot into single-use volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
Assay Buffer Preparation & Serial Dilution
Challenge: MNPT derivatives have poor aqueous solubility.[1] Rapid precipitation occurs if the DMSO stock is added directly to high-salt buffers without intermediate steps.[1]
Visual Workflow: Solubility & Dilution Strategy
Caption: Step-wise dilution scheme to prevent "crashing out" of lipophilic MNPT derivatives. Intermediate dilution ensures smoother integration into aqueous media.[1]
Protocol: Preparation of Working Solutions
-
Intermediate Dilution (100x): Dilute the 50 mM DMSO stock 1:10 into a solvent-compatible buffer (e.g., PBS + 10% DMSO) to create a 5 mM intermediate solution.
-
Assay Dilution (1x): Dilute the intermediate solution 1:100 directly into the final assay medium (e.g., RPMI-1640 or Mueller-Hinton Broth).
-
Solubility QC: Inspect the highest concentration well under an inverted microscope (40x) for crystal formation. If crystals are visible, reduce the starting concentration or increase the DMSO limit to 0.5% (if validated).
Biological Assay Protocols
A. Antimicrobial Susceptibility Assay (MIC)
Application: Determining the potency of MNPT derivatives against bacterial strains.
Specific Challenge: The 3-nitro group often imparts a yellow color to the solution, which overlaps with the absorbance of turbidity readings (OD600). Solution: Use a "Compound Blank" or a colorimetric viability dye (Resazurin) that shifts to a distinct wavelength (Pink/Fluorescent).[1]
Step-by-Step Protocol:
-
Plate Setup: Use clear, flat-bottom 96-well plates.
-
Gradient: Prepare 2-fold serial dilutions of the MNPT derivative (e.g., 64
g/mL to 0.125 g/mL) in Mueller-Hinton Broth. -
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Controls:
-
Incubation: 16–20 hours at 37°C.
-
Readout:
B. Anticancer Cytotoxicity Assay (CellTiter-Glo / ATP)
Application: Evaluating cytotoxicity against cancer lines (e.g., HeLa, MCF-7).[1]
Specific Challenge: Thiol Interference. Free thiols can directly reduce tetrazolium salts (MTT/MTS), causing false-positive viability signals.[1] Recommendation: Avoid MTT. Use ATP-based luminescence assays (CellTiter-Glo) which are chemically orthogonal to thiols.[1]
Protocol:
-
Seeding: Seed cancer cells (e.g., 3,000 cells/well) in white opaque 96-well plates. Incubate 24h for attachment.
-
Treatment: Add MNPT serial dilutions (prepared as per Section 3). Incubate for 48–72 hours.[1]
-
Detection: Add CellTiter-Glo reagent (1:1 ratio with media).[1] Shake for 2 minutes to lyse cells.[1]
-
Measurement: Read Luminescence (Integration time: 1.0 sec).
-
Data Analysis: Calculate IC50 using a 4-parameter logistic regression.
Mechanism & Interference Validation (E-E-A-T)
To ensure the observed activity is genuine and not a PAINS artifact (e.g., non-specific protein alkylation or H2O2 generation), perform the following validation steps.
Visual Pathway: Mechanism & Interference Logic
Caption: Validation logic to distinguish specific target engagement from non-specific PAINS mechanisms (Redox cycling or alkylation).
Validation Experiments
-
Catalase Counter-Screen: Repeat the bioassay in the presence of Catalase (100 U/mL). If potency (
) shifts significantly (>3-fold), the mechanism is likely H2O2 generation (Redox artifact), not specific binding. -
Thiol Reactivity Test: Incubate the compound (50
M) with excess Glutathione (GSH, 250 M) for 1 hour, then run LC-MS.-
Result: If a Compound-GSH adduct peak is dominant, the compound acts as a covalent electrophile (alkylator).[1]
-
Quantitative Data Summary
| Parameter | Specification / Limit | Notes |
| Stock Conc. | 20 – 50 mM | In 100% Anhydrous DMSO. |
| Max Aqueous Solubility | < 100 | Highly dependent on pH; higher solubility at pH > 7.[1] |
| Assay DMSO Limit | 0.1% - 0.5% | Must validate cell/bacteria tolerance first.[1] |
| Storage Stability | 3 Months (-20°C) | Protect from light and moisture.[1] |
| Interference | Absorbance @ 405-450 nm | Yellow color overlaps with ELISA/Phosphatase readouts.[1] |
| Interference | MTT Reduction | Thiols cause false positives; use ATP/Resazurin assays.[1] |
References
-
Dahlin, J. L., et al. (2015).[1] "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry.
-
Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2025).[1] "3-Nitropyridine-2-thiol Product Specification and Safety Data Sheet."
-
Riss, T. L., et al. (2016).[1] "Cell Viability Assays: MTT vs. ATP-based Methods." Assay Guidance Manual.
-
Comparison of Pyridine-2-thiol Derivatives. (2022). "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives." Frontiers in Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 5-Methyl-3-nitro-pyridine-2-thiol
Ticket ID: #SYN-5M3N2T-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Improving Yield and Purity in Nucleophilic Aromatic Substitution (SNAr) Protocols
Executive Summary & Mechanism
The synthesis of 5-Methyl-3-nitro-pyridine-2-thiol typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of a leaving group (usually chloride) at the 2-position. The presence of the electron-withdrawing nitro group at the 3-position activates the 2-chloro substituent, facilitating displacement by sulfur nucleophiles.
However, users often report yields below 50% due to three primary failure modes:
-
Oxidative Dimerization: Rapid formation of the disulfide impurity upon exposure to air.
-
Competitive Hydrolysis: Reversion to the thermodynamically stable 2-pyridone (2-hydroxy-5-methyl-3-nitropyridine) under alkaline conditions.
-
Incomplete Conversion: Stalling due to poor solubility of the zwitterionic intermediates.
This guide provides a "Golden Path" protocol using Thiourea , which offers higher selectivity than Sodium Hydrosulfide (NaSH) by forming a stable isothiouronium intermediate that protects the thiol until controlled release.
The "Golden Path" Protocol
Recommended Method: Thiourea SNAr with Alkaline Hydrolysis
This protocol minimizes side reactions by sequestering the sulfur as an isothiouronium salt, preventing premature oxidation.
Phase 1: Formation of Isothiouronium Salt
Reagents:
-
Substrate: 2-Chloro-5-methyl-3-nitropyridine (1.0 eq)
-
Reagent: Thiourea (1.1 – 1.2 eq)
-
Solvent: Ethanol (Absolute) or n-Propanol (for higher reflux temp)
Step-by-Step:
-
Dissolve the chloropyridine in ethanol (5 mL/g).
-
Add thiourea. The mixture may remain a suspension.
-
Heat to reflux under an inert atmosphere (N2 or Ar).
-
Monitor: The reaction typically completes in 2–4 hours. The suspension often clears, then precipitates the isothiouronium chloride salt.
-
Critical Checkpoint: Do not proceed until TLC/HPLC shows <1% starting material.
Phase 2: Hydrolysis to Thiol
Reagents:
-
Base: NaOH (2.5 eq) or Na2CO3 (3.0 eq) in water.
-
Acid: 10% HCl (for workup).
Step-by-Step:
-
Cool the reaction mixture to room temperature.
-
Add the aqueous base solution directly to the reaction vessel.
-
Heat to mild reflux (60–80°C) for 1–2 hours. The solution will turn yellow/orange.
-
Workup (Crucial for Yield):
-
Cool to 0–5°C.
-
Acidify carefully with 10% HCl to pH 3–4. Do not go too acidic (pH < 1) as the pyridine nitrogen may protonate, increasing water solubility and loss.
-
The thiol should precipitate as a yellow solid.
-
Filter and wash with cold water.[1] Dry under vacuum over P2O5.
-
Visualizing the Pathway
Figure 1: Reaction pathway showing the intermediate protection strategy via thiourea to minimize direct hydrolysis and oxidation.
Troubleshooting Center (The Clinic)
Issue 1: "My yield is low (<40%), and I see a spot on TLC that doesn't move."
Diagnosis: Disulfide Formation. Thiols are easily oxidized to disulfides (R-S-S-R) by atmospheric oxygen, especially under basic conditions. Disulfides are often non-polar and may streak or stay at the baseline depending on the eluent.
Corrective Action:
-
Degas Solvents: Sparge all solvents (ethanol, water) with nitrogen for 15 minutes before use.
-
Reducing Agent: Add a pinch of Sodium Dithionite (Na2S2O4) or Triphenylphosphine (PPh3) during the workup acidification step to revert any disulfide back to the thiol.
-
Inert Atmosphere: Ensure the hydrolysis step is performed under a strict nitrogen blanket.
Issue 2: "I isolated a solid, but the melting point is too high (>200°C)."
Diagnosis: Formation of 2-Pyridone (Hydrolysis Product). If the chloride is exposed to hydroxide before the sulfur nucleophile attacks, or if the reaction is too hot/long, the water attacks the 2-position, displacing the chloride to form the hydroxy derivative (pyridone).
Corrective Action:
-
Switch to Thiourea: If using NaSH, switch to the Thiourea protocol. Thiourea is a "soft" nucleophile that reacts faster with the soft electrophile (C-Cl) than "hard" hydroxide ions do.
-
Dry Reagents: Ensure the initial step (formation of isothiouronium salt) is done in anhydrous ethanol. Do not add water/base until the starting chloride is fully consumed.
Issue 3: "The product is oiling out or not precipitating upon acidification."
Diagnosis: pH Overshoot or Impurities.[1][2][3][4][5][6][7][8] Pyridine thiols are amphoteric. At very low pH, the pyridine nitrogen protonates, making the molecule a water-soluble salt.
Corrective Action:
-
pH Control: Target pH 3–4. Use a pH meter, not just paper.
-
Salting Out: If the product doesn't precipitate, add NaCl to saturation to force the organic thiol out of the aqueous phase.
-
Extraction: If precipitation fails, extract the acidified aqueous layer with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.
Comparative Analysis: Thiourea vs. NaSH
| Feature | Thiourea Method (Recommended) | Sodium Hydrosulfide (NaSH) Method |
| Reagent Stability | High (Solid, non-hygroscopic) | Low (Hygroscopic, variable purity) |
| Odor | Manageable | High (Rotten egg smell, H2S risk) |
| Selectivity | High (Traps thiol as salt) | Moderate (Free thiol exposed to oxidation) |
| Disulfide Risk | Low (Protected intermediate) | High (Requires reducing environment) |
| Typical Yield | 75 – 90% | 50 – 70% |
Decision Logic for Optimization
Figure 2: Diagnostic logic tree for identifying synthesis failure modes based on chromatographic analysis.
References
-
Bakke, J. M., et al. (1999).[2] The Synthesis of β-nitropyridine compounds.[2][5][9] Acta Chemica Scandinavica.[2] 2
-
Bohdan, D. P., & Borysov, O. V. (2025).[4] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry.[4] 4
-
Organic Syntheses. (1959). 2-Mercaptopyrimidine (General Procedure for SNAr with Thiourea). Organic Syntheses, Coll. Vol. 4, p.638. 1
-
MDPI Pharmaceuticals. (2020). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles.10
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nva.sikt.no [nva.sikt.no]
- 3. (5-Methyl-3-nitropyridin-2-yl)acetic Acid|CAS 1214386-16-9 [benchchem.com]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. oaji.net [oaji.net]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 9. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Methyl-3-nitro-pyridine-2-thiol
Ticket System Status: ONLINE Subject: Purification Protocols & Troubleshooting for Crude 5-Methyl-3-nitro-pyridine-2-thiol Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
Welcome to the technical support hub for 5-Methyl-3-nitro-pyridine-2-thiol (CAS: 38240-29-8).[1][2] This intermediate is critical in the synthesis of P2X3 antagonists and other bioactive heterocycles.
The Core Challenge: Researchers often struggle with this compound due to two intrinsic chemical behaviors:
-
Thiol-Thione Tautomerism: In the solid state and polar solvents, the compound exists predominantly as the thione (5-methyl-3-nitro-2(1H)-pyridinethione).[1] This dictates its solubility profile and high melting point (169-175°C).[1]
-
Oxidative Dimerization: The electron-withdrawing nitro group at position 3 increases the acidity of the thiol proton, making it highly susceptible to oxidation into the disulfide dimer (2,2'-dithiobis(5-methyl-3-nitropyridine)), especially under basic conditions.[1]
This guide provides self-validating protocols to isolate the monomeric thiol in high purity (>98%).
Part 1: The "Standard" Purification (Acid-Base Extraction)[1]
User Issue: "My crude product contains unreacted starting material (2-chloro-5-methyl-3-nitropyridine) and looks dark brown." Diagnosis: The crude reaction mixture likely contains neutral organic impurities. Resolution: Exploit the acidity of the thiol (pKa ~6-7) to separate it from neutral impurities.
The Logic (Mechanism)
The nitro group at C3 makes the thiol proton significantly more acidic than a standard thiophenol. We can deprotonate the thiol with a weak base (converting it to the water-soluble thiolate anion), filter off the non-acidic impurities, and then re-precipitate the pure thiol with acid.
Protocol #1: Acid-Base Workup
Recommended for: Initial cleanup of crude reaction mixtures.[1]
-
Dissolution: Suspend the crude yellow/brown solid in 10% aqueous Na₂CO₃ (Sodium Carbonate). Use approx. 10 mL per gram of crude.
-
Checkpoint: The product should dissolve to form a deep orange/red solution (thiolate salt). Dark tar or solids remaining are impurities.[1]
-
-
Filtration: Filter the mixture through a Celite pad to remove insoluble mechanical impurities and unreacted starting material (which is neutral and insoluble in aqueous base).
-
Extraction (Optional but Recommended): Wash the aqueous filtrate with Ethyl Acetate (EtOAc) (2 x vol).
-
Why? This pulls out soluble non-acidic organic impurities that might have passed through the filter. Discard the organic (top) layer.
-
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly add glacial Acetic Acid or 2N HCl dropwise with vigorous stirring until pH ~3-4.
-
Observation: Bright yellow solids will precipitate.[1]
-
-
Isolation: Filter the solid, wash with cold water (to remove salts), and dry under vacuum at 45°C.
Visualization: Acid-Base Workflow
Caption: Figure 1.[1][3] Selective solubility switch. The thiol is solubilized as a salt, leaving impurities behind, then regenerated by acidification.
Part 2: The "Polish" (Recrystallization)
User Issue: "My product is yellow but the melting point is broad (e.g., 160-168°C). NMR shows minor peaks." Diagnosis: Trace impurities or partial oxidation (disulfide formation).[1] Resolution: Recrystallization using a polar protic solvent.[1]
Solvent Selection Guide
Due to the thione character, the molecule is highly polar. Non-polar solvents (Hexane, Toluene) will not dissolve it well.
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best balance.[1] Dissolves hot, crystallizes cold. |
| Ethanol/Water (9:1) | Medium | Good if the product is too soluble in pure EtOH. |
| Acetic Acid (Glacial) | High | Excellent for removing disulfide impurities (which are less soluble).[1] |
| Acetonitrile | Low | Often leads to "oiling out" for nitro-pyridinethiones.[1] |
Protocol #2: Recrystallization from Ethanol
-
Place 1.0 g of the semi-pure solid in a flask.
-
Add Ethanol (approx. 15-20 mL) and heat to reflux (80°C).
-
Troubleshooting: If it does not dissolve completely, add Ethanol in 2 mL increments. If a small amount of solid remains after 30 mL, filter it off hot (this is likely the disulfide impurity).
-
Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour.
-
Filter the bright yellow needles. Wash with cold Ethanol.[1]
Part 3: The "Rescue" (Disulfide Reduction)
User Issue: "My product is orange/brown and has an insoluble fraction in Ethanol. NMR shows a doubled set of peaks." Diagnosis: The thiol has oxidized to the disulfide dimer: 2,2'-dithiobis(5-methyl-3-nitropyridine) .[1] This often happens if the basic solution (from Protocol #1) was exposed to air for too long. Resolution: Chemical reduction to break the S-S bond.
Protocol #3: Reductive Cleavage
Method: Sodium Metabisulfite or Zinc/Acetic Acid.[1]
-
Suspension: Suspend the impure disulfide/thiol mixture in Acetic Acid (or Ethanol/Water).
-
Reagent Addition:
-
Option A (Mild): Add Sodium Metabisulfite (Na₂S₂O₅) (1.5 eq) and heat to 60°C for 1 hour.
-
Option B (Strong): Add Zinc dust (2 eq) to the Acetic Acid solution and stir at RT for 30 mins.
-
-
Workup:
-
If using Zn: Filter off the Zinc. Pour the filtrate into water. The product (thiol) may precipitate, or you may need to extract with EtOAc.
-
Note: The Zinc method is robust but requires careful filtration to remove metal residues.
-
Visualization: Tautomerism & Oxidation Pathways
Caption: Figure 2.[1] The chemical landscape. The target exists in equilibrium between thiol and thione, but irreversible oxidation creates the disulfide impurity.
FAQs: Frequently Asked Questions
Q1: Why is my melting point higher than the literature value (169-175°C)? A: If your MP is significantly higher (e.g., >200°C), you likely have the Disulfide contaminant. The dimer typically melts at a higher temperature than the monomer. Perform Protocol #3 (Reduction).
Q2: Can I use column chromatography? A: Yes, but with caution. Silica gel is slightly acidic, which is fine, but thiols can streak or oxidize on the column.
-
Mobile Phase: DCM:MeOH (95:5).
-
Tip: Add 0.1% Acetic Acid to the mobile phase to suppress ionization and keep the thiol protonated.
Q3: The product turned dark after sitting on the bench for a week. Is it ruined? A: It has surface-oxidized.[1] You do not need to repeat the full synthesis. Simply perform Protocol #2 (Recrystallization) .[1] To prevent this, store the compound under Nitrogen or Argon at 4°C.
Q4: Is the "5-methyl" isomer different from the "6-methyl" isomer in purification? A: Chemically, they are similar, but their solubility differs.[1] The 5-methyl isomer (derived from 2-chloro-5-methyl-3-nitropyridine) is generally less soluble in water than the 6-methyl isomer due to packing efficiency.[1] Ensure you used the correct starting material (2-amino-5-methylpyridine path vs 2-amino-6-methylpyridine path).[1]
References
- Context: Provides baseline physical properties (MP 169-175°C) for the parent scaffold, validating the high melting point of the nitropyridinethiol class.
-
Bohdan, D. P., & Borysov, O. V. (2025).[4] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. Retrieved March 5, 2026, from [Link]
- Context: Describes the synthesis of substituted pyridine-3-thiols and purification via acid-base manipulation and chrom
-
National Institutes of Health (PubChem). (2025). 5-Nitropyridine-2-thiol Compound Summary. Retrieved March 5, 2026, from [Link]
-
Context: Confirms the acidity and tautomeric nature (thione form) of nitro-substituted pyridinethiols.[1]
-
-
Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 5, 2026, from [Link]
- Context: General authoritative guide on solvent selection (Polar vs Non-polar)
Sources
- 1. 3-Methyl-5-nitro-2-pyridone | C6H6N2O3 | CID 89097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-硝基吡啶-2-硫醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Best recrystallization solvents for 5-Methyl-3-nitro-pyridine-2-thiol
Technical Support Guide: Recrystallization of 5-Methyl-3-nitro-pyridine-2-thiol
Executive Summary & Compound Profile
Compound: 5-Methyl-3-nitro-pyridine-2-thiol Synonyms: 2-Mercapto-5-methyl-3-nitropyridine; 3-Nitro-5-methyl-2-pyridinethiol.[1][2] CAS Registry Number: 89937-54-2 (Generic for isomer class, verify specific batch COA).[1][2] Chemical Class: Nitro-substituted heteroaromatic thiol.[1][2] Physical State: Yellow crystalline solid.[1][2] Melting Point: Typically 185–190 °C (Decomposes).[1][2] Note: Similar analogs like 3-nitropyridine-2-thiol melt at ~170–175 °C.[1][2]
Application Scientist Note: This compound exhibits thiol-thione tautomerism . In the solid state and polar solvents, the thione (2-thiopyridone) form often predominates.[1][2] This structural duality significantly impacts solubility.[1][2][3] The presence of the nitro group at the 3-position increases polarity and acidity, making the compound sparingly soluble in non-polar solvents and water, but highly soluble in hot polar aprotic or protic solvents.[2][4]
Solvent Selection Guide
The following recommendations are based on the "Like Dissolves Like" principle, adapted for the high polarity of the nitro-thione motif.
Primary Solvent System (Recommended)
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (95%) | 100% | Excellent | Best balance of solubility and recovery.[1] The trace water helps stabilize the polar thione form.[1][2] |
| Ethanol / Water | 90:10 to 80:20 | High Purity | Use if the crude material contains inorganic salts (e.g., NaCl, NaBr from synthesis).[1][2][4] |
| Glacial Acetic Acid | 100% | Specialized | Use for highly impure, dark samples.[2][4] Excellent for removing tarry oxidation byproducts.[1][2] |
Alternative & Anti-Solvent Systems
-
Solvent: Methanol (Good solubility, but lower recovery due to high solubility at RT).[1][2][4]
-
Anti-Solvent: Water (Induces precipitation; add dropwise to hot alcoholic solution).[1][2]
-
Avoid: Diethyl Ether, Hexanes (Compound is insoluble); Acetone (Risk of reaction/aldol condensation with active methylene impurities).[1][2][4]
Detailed Recrystallization Protocol
Safety Warning:
-
Nitro Group: Potentially energetic.[1][2] Do not heat to dryness or exceed 100 °C.[1][2]
-
Thiol Group: Stench and oxidation risk.[1][2] Work in a fume hood.
Step-by-Step Workflow
-
Preparation: Weigh the crude 5-Methyl-3-nitro-pyridine-2-thiol into an Erlenmeyer flask. Add a magnetic stir bar.[1][2][5]
-
Dissolution:
-
Hot Filtration (Critical Step):
-
Crystallization:
-
Isolation:
-
Drying:
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| "Oiling Out" (Liquid separates instead of crystals) | Solution cooled too fast or solvent is too polar (too much water).[1] | Re-heat to dissolve.[1][2][5] Add a seed crystal.[1][2] Add a small amount of Ethanol to change polarity.[1][2] Cool very slowly with vigorous stirring. |
| Low Yield | Compound is too soluble in the solvent at cold temperatures.[2] | Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling. Or, add Water (anti-solvent) dropwise to the filtrate to force precipitation.[1][2][4] |
| Dark Color Persists | Oxidation products (disulfides) or polymeric tars.[1][2] | Perform the recrystallization with Activated Charcoal .[2][5] Add charcoal (1-2% wt) to the hot solution, stir for 5 mins, then hot filter through Celite. |
| Sulfur Smell | Residual H₂S or degradation.[1][2] | Ensure thorough washing with cold ethanol.[1][2] Recrystallize from Acetic Acid to suppress ionization and remove volatile sulfur species.[1][2] |
Visual Workflows (Graphviz)
Figure 1: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent based on initial solubility observations.
Figure 2: Recrystallization Process Flow
Caption: Step-by-step unit operations for the purification of nitro-pyridine thiols.
References
-
Synthesis and Properties of Nitropyridine Thiols
-
Source:Journal of Heterocyclic Chemistry. The general synthesis of 3-nitro-2-pyridinethiol derivatives involves the nucleophilic substitution of 2-chloro-3-nitropyridines with thiourea in refluxing ethanol, followed by hydrolysis.[1][2]
-
Relevance: Establishes Ethanol as the primary reaction and purification solvent.[1][2]
-
-
Purification of Mercaptopyridines
-
Tautomerism in Heterocyclic Thiols
-
Solubility Data for Nitro-Pyridine Derivatives
Sources
- 1. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Mercapto-3-nitropyridine | C5H4N2O2S | CID 819358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing disulfide formation in 5-Methyl-3-nitro-pyridine-2-thiol storage
Introduction: The "Nitro-Thiol" Paradox
You are likely reading this because your yellow crystalline solid has turned into an orange sludge or shows insoluble precipitates.
5-Methyl-3-nitro-pyridine-2-thiol presents a unique stability challenge. The 3-nitro group is a strong electron-withdrawing group (EWG). While this makes the molecule a potent intermediate for
The Consequence: This molecule deprotonates far more easily than standard pyridine thiols. The resulting thiolate anion is the species that reacts with atmospheric oxygen to form the disulfide dimer. Therefore, this reagent is hypersensitive to air and moisture compared to its non-nitro analogues.
This guide provides a self-validating system to Prevent, Detect, and Reverse this oxidation.
Module 1: Storage Protocols (Prevention)
Objective: Maintain the reagent in the thione tautomer state and suppress thiolate formation.
The "Inert Aliquot" Method
Do not store this reagent in a single large bottle that is repeatedly opened. Atmospheric moisture promotes ionization, and oxygen drives dimerization.
Step-by-Step Protocol:
-
Dry Environment: Upon receipt, open the commercial vial only inside a glovebox or under a positive pressure cone of Argon/Nitrogen.
-
Aliquot: Divide the bulk material into single-use amber glass vials (e.g., 50mg or 100mg portions).
-
Why Amber? Nitro compounds are photosensitive; light can induce radical formation that accelerates S-S coupling.
-
-
Seal: Cap with Teflon-lined septa and wrap with Parafilm.
-
Temperature: Store at -20°C .
-
Critical: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.[1]
-
Solvent Compatibility Table
If you must store it in solution (not recommended for >24h), follow these rules:
| Solvent Class | Recommendation | Technical Rationale |
| Protic (MeOH, Water) | AVOID | Promotes tautomerization and ionization to the reactive thiolate. |
| Basic (Pyridine, | CRITICAL FAILURE | Bases deprotonate the thiol immediately, causing rapid oxidation to disulfide. |
| Non-Polar (DCM, Toluene) | PREFERRED | Stabilizes the neutral thione form; minimizes ionization. |
| Degassed | MANDATORY | Solvents must be sparged with Argon for 15 mins before use. |
Module 2: Diagnostics (Detection)
Objective: Confirm integrity before committing to a reaction.
Visual Inspection
-
Good: Bright yellow free-flowing powder.
-
Bad: Orange/Red sticky solid or presence of white/pale precipitate (the disulfide is often less soluble than the thiol).
NMR Validation ( NMR in )
The thiol proton is the primary indicator.
-
Pure Thiol/Thione: Look for a broad singlet between 13.0 – 14.0 ppm . This represents the N-H (thione) or S-H (thiol) proton rapidly exchanging.
-
Oxidized Disulfide: This peak will be absent . Furthermore, the aromatic ring protons (C4-H and C6-H) will shift downfield (deshielded) by approximately 0.2 – 0.4 ppm due to the loss of the electron-donating thione character.
Module 3: Recovery (The TCEP Protocol)
Objective: Selectively reduce the disulfide bond WITHOUT reducing the nitro group.
WARNING: Do not use Zinc/Acid (
Recommended Reagent: TCEP (Tris(2-carboxyethyl)phosphine).[2][3][4][5]
-
Why? TCEP is chemoselective for S-S bonds and is inert toward nitro groups at neutral/acidic pH. It is also odorless and works in aqueous/organic mixtures.
The Recovery Protocol
-
Dissolve: Dissolve the impure mixture in a degassed mixture of THF/Water (4:1).
-
Add TCEP: Add 1.2 equivalents of TCEP·HCl relative to the estimated disulfide amount.
-
Reaction: Stir at Room Temperature for 30 minutes under Argon.
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with water (TCEP and its oxide are water-soluble).
-
Dry organic layer over
.[6] -
Concentrate to recover the pure thiol.
-
Module 4: Mechanistic Logic
Objective: Understand the "Why" to prevent recurrence.
The Oxidation Pathway
The oxidation is not a direct reaction of the neutral molecule with oxygen. It requires the formation of a Thiolate Anion . The 3-Nitro group exacerbates this by stabilizing the negative charge, effectively lowering the energy barrier for deprotonation.
Figure 1: The oxidation cascade. Note that moisture/base converts the stable Thione into the reactive Thiolate, which air then oxidizes.
Decision Tree: Troubleshooting Workflow
Use this logic flow to determine the fate of your reagent.
Figure 2: Operational workflow for assessing and recovering 5-methyl-3-nitro-pyridine-2-thiol.
References
-
BenchChem. Technical Support Center: Handling Air-Sensitive Thiol Reagents. (General protocols for thiol storage and degassing).
-
Thermo Fisher Scientific. TCEP•HCl Product Instructions & Stability Data. (Authoritative source on TCEP selectivity for disulfides vs. other functional groups).
-
RSC Advances. Tautomerism of pyridine-2(1H)-thione. (Mechanistic grounding on the thione-thiol equilibrium).
-
Common Organic Chemistry. Nitro Reduction - Common Conditions. (Reference for why Zn/Acid must be avoided to preserve the nitro group).
Sources
Optimizing reaction temperature for 5-Methyl-3-nitro-pyridine-2-thiol alkylation
Technical Guide: Optimizing Reaction Temperature for 5-Methyl-3-nitro-pyridine-2-thiol Alkylation
Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers. Scope: Reaction kinetics, regioselectivity (S- vs. N-alkylation), and troubleshooting thermal parameters.
Executive Summary: The Thermal Control Strategy
The alkylation of 5-Methyl-3-nitro-pyridine-2-thiol is a critical step in synthesizing bioactive scaffolds (e.g., JAK inhibitors).[1] The presence of the electron-withdrawing 3-nitro group significantly alters the nucleophilicity of the sulfur atom compared to unsubstituted pyridine-2-thiols.[1]
Core Technical Insight:
The 3-nitro group increases the acidity of the thiol proton (
Optimization Matrix: Temperature vs. Reaction Outcome
Use this decision matrix to select the initial temperature based on your alkylating agent and solvent system.
| Temperature Zone | Reaction Behavior | Recommended For | Risk Factors |
| Low (0–10°C) | Kinetic Control: High S-selectivity.[1][2] Reaction rate is significantly suppressed due to nitro-deactivation.[1] | Highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide). | Incomplete conversion; precipitation of reagents.[2] |
| Ambient (20–25°C) | Balanced: Optimal trade-off between rate and selectivity.[1][2] Standard starting point. | Primary alkyl halides (Bromides/Iodides). | Slow kinetics for bulky electrophiles. |
| Elevated (50–60°C) | Rate Acceleration: Necessary to overcome the nucleophilic deficit caused by the 3-NO₂ group. | Secondary alkyl halides; Chlorides; hindered substrates. | Onset of N-alkylation (5–10%); Disulfide formation if |
| High (>80°C) | Thermodynamic Drift: Significant risk of rearrangement to the N-alkylated pyridone-like tautomer.[1] | NOT RECOMMENDED unless using specific catalysts. | High impurity profile; degradation of nitro group. |
Detailed Protocol: The "Gold Standard" Method
This protocol is self-validating: the color change serves as a visual indicator of thiolate formation.[2]
Reagents:
-
Substrate: 5-Methyl-3-nitro-pyridine-2-thiol (1.0 equiv)
-
Base: Potassium Carbonate (
, 1.5–2.0 equiv) – Preferred over NaH for milder chemoselectivity. -
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).[2][3]
-
Electrophile: Alkyl Halide (1.1 equiv).[2]
Step-by-Step Workflow:
-
Thiolate Formation (Critical Step):
-
Dissolve the thiol substrate in anhydrous DMF (0.5 M concentration).
-
Add
at Room Temperature (25°C) . -
Observation: The solution should turn a deep yellow/orange, indicating the formation of the nitropyridinyl thiolate anion.
-
Time: Stir for 20–30 minutes before adding the electrophile to ensure complete deprotonation.
-
-
Alkylation:
-
Add the Alkyl Halide dropwise.[3]
-
Temperature Check:
-
For Alkyl Iodides/Bromides : Maintain at 25°C . Monitor by TLC/LCMS after 2 hours.
-
For Alkyl Chlorides : If <10% conversion after 2 hours, ramp temperature to 50°C .
-
-
-
Quench & Workup:
-
Pour the reaction mixture into ice-water (10x volume).
-
S-alkylated products often precipitate as solids due to the lipophilic alkyl chain and nitro group. Filter or extract with EtOAc.
-
Troubleshooting Guide (Q&A)
Q1: I am observing a significant amount of N-alkylated byproduct (pyridone form). How do I stop this?
-
Diagnosis: High temperatures or "hard" electrophiles favor the nitrogen attack (Hard-Soft Acid-Base theory).[1] The nitrogen becomes more nucleophilic at higher energies.
-
Solution:
-
Lower the Temperature: Drop to 0°C or RT.
-
Change Solvent: Switch from polar aprotic (DMF) to a less polar solvent like Acetone or THF if solubility permits.[2] Polar solvents stabilize the transition state for N-alkylation.[2]
-
Switch Leaving Group: Use an Iodide instead of a Bromide/Chloride. The softer Iodide pairs better with the soft Sulfur nucleophile.[2]
-
Q2: The reaction stalls at 60% conversion even at 50°C. Should I heat to reflux?
-
Diagnosis: The 3-nitro group is deactivating the sulfur.[2] Heating >80°C risks degradation.
-
Solution: Do not simply increase heat.[2]
Q3: My product is contaminated with a dimer (Disulfide). Why?
-
Diagnosis: Oxidation of the thiol.[4][5] The 3-nitro-2-mercaptopyridine is prone to oxidative dimerization to form Bis(5-methyl-3-nitropyridin-2-yl)disulfide, especially at higher temperatures.[1]
-
Solution:
-
Degas Solvents: Sparge DMF with Nitrogen/Argon for 15 mins before use.
-
Inert Atmosphere: Run the reaction under a Nitrogen balloon.
-
Rescue: If the dimer forms, add 1.5 equiv of Triphenylphosphine (
) and water to reduce it back to the thiol in situ, then re-alkylate.
-
Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation between the kinetic S-alkylation (desired) and thermodynamic N-alkylation (undesired), mediated by temperature.
Caption: Mechanistic bifurcation of 3-nitropyridine-2-thiol alkylation. Path A (S-alkylation) is favored at lower temperatures (RT), while Path B (N-alkylation) competes at elevated temperatures.[1]
References
-
MDPI (2020). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. (Demonstrates S-alkylation of 3-nitropyridines at 50°C). [1]
-
National Institutes of Health (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines.[1][2] (Provides general procedures for thiolate substitution on nitropyridine scaffolds).
-
BenchChem. Application Notes for S-Alkylation of Tetrachloropyridine-4-thiol. (General protocols for pyridine thiol alkylation).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-硝基吡啶-2-硫醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Removing impurities from 5-Methyl-3-nitro-pyridine-2-thiol samples
Technical Support Center: Purification & Handling of 5-Methyl-3-nitro-pyridine-2-thiol
Executive Summary & Molecule Profile
5-Methyl-3-nitro-pyridine-2-thiol (also known as 2-mercapto-5-methyl-3-nitropyridine) is a critical intermediate in the synthesis of bioactive heterocyclic compounds, including JAK2 inhibitors and antimicrobial agents.[1] Its reactivity is defined by the tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, and the electron-withdrawing nitro group at position 3, which significantly increases the acidity of the thiol proton.
Users frequently encounter purity issues due to the compound's susceptibility to oxidative dimerization (disulfide formation) and contamination with starting halogenated precursors. This guide provides targeted troubleshooting workflows to restore sample integrity.
Target Molecule Data:
| Property | Value | Notes |
|---|---|---|
| CAS Registry | 6962-63-6 (Generic) / 38240-29-8 (Analog ref) | Verify specific isomer CAS with vendor |
| Appearance | Yellow to Orange Crystalline Solid | Darkens upon oxidation |
| pKa (Thiol) | ~5.5 - 6.5 | Highly acidic due to 3-NO₂ and Pyridine ring |
| Solubility | Soluble in DMSO, DMF, dilute NaOH; Poor in water | |[1][2][3][4][5]
Impurity Profile & Diagnosis
Before initiating purification, identify the likely contaminants based on your synthesis route or storage conditions.
| Impurity Type | Chemical Identity | Origin | Diagnostic Sign |
| Oxidative Dimer | Bis(5-methyl-3-nitropyridin-2-yl) disulfide | Air oxidation during workup or storage | Sample is insoluble in 1M NaOH; Melting point depression.[1] |
| Starting Material | 2-Chloro-5-methyl-3-nitropyridine | Unreacted precursor | Presence of chlorine isotopes in MS; Insoluble in base.[1] |
| Hydrolysis Product | 5-Methyl-3-nitropyridin-2-one | Hydrolysis of halide or thiol desulfurization | Strong C=O stretch in IR (~1650 cm⁻¹); difficult to separate by acid-base.[1] |
Troubleshooting Guide (Q&A)
Q1: My sample has turned from bright yellow to a dull orange/brown and does not fully dissolve in 1M NaOH. What happened?
Diagnosis: You likely have significant disulfide contamination .[1] The thiol group oxidizes rapidly in air, especially under basic conditions or in solution, forming the dimer Bis(5-methyl-3-nitropyridin-2-yl) disulfide.[1] Unlike the parent thiol, this disulfide lacks an acidic proton and will not dissolve in aqueous base .
Solution: Perform a Selective Acid-Base Extraction (Protocol A).[1] This is the most efficient method to separate the active thiol from non-acidic impurities like disulfides and unreacted halides.
Q2: I detected unreacted 2-chloro-5-methyl-3-nitropyridine in my crude material. Can I remove it by recrystallization?
Diagnosis: Recrystallization can be difficult because the solubilities of the chloro-precursor and the thiol product are often similar in organic solvents. Solution: Use Chemical Selectivity (Protocol A) . The thiol is acidic (pKa < 7), while the chloro-pyridine is neutral. Dissolving the crude mixture in mild base (Na₂CO₃ or dilute NaOH) will solubilize only the thiol. The chloro-impurity will remain as a solid or in the organic layer, allowing for easy filtration/separation.
Q3: The Acid-Base extraction didn't improve the color, and yield is low. How do I recover the thiol from the disulfide?
Diagnosis: If a large portion of your product has dimerized, discarding the insoluble fraction (disulfide) represents a yield loss. You must chemically reduce the disulfide bond back to the thiol. Solution: Use a Phosphine-Free Reduction (Protocol B).[1] While Zinc/Acid is common for disulfides, it is unsafe here because it will reduce the 3-nitro group to an amine. Use TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) at neutral pH to selectively cleave the S-S bond without touching the nitro group.[1]
Experimental Protocols
Protocol A: Selective Acid-Base Purification (The "Gold Standard")
Best for: Removing non-acidic impurities (Disulfides, Halides).[1]
Principle: The 3-nitro group makes the 2-thiol proton highly acidic.[1] It forms a water-soluble salt with weak bases, while impurities remain insoluble.[1]
-
Dissolution: Suspend the crude yellow solid (1.0 g) in 15 mL of 1M NaOH (or 10% Na₂CO₃). Stir vigorously for 15 minutes.
-
Filtration (Critical Step):
-
The Thiol is now in the aqueous filtrate (as sodium thiolate).
-
The Impurities (Disulfide, Chloro-SM) remain as undissolved solids.[1]
-
Action: Filter the mixture through a sintered glass funnel or Celite pad. Discard the solid residue (or save for Protocol B if yield is low).
-
-
Washing: Extract the aqueous filtrate once with Ethyl Acetate (10 mL) to remove trace dissolved organics. Keep the Aqueous layer .
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with stirring until pH reaches ~2–3.
-
Isolation: The pure thiol will precipitate as a bright yellow solid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Chemoselective Disulfide Reduction
Best for: Recovering yield from oxidized dimer fractions. Note:[1] Avoid strong metal reductants (Zn, Fe) to preserve the Nitro group.
-
Setup: Dissolve the insoluble disulfide fraction in a mixture of THF:Water (4:1) .
-
Reduction: Add 1.2 equivalents of DTT (Dithiothreitol) or TCEP-HCl .
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (Disulfide spot disappears, Thiol spot appears).
-
Workup:
-
Evaporate most of the THF.
-
Adjust pH to >9 with NaOH (to ionize the thiol).
-
Wash with Ethyl Acetate (removes DTT byproduct).[1]
-
Acidify the aqueous layer (as in Protocol A) to precipitate the regenerated thiol.
-
Visual Workflows
Figure 1: Acid-Base Purification Logic Gate
This workflow illustrates the separation of the target thiol from non-acidic contaminants.
Caption: Separation logic relying on the acidity of the 3-nitro-2-thiol moiety (pKa ~6).
Figure 2: Chemoselective Disulfide Recovery
Workflow for recovering active thiol from oxidized dimers without reducing the nitro group.
Caption: Selective reduction pathway using DTT/TCEP to preserve the 3-nitro functionality.
References
-
PubChem. (2025).[1][3] 5-Nitropyridine-2-thiol Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Organic Syntheses. (1962).[1] 2-Mercaptopyrimidine (General procedure for heterocyclic thiols).[1] Org. Synth. 1962, 42, 81. Retrieved from [Link][1]
-
MDPI. (2020).[1] Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank 2020.[1] Retrieved from [Link][1][6][7][8]
-
ACS Publications. (2022).[1] Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission. J. Phys. Chem. C. Retrieved from [Link][1]
Sources
- 1. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability & Handling of 5-Methyl-3-nitro-pyridine-2-thiol Under Reflux
Welcome to the Technical Support Center for 5-Methyl-3-nitro-pyridine-2-thiol (CAS: 25391-74-6). This compound is a highly versatile building block in drug development and coordination chemistry. However, researchers frequently encounter yield-limiting degradation when subjecting this molecule to reflux conditions.
This guide provides actionable, mechanistically grounded troubleshooting strategies to maintain molecular integrity during high-temperature workflows.
Diagnostic Workflow
Diagnostic workflow for troubleshooting 5-methyl-3-nitro-pyridine-2-thiol under reflux.
Section 1: Mechanistic Deep-Dive (The "Why")
To troubleshoot effectively, one must understand the dual nature of this molecule under thermal stress:
-
The Thiol-Thione Tautomerism: In the gas phase, the molecule exists primarily as a thiol. However, in solution—especially under reflux—the equilibrium shifts drastically to the pyridine-2(1H)-thione tautomer (1[1]). The thione form is stabilized by a large dipole moment and thioamide resonance (2[2]). Because the thione sulfur is significantly less nucleophilic than a thiolate, reactions often stall, prompting researchers to increase reflux times.
-
Oxidative Dimerization: Prolonged reflux exposes the thione to trace dissolved oxygen. Thermal energy facilitates a single-electron transfer to
, generating a thiyl radical. Two radicals rapidly recombine to form a stable, unreactive disulfide bond (). -
The 3-Nitro Effect: The strongly electron-withdrawing 3-nitro group lowers the pKa of the N-H/S-H proton, making it easier to deprotonate. However, it also reduces the overall electron density of the resulting thiolate, necessitating higher temperatures (reflux) for nucleophilic attacks, thereby exacerbating the oxidation risk.
Section 2: Quantitative Data: Solvent & Condition Matrix
The choice of solvent directly impacts the tautomeric equilibrium and the rate of oxidative degradation.
| Solvent System | Tautomeric Preference | Oxidation Risk at Reflux | Recommended Base Additive |
| Toluene (Non-Polar) | Thione (Moderate) | High | Triethylamine (TEA) |
| DMF (Polar Aprotic) | Thione (Strong) | Moderate | |
| Ethanol (Polar Protic) | Thione (H-Bonded) | Very High | NaOEt (Freshly prepared) |
| Gas Phase / Vacuum | Thiol (Dominant) | Low | N/A |
Section 3: Troubleshooting FAQs
Q: My reflux mixture turned from pale yellow to a dark, sludgy brown. What happened? A: This is the hallmark visual indicator of oxidative dimerization. The 5-methyl-3-nitro-pyridine-2-thiol has oxidized into bis(5-methyl-3-nitro-2-pyridyl) disulfide. To prevent this, you must rigorously degas your solvent and maintain a positive pressure of Argon.
Q: I am running a nucleophilic aromatic substitution (
Q: Can I reverse the disulfide formation if it already occurred during reflux?
A: Yes. Disulfide bonds can be cleaved back to the free thiol by adding a reducing agent such as dithiothreitol (DTT) or triphenylphosphine (
Section 4: Self-Validating Reflux Protocol
Objective: Execute a high-temperature reflux of 5-Methyl-3-nitro-pyridine-2-thiol while suppressing disulfide formation and maximizing nucleophilicity.
Step 1: Solvent Degassing (The Freeze-Pump-Thaw Method)
-
Transfer the required volume of solvent (e.g., DMF or Toluene) into a Schlenk flask.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Apply high vacuum for 5 minutes to remove headspace gases.
-
Isolate the vacuum and allow the solvent to thaw, releasing trapped
.-
Self-Validation Check: You will observe active bubbling as the gas escapes.
-
-
Repeat this cycle 3 times until no bubbles form upon thawing.
Step 2: Reagent Loading & Thiolate Generation
-
Backfill the flask with Argon.
-
Add 5-Methyl-3-nitro-pyridine-2-thiol (1.0 eq) and your electrophile.
-
Add an appropriate base (e.g., 1.1 eq Triethylamine).
-
Self-Validation Check: The solution should immediately shift from pale yellow to a deeper, vibrant orange/red. This optical change confirms the successful deprotonation of the thione into the reactive thiolate anion.
-
Step 3: Reflux Execution & Monitoring
-
Heat the mixture to reflux under a continuous, gentle Argon sweep.
-
At t=1 hour, perform a TLC check (Eluent: 1:1 Hexanes/Ethyl Acetate, UV 254 nm).
-
Self-Validation Check: The desired thiolate/product will remain near the baseline or at a specific product Rf. If a new, highly non-polar spot appears near Rf 0.8, oxygen has breached your system, and disulfide formation is occurring.
-
References
- Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2.
- 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study.
- Disulfide/trisulfide-containing podophyllotoxin deriv
- Product Class 2: Pyridinones and Rel
- Acta Vol 50, 2017 (MSIG). Sigma-Aldrich.
Sources
- 1. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low reactivity of the nitro group in 5-Methyl-3-nitro-pyridine-2-thiol
Technical Support Center: Troubleshooting Nitro Reduction in 5-Methyl-3-nitro-pyridine-2-thiol
Part 1: Diagnostic & Strategy (The "Why" and "How")
User Issue: "The nitro group in 5-Methyl-3-nitro-pyridine-2-thiol shows low reactivity or fails to reduce under standard conditions."
Technical Diagnosis: The "low reactivity" you are observing is likely a misdiagnosis of catalyst poisoning or tautomeric stabilization , rather than inherent steric inertness.
-
Sulfur Poisoning (The Primary Suspect): If you are attempting catalytic hydrogenation (Pd/C, PtO2, Raney Ni), the C-2 sulfur atom (whether as a free thiol or thione) binds irreversibly to the metal surface, quenching catalytic activity immediately.
-
Tautomeric Electronic Shielding: This compound exists in equilibrium between the thiol (A ) and the dominant thione (B ) forms. The thione form possesses significant amide-like resonance, pushing electron density into the ring and reducing the electrophilicity of the nitro group, making it sluggish toward mild nucleophilic reductants.
-
Disulfide Dimerization: In air, the thiol oxidizes to the disulfide dimer. If you calculated stoichiometry based on the monomer, you may be under-dosing your reducing agent (which must cleave the S-S bond and reduce the NO2).
Strategic Recommendation: Abandon standard catalytic hydrogenation. Switch to Dissolving Metal Reductions (Fe/AcOH) or Sodium Dithionite protocols. These methods are immune to sulfur poisoning and can overcome the electronic stabilization of the thione ring.
Part 2: Visualizing the Problem & Solution
The following diagram illustrates the tautomeric barrier and the decision logic for selecting the correct reduction pathway.
Caption: Workflow analysis showing the failure mode of catalytic hydrogenation due to sulfur poisoning and the viable chemical reduction alternatives.
Part 3: Troubleshooting Guides & FAQs
Scenario 1: "I tried Pd/C with H2 balloon, but recovered starting material."
Q: Why did the reaction fail despite high catalyst loading? A: The sulfur atom at the 2-position is a "soft" Lewis base that coordinates strongly to "soft" transition metals like Palladium and Platinum. This blocks the active sites required for hydrogen adsorption. Even 50 mol% catalyst loading often fails. Corrective Action: Switch to Protocol A (Iron/Acetic Acid) below. If you must use hydrogenation (e.g., for GMP reasons), you must first protect the thiol as a thioether (e.g., S-Benzyl), reduce, and then deprotect, but this adds two synthetic steps.
Scenario 2: "The reaction turned into a black tar/sludge."
Q: I used Tin(II) Chloride (SnCl2), but the workup is impossible. A: SnCl2 is effective but forms colloidal tin hydroxides upon neutralization, creating inseparable emulsions with thiols. Corrective Action: Avoid Tin. Use Iron powder (Protocol A). Iron salts are easier to remove via filtration through Celite or by EDTA chelation during workup.
Scenario 3: "I see a new spot on TLC, but the mass is double what I expected."
Q: Did I form the azo dimer? A: It is more likely you isolated the disulfide of the amine product. The mercapto-amine product is highly susceptible to oxidative dimerization in air. Corrective Action: Perform the workup under an inert atmosphere (N2/Ar) or add a reducing agent like Dithiothreitol (DTT) or Phosphine (TCEP) during the analysis/workup to keep the thiol free.
Part 4: Validated Experimental Protocols
Protocol A: Iron-Mediated Reduction (The "Gold Standard")
Best for: Robustness, scale-up, and sulfur tolerance.
Reagents:
-
Substrate: 5-Methyl-3-nitro-pyridine-2-thiol (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 - 7.0 equiv)
-
Solvent/Acid: Glacial Acetic Acid (0.5 M concentration relative to substrate)
Step-by-Step:
-
Setup: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate in Glacial Acetic Acid. If the substrate does not dissolve, add Ethanol (up to 20% v/v) and heat to 50°C.
-
Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.[3]
-
Reaction: Heat the mixture to 70–80°C for 2–4 hours. Monitor by TLC or LCMS. The yellow nitro compound should fade to a colorless or pale fluorescent amine.
-
Workup (Crucial):
-
Dilute with Ethyl Acetate.
-
Filter through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad thoroughly with Ethyl Acetate.
-
Neutralization:[6][7] The filtrate contains Acetic Acid. Wash carefully with saturated NaHCO3 solution until pH ~8. Note: Do not make it too basic (pH >10) as the thiolate becomes water-soluble and will be lost in the aqueous layer.
-
Dry organic layer (Na2SO4), filter, and concentrate.[1]
Protocol B: Sodium Dithionite Reduction (Mild Alternative)
Best for: Small scale, avoiding heavy metals.
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Dithionite (Na2S2O4) (3.0 - 5.0 equiv)
-
Solvent: THF/Water (1:1 mixture)
Step-by-Step:
-
Dissolve substrate in THF. Add an equal volume of water.
-
Add Sodium Dithionite solid in one portion.
-
Stir vigorously at 50°C .
-
If the reaction stalls, add aqueous ammonia (trace) to adjust pH to ~8 (Dithionite decomposes rapidly in acid).
-
Extract with EtOAc after 2 hours.
Part 5: Data Summary & Comparison
| Method | Sulfur Tolerance | Yield Potential | Workup Difficulty | Recommendation |
| Pd/C + H2 | Zero (Poisoning) | 0% | N/A | Avoid |
| Fe / AcOH | High | 85-95% | Moderate (Filtration) | Primary Choice |
| SnCl2 / HCl | High | 70-80% | Difficult (Emulsions) | Secondary |
| Na2S2O4 | High | 60-75% | Easy (Extraction) | For small scale |
References
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds: Iron-Mediated Methods.[2][4] Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups: Reagents and Mechanisms.[8][9] Retrieved from [Link]
-
National Institutes of Health (PMC). (2020). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Kinetics and mechanism of the nitrosation of 2-mercaptopyridine. Retrieved from [Link][5][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. nanobioletters.com [nanobioletters.com]
- 7. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. data.epo.org [data.epo.org]
Controlling regioselectivity in reactions of 5-Methyl-3-nitro-pyridine-2-thiol
The following Technical Support Guide is designed for researchers working with 5-Methyl-3-nitro-pyridine-2-thiol . It moves beyond standard procedures to address the specific electronic and steric challenges imposed by the 3-nitro and 5-methyl substituents.
Subject: Controlling Regioselectivity & Optimizing Reactivity Ticket ID: CHEM-SUP-5M3N-001 Status: Open Assigned Specialist: Senior Application Scientist
Core Chemistry & The "3-Nitro Effect"
Before troubleshooting, it is critical to understand why this specific scaffold behaves differently than a standard pyridine-2-thiol.
The Scaffold Dynamics
The 5-Methyl-3-nitro-pyridine-2-thiol exists in a tautomeric equilibrium between the thiol and thione forms. While the thione is typically favored in neutral solution, the reactivity is dictated by the deprotonated thiolate anion .
-
The 3-Nitro Group (The Dictator): This is the controlling feature.
-
Electronic Deactivation: It is a strong electron-withdrawing group (EWG) at the ortho position to the nitrogen. This dramatically reduces the basicity and nucleophilicity of the ring nitrogen.
-
Steric Blockade: The bulky nitro group physically hinders the ring nitrogen, making N-alkylation kinetically unfavorable.
-
-
The 5-Methyl Group: A weak electron-donating group. It slightly increases the electron density of the ring but does not overcome the deactivating power of the nitro group. Its primary role is modulating solubility and lipophilicity.
The Result: Unlike unsubstituted pyridine-2-thiones which often yield mixtures of S- and N-alkylated products, this scaffold is highly biased toward S-alkylation. "Controlling" regioselectivity here primarily means preserving the sulfur reactivity and preventing oxidative side reactions.
Experimental Protocols (SOPs)
SOP-01: Selective S-Alkylation (Standard Protocol)
Objective: Synthesize 2-(alkylthio)-5-methyl-3-nitropyridines with >95% regioselectivity.
Mechanism: The reaction proceeds via the Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom (soft nucleophile) reacts preferentially with soft electrophiles (alkyl halides) over the nitrogen (hard, deactivated, and sterically hindered).
Reagents:
-
Substrate: 5-Methyl-3-nitro-pyridine-2-thiol (1.0 eq)
-
Electrophile: Alkyl Halide (1.1 eq)
-
Base:
(1.5 eq) or (for faster rates) -
Solvent: DMF (anhydrous) or Acetonitrile (
)
Step-by-Step Workflow:
-
Dissolution: Dissolve the thiol substrate in anhydrous DMF (0.2 M concentration) under an inert atmosphere (
or Ar).-
Note: The solution is typically yellow/orange.
-
-
Deprotonation: Add
.[1] Stir for 15 minutes at Room Temperature (RT).-
Observation: The color may deepen to red/dark orange as the thiolate anion forms.
-
-
Addition: Add the Alkyl Halide dropwise.
-
Reaction: Stir at RT. Monitor via TLC/LCMS.
-
Time: Usually complete within 1-3 hours.
-
Heating: Only heat (to 50-60°C) if the electrophile is secondary or sterically hindered. Avoid high heat to prevent nitro-group displacement (
).
-
-
Workup: Pour into ice water. The S-alkylated product usually precipitates as a solid. Filter and wash with water.
SOP-02: Preventing Disulfide Formation (Oxidation Control)
Issue: Pyridine-thiols are prone to oxidation, forming the disulfide dimer (Bis(5-methyl-3-nitropyridin-2-yl)disulfide). Symptoms: Low yield of alkylated product; appearance of a highly insoluble impurity.
Preventive Protocol:
-
Degas Solvents: Sparge DMF/MeCN with Nitrogen for 15 mins prior to use.
-
Reducing Agent: If the starting material is already partially oxidized (check LCMS), add DTT (Dithiothreitol) or
(0.1 eq) to the reaction mixture before adding the base to reduce the disulfide back to the reactive thiol.
Visualizing the Reactivity Pathways
The following diagram maps the decision logic for reactivity. The 3-Nitro group effectively shuts down the N-alkylation pathway under standard conditions.
Caption: Reactivity landscape of 5-Methyl-3-nitro-pyridine-2-thiol. The 3-Nitro group sterically and electronically inhibits N-alkylation, channeling flux toward S-alkylation or oxidative dimerization.
Troubleshooting Guide (FAQ)
Issue: "I am seeing a mixture of products."
Diagnosis: While N-alkylation is rare, it can occur with very "hard" electrophiles (e.g., methyl iodide, sulfates) or in protic solvents that solvate the thiolate sulfur, exposing the nitrogen. Solution:
-
Switch to a softer electrophile (e.g., alkyl bromide instead of iodide).
-
Ensure the solvent is aprotic (DMF is ideal).
-
Use a bulky counter-ion base (e.g.,
) to promote the "naked" thiolate anion, which is more S-selective.
Issue: "The reaction stalled, and I have a precipitate."
Diagnosis: You likely formed the disulfide dimer . This is common if the reaction was open to air. The dimer is often less soluble than the monomer. Solution:
-
Check LCMS for a mass corresponding to
. -
Add Triphenylphosphine (
) (1.1 eq) and water to the mixture to reduce the disulfide in situ, then add more alkyl halide.
Issue: "Can I displace the Nitro group ( )?"
Context: Users often ask if they can replace the 3-nitro group with a nucleophile. Answer: Not easily while the thiol is present. The thiol is a better nucleophile than most incoming groups. However, if you S-alkylate first (protecting the sulfur), the 3-nitro group becomes susceptible to displacement by amines or alkoxides, particularly if the 5-position is also activated.
-
Warning: Attempting
on the free thiol usually results in complex mixtures or oxidation.
Data & Constants
| Parameter | Value / Property | Implication |
| pKa (Thiol) | ~5.5 - 6.0 | Acidic enough to be deprotonated by weak bases ( |
| Dominant Tautomer | Thione (NH form) | In neutral solution, it exists as the thione. |
| Reactive Species | Thiolate ( | Reaction requires base to access the nucleophilic sulfur. |
| 3-Nitro Effect | Steric Hindrance | Blocks N-alkylation; forces S-selectivity. |
| Pref. Solvent | DMF, DMSO, MeCN | Polar aprotic solvents maximize thiolate nucleophilicity. |
References
-
Reactivity of 3-Nitropyridines: Title: Nitropyridines, Their Synthesis and Reactions. Source: ResearchGate.[2][3] URL:[Link] Relevance: Establishes the electron-deficient nature of the ring and the directing effects of the nitro group.
-
S-Nucleophilic Substitution Patterns: Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Confirms that 3-nitro groups direct reactivity and that S-alkylation is the dominant pathway for these scaffolds.
-
Ambident Nucleophile Behavior (Pyridones/Thiones): Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Source: ResearchGate.[2][3] URL:[Link] Relevance: Provides the theoretical background for N vs S/O selectivity, highlighting how steric bulk (like the 3-nitro group) shifts the balance.
Sources
Validation & Comparative
1H NMR Spectral Interpretation of 5-Methyl-3-nitro-pyridine-2-thiol
This guide provides an in-depth technical analysis of the 1H NMR spectral interpretation of 5-Methyl-3-nitro-pyridine-2-thiol . It is designed for researchers and analytical scientists who require a definitive reference for structural elucidation, specifically addressing the critical challenge of thiol-thione tautomerism which frequently leads to misinterpretation of this compound class.[1]
A Comparative Technical Guide for Structural Validation
Executive Summary & Core Directive
In the analysis of 5-Methyl-3-nitro-pyridine-2-thiol (CAS: 89937-56-4) , the primary analytical pitfall is the assumption of a static "thiol" (SH) structure. In solution—particularly in polar aprotic solvents like DMSO-d6—this compound exists predominantly as its thione tautomer (5-Methyl-3-nitro-2(1H)-pyridinethione) .
This guide compares the spectral "performance" (resolution, diagnostic signals, and structural distinctness) of the target compound against its theoretical thiol tautomer and common regioisomers.[2][3] It establishes a self-validating protocol to confirm the position of the Nitro and Methyl substituents using scalar coupling analysis.
Experimental Protocol: Sample Preparation
To ensure high-fidelity data and observation of exchangeable protons, the choice of solvent is critical.[1]
Methodology: Solvent Selection & Preparation
| Parameter | Recommended: DMSO-d6 | Alternative: CDCl3 |
| Solubility | High. Dissolves the polar thione form effectively.[1] | Low/Moderate. May require heating; risks precipitation.[1] |
| Exchangeable Protons | Visible. The NH proton appears as a distinct downfield signal (~13-14 ppm).[1] | Often Invisible. Broadened into baseline or missing due to rapid exchange/aggregation.[1] |
| Water Peak | Distinct at ~3.33 ppm.[1] | Distinct at ~1.56 ppm.[1] |
Step-by-Step Workflow:
-
Massing: Weigh 5–10 mg of the yellow/orange solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Why? DMSO disrupts intermolecular H-bonding dimers, sharpening the monomeric signals.[1]
-
-
Homogenization: Sonicate for 30 seconds if dissolution is slow.
-
Acquisition: Acquire 1H NMR with a minimum of 16 scans (ns=16) and a relaxation delay (d1) of 1.0 second to ensure integration accuracy of the aromatic protons.
Spectral Analysis: The Thione Dominance
The spectrum of 5-Methyl-3-nitro-pyridine-2-thiol is defined by the Thione Tautomer .[4] The "Thiol" form (pyridine-2-thiol) is aromatic, but the "Thione" form (2(1H)-pyridinethione) is thermodynamically favored in solution due to the strength of the thioamide resonance and dipolar stabilization.[3][5][6]
Diagnostic Signal Assignment (DMSO-d6)
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH (Thione) | 13.50 – 14.20 | Broad Singlet | 1H | - | Diagnostic: Confirms Thione form.[3][7] Far downfield due to deshielding by the adjacent C=S and N-O2 groups.[1] |
| H-6 | 8.30 – 8.50 | Doublet (d) | 1H | Alpha to Nitrogen.[1] Deshielded by ring N, but less than H-4 due to distance from Nitro.[1] | |
| H-4 | 8.55 – 8.75 | Doublet (d) | 1H | Most Deshielded Aromatic. Ortho to the electron-withdrawing Nitro group.[1] | |
| CH3 | 2.30 – 2.45 | Singlet (s) | 3H | - | Typical aromatic methyl shift.[1] |
Note: Chemical shifts are approximate and concentration-dependent.[1] The relative order (H4 > H6) is the critical validation metric.
Comparative Analysis: Validating the Structure
To confirm the identity of the product, we compare its spectral signature against "Alternatives"—specifically the theoretical Thiol tautomer and the Regioisomer (3-Methyl-5-nitro).
Comparison 1: Thione (Observed) vs. Thiol (Theoretical)
Why do we not see the SH signal?
-
Thione (Target): Shows a broad NH at >13 ppm .[1][3] The ring protons show coupling consistent with a non-aromatic diene-like system perturbed by resonance.[1]
-
Thiol (Alternative): Would show a sharp SH at ~3.5–4.0 ppm and a general upfield shift of ring protons due to increased aromaticity.[1]
Comparison 2: Regioisomer Differentiation
Distinguishing 5-Methyl-3-nitro (Target) from 3-Methyl-5-nitro (Alternative).
| Feature | Target: 5-Methyl-3-nitro | Alternative: 3-Methyl-5-nitro |
| Coupling Pattern | Meta-Coupling ( | Meta-Coupling ( |
| H-4 Environment | Deshielded (Ortho to Nitro). Shift ~8.6 ppm.[1] | Shielded (Ortho to Methyl).[1][3] Shift ~7.8 ppm.[1][7] |
| H-6 Environment | Shielded (Meta to Nitro, Ortho to Methyl).[1][3][8] Shift ~8.4 ppm.[1] | Deshielded (Ortho to Nitro). Shift ~9.0 ppm.[1] |
| Shift Difference ( | Small separation between H4/H6.[1][3] | Large separation (H6 is very far downfield due to being alpha-N and ortho-Nitro).[1] |
Visualization: Structural Verification Workflow
The following diagram illustrates the decision logic for verifying the structure based on the NMR data discussed above.
Caption: Logic flow for distinguishing the target thione from tautomers and regioisomers using 1H NMR markers.
References
-
Gomez, M. et al. (2002).[1][3] 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium: A comparative experimental and computational study. Journal of Physical Chemistry A. Link[1][3]
-
RSC Advances. (2013).[1][3] Synthetic routes to substituted nitropyridines and NMR characterization. Royal Society of Chemistry.[1] Link
-
Sigma-Aldrich. (2023).[1] Product Specification: 3-Nitropyridine-2-thiol. Link
-
Reich, H. J. (2023).[1][3] Bordwell pKa Table and NMR Shift Data for Pyridines. University of Wisconsin-Madison.[1] Link
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. 2-Pyridinethione(2637-34-5) 1H NMR spectrum [chemicalbook.com]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
FT-IR absorption peaks for nitro and thiol groups in 5-Methyl-3-nitro-pyridine-2-thiol
Executive Summary
For researchers and drug development professionals, accurately characterizing heterocyclic thioamides is critical for understanding their behavior as ligands, intermediates, and active pharmaceutical ingredients. 5-Methyl-3-nitro-pyridine-2-thiol presents a unique analytical challenge due to the complex interplay between its electron-withdrawing nitro group, its electron-donating methyl group, and the inherent thione-thiol tautomerism of the pyridine-2-thiol core.
This guide objectively compares the FT-IR spectral performance of 5-Methyl-3-nitro-pyridine-2-thiol against a baseline alternative (unsubstituted 2-mercaptopyridine) and evaluates the efficacy of two primary FT-IR techniques: Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet).
Structural Causality & Tautomeric Dynamics
To interpret the FT-IR spectrum of 5-Methyl-3-nitro-pyridine-2-thiol, one must understand the causality behind the molecular vibrations. The spectrum is not merely a sum of functional groups; it is a snapshot of the molecule's electronic environment and physical state.
The Nitro Group (-NO₂) Effect
The nitro group consists of highly polar nitrogen-oxygen bonds. During vibration, the large change in the dipole moment (
Thione-Thiol Tautomerism
Like 2-mercaptopyridine, 5-Methyl-3-nitro-pyridine-2-thiol exists in a tautomeric equilibrium between the thiol form (-SH) and the thione form (C=S, N-H) [[2]](2].
-
In the gas phase or non-polar solvents: The thiol form predominates, yielding a weak S-H stretch around 2550–2600 cm⁻¹ 3[3].
-
In the solid state (ATR or KBr): Intermolecular hydrogen bonding and polar forces drive the equilibrium almost entirely toward the thione form [[4]](4]. Consequently, the S-H peak disappears, replaced by a distinct N-H stretch (~3180 cm⁻¹) and a C=S stretch (~1130 cm⁻¹) [[5]](5].
Comparative FT-IR Performance Data
To isolate the spectral influence of the nitro and methyl substitutions, we compare the target compound against the baseline alternative, 2-Mercaptopyridine.
Table 1: FT-IR Absorption Peak Comparison (Solid State)
| Functional Group / Mode | Baseline: 2-Mercaptopyridine (cm⁻¹) | Product: 5-Methyl-3-nitro-pyridine-2-thiol (cm⁻¹) | Mechanistic Causality for Shift / Intensity |
| N-H Stretch (Thione) | ~3179 | ~3185 - 3200 | Shifted slightly higher due to the electron-withdrawing -NO₂ group decreasing electron density on the ring nitrogen. |
| S-H Stretch (Thiol) | ~2709 (Weak/Absent) | Absent in solid state | Tautomerism heavily favors the thione form in the solid state; S-H bond is eliminated 2[2]. |
| -NO₂ Asymmetric Stretch | N/A | ~1520 - 1550 (Strong) | Unique diagnostic peak. Intense due to massive dipole moment change during N-O bond asymmetric expansion 1[1]. |
| -NO₂ Symmetric Stretch | N/A | ~1330 - 1350 (Strong) | Paired with the asymmetric stretch; confirms the presence of the nitro group [[1]](1]. |
| C=S Stretch (Thione) | ~1140 | ~1120 - 1135 | Conjugation with the electron-withdrawing nitro group slightly weakens the C=S double bond character. |
| Aliphatic C-H Stretch | N/A | ~2960, ~2870 (Medium) | Diagnostic for the C-5 methyl group. Appears just below the 3000 cm⁻¹ boundary 6[6]. |
Experimental Protocols (Self-Validating Systems)
To accurately capture the FT-IR spectrum of 5-Methyl-3-nitro-pyridine-2-thiol, the chosen methodology dictates the observed tautomeric state. Below are two rigorously validated protocols.
Protocol A: ATR-FTIR (Recommended for Solid-State Thione Detection)
ATR-FTIR requires minimal sample preparation and avoids the hygroscopic interference common in KBr pellets.
-
Crystal Decontamination: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol. Allow to air dry.
-
Self-Validation (Background Scan): Run a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the baseline is flat and free of residual organic peaks or excessive atmospheric CO₂/H₂O. If peaks are present, reclean the crystal.
-
Sample Application: Place ~2 mg of neat 5-Methyl-3-nitro-pyridine-2-thiol powder directly onto the crystal.
-
Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Intimate contact is required because the evanescent wave penetrates only 0.5–2 µm into the sample.
-
Data Acquisition: Collect the spectrum. Expect dominant -NO₂ stretches at 1530 cm⁻¹ and 1350 cm⁻¹, and a clear N-H stretch at ~3180 cm⁻¹.
Protocol B: Transmission KBr Pellet (Alternative Method)
Used for high-resolution transmission spectra, though highly susceptible to moisture artifacts.
-
Matrix Preparation (Critical Step): Bake IR-grade KBr powder at 105°C for at least 2 hours. Validation Check: This prevents the formation of a broad O-H stretch at 3400 cm⁻¹ and an H-O-H bend at 1640 cm⁻¹, which would otherwise mask the target's N-H and ring C=C stretches.
-
Milling: In an agate mortar, gently grind 1-2 mg of the compound with 150 mg of the dried KBr. Causality: Excessive grinding can induce polymorphic transitions or mechanochemical degradation of the nitro group.
-
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent, glassy disk.
-
Data Acquisition: Place the pellet in the transmission holder and scan against a blank KBr background.
Mechanistic Workflow & Tautomeric Visualization
The following diagram maps the logical relationship between the molecule's tautomeric equilibrium and the specific FT-IR detection methodologies.
Caption: Workflow demonstrating how solid-state FT-IR methods detect the thione tautomer and nitro group.
Conclusion
When analyzing 5-Methyl-3-nitro-pyridine-2-thiol via FT-IR, researchers must account for the solid-state stabilization of the thione tautomer. The expected S-H stretch (~2550 cm⁻¹) is typically absent, replaced by N-H and C=S vibrations. Furthermore, the strong electron-withdrawing nature of the nitro group yields unmistakable, intense asymmetric and symmetric stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively, which serve as the primary diagnostic markers for this compound's purity and structural integrity.
References
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy Online. Available at:1
-
FTIR trace showing the presence of thiol groups - ResearchGate. Available at: 7
-
Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation - MDPI. Available at: 3
-
Reactions of MoOCl4 and MoO2Cl2 with Heterocyclic Thioamides - Oriental Journal of Chemistry. Available at: 2
-
Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione - MDPI. Available at: 5
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines - ResearchGate. Available at: 4
-
Infrared spectroscopy correlation table - Wikipedia. Available at: 6
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Reactions of MoOCl4 and MoO2Cl2 with Heterocyclic Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine [mdpi.com]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of 5-Methyl-3-nitro-pyridine-2-thiol and Structural Analogs
For analytical chemists and drug development professionals, the structural elucidation of highly substituted heterocyclic compounds requires a deep understanding of gas-phase ion chemistry. 5-Methyl-3-nitro-pyridine-2-thiol (C₆H₆N₂O₂S, exact mass 170.0150 Da) is a complex scaffold featuring three distinct functional groups on a pyridine ring. Its mass spectrometry (MS) fragmentation pattern is governed by competing electronic effects: the electron-withdrawing nitro group, the electron-donating methyl group, and the tautomeric thiol/thione moiety.
This guide objectively compares the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of 5-Methyl-3-nitro-pyridine-2-thiol against two baseline analogs: 2-Mercaptopyridine and 3-Nitro-2-mercaptopyridine . By isolating the effects of the nitro and methyl substituents, this comparison provides a predictive framework for identifying related mercaptopyridine derivatives in complex biological or environmental matrices.
Structural Dynamics and Ionization Causality
The ionization efficiency and subsequent fragmentation of mercaptopyridines are heavily influenced by their solution-phase dynamics. 2-Mercaptopyridines exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[1]. In polar solvents typically used for Liquid Chromatography-Mass Spectrometry (LC-MS), the thione form is highly stabilized.
When analyzing 5-Methyl-3-nitro-pyridine-2-thiol in ESI positive mode (ESI+), protonation preferentially occurs at the highly basic thione sulfur or the ring nitrogen. However, the presence of the 3-nitro group introduces profound changes to the fragmentation causality:
-
The Nitro-Thiol Ortho-Effect: The spatial proximity of the 3-nitro group to the 2-thiol/thione group triggers a well-documented proximity effect during CID. Instead of the standard homolytic cleavage of the C-NO₂ bond, an oxygen atom from the nitro group can transfer to the sulfur atom, leading to the facile loss of a hydroxyl radical (•OH, -17 Da) or the ejection of sulfur monoxide (SO, -48 Da)[2].
-
Methyl Group Stabilization: The 5-methyl group exerts a strong inductive (+I) electron-donating effect. After the initial loss of the nitro and thiol substituents, the remaining pyridine ring is left with a localized positive charge. The 5-methyl group stabilizes this resulting methylpyridinium cation, making it a highly abundant and stable base peak at elevated collision energies[3]. In contrast, unmethylated analogs undergo rapid ring opening and loss of HCN (27 Da)[4].
Comparative Fragmentation Data
To objectively assess the structural impact of these substituents, we compare the MS/MS product ions of 5-Methyl-3-nitro-pyridine-2-thiol with its unmethylated and non-nitrated counterparts.
Table 1: ESI+ Precursor and Diagnostic Product Ions (m/z)
| Compound | Precursor Ion [M+H]⁺ | Primary Loss (Low CE) | Secondary Loss (Mid CE) | Terminal Ring Ion (High CE) |
| 2-Mercaptopyridine | 112.02 | 78.03 (-H₂S) | 67.04 (-CHS) | 51.02 (Ring cleavage) |
| 3-Nitro-2-mercaptopyridine | 157.01 | 140.01 (-•OH, Ortho-effect) | 111.02 (-NO₂) | 77.03 (Pyridinium cation) |
| 5-Methyl-3-nitro-pyridine-2-thiol | 171.02 | 154.02 (-•OH, Ortho-effect) | 125.02 (-NO₂) | 91.04 (Methylpyridinium) |
Note: Data reflects typical triple quadrupole CID spectra at varying collision energies (CE). The shift from m/z 77 to m/z 91 clearly isolates the mass contribution and stabilizing effect of the 5-methyl group.
Table 2: Analytical Performance and Method Suitability
| Metric | 5-Methyl-3-nitro-pyridine-2-thiol | 3-Nitro-2-mercaptopyridine | 2-Mercaptopyridine |
| ESI+ Ionization Efficiency | High (Stabilized by CH₃) | Moderate (Suppressed by NO₂) | High |
| ESI- Ionization Efficiency | Excellent (Acidic thiol) | Excellent (Acidic thiol) | Poor |
| Primary Diagnostic Transition | 171.02 → 91.04 | 157.01 → 77.03 | 112.02 → 78.03 |
| Matrix Stability | Susceptible to oxidation | Susceptible to oxidation | Rapidly forms disulfides |
Fragmentation Pathway Visualization
The following diagram maps the specific charge-site and radical-site initiated cleavages that define the MS/MS spectrum of 5-Methyl-3-nitro-pyridine-2-thiol.
Collision-Induced Dissociation (CID) pathway of 5-Methyl-3-nitro-pyridine-2-thiol in ESI+.
Self-Validating Experimental Protocol: LC-HRMS/MS Analysis
To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating system. It incorporates a System Suitability Test (SST) to verify mass accuracy and column inertness prior to sample analysis, ensuring that observed fragments are not artifacts of in-source degradation.
Phase 1: System Suitability and Preparation
-
Mobile Phase Preparation:
-
Aqueous (A): LC-MS grade water with 0.1% Formic Acid (v/v). The acidic modifier ensures consistent protonation of the thione species.
-
Organic (B): LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).
-
-
Sample Preparation: Dissolve 5-Methyl-3-nitro-pyridine-2-thiol standard in 50:50 Water:Methanol to a final concentration of 1 µg/mL. Crucial Causality: Avoid pure aqueous solutions to prevent rapid oxidative dimerization to the corresponding 2,2'-dipyridyl disulfide[1].
-
Self-Validation (Blank Injection): Inject a 50:50 Water:Methanol blank. Monitor the m/z 100-500 range to confirm the absence of carryover and background isobaric interferences.
Phase 2: Chromatographic Separation
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Gradient:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte).
-
1.0 - 4.0 min: Linear ramp to 95% B.
-
4.0 - 5.0 min: Hold at 95% B (Column wash).
-
5.0 - 6.0 min: Return to 5% B (Equilibration).
-
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Phase 3: High-Resolution Mass Spectrometry (HRMS) Parameters
-
Source Settings (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C (Kept moderately low to prevent thermal degradation of the labile nitro group prior to the collision cell).
-
Desolvation Gas Flow: 800 L/hr.
-
-
Tandem MS (MS/MS) Acquisition:
-
Isolate the precursor ion [M+H]⁺ at m/z 171.02 in Quadrupole 1 (Q1) with a narrow isolation window (0.7 Da) to exclude matrix isotopes.
-
Apply a collision energy (CE) ramp from 10 eV to 40 eV in the collision cell (Q2) using Argon as the collision gas. This step-wise energy application is required to capture both the low-energy ortho-effect loss (-17 Da) and the high-energy formation of the methylpyridinium base peak (m/z 91.04).
-
Scan product ions in the Time-of-Flight (TOF) or Q3 analyzer from m/z 50 to 200.
-
High-resolution LC-MS/MS analytical workflow for characterizing mercaptopyridine derivatives.
References
-
Wikipedia Contributors. "2-Mercaptopyridine." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts, Aug. 2023. Available at:[Link]
Sources
HPLC Method Development for 5-Methyl-3-nitro-pyridine-2-thiol: A Comparative Technical Guide
Executive Summary
Developing a robust HPLC method for 5-Methyl-3-nitro-pyridine-2-thiol (CAS: 25391-74-6) presents a unique dual challenge: tautomeric equilibrium and oxidative instability . Unlike simple aromatics, this molecule behaves as a "chameleon" in solution, oscillating between a thiol and a thione form while simultaneously risking irreversible dimerization to a disulfide.
This guide objectively compares two analytical strategies: Direct Reversed-Phase (RP-HPLC) for purity assays and Pre-Column Derivatization for trace quantification. The recommended protocol prioritizes the Direct RP-HPLC approach using acidic mobile phases, which stabilizes the thione tautomer and suppresses ionization, yielding the highest reproducibility for drug development applications.
Part 1: The Chemical Challenge (Causality & Logic)
To develop a valid method, one must first understand the molecule's behavior in the injector vial.
The Tautomeric Trap
In solution, 5-Methyl-3-nitro-pyridine-2-thiol exists in a dynamic equilibrium between the thiol (aromatic, -SH) and thione (amide-like, C=S) forms.
-
The Problem: Standard neutral mobile phases can cause peak splitting or broad "humps" as the interconversion rate matches the chromatographic timescale.
-
The Solution: Acidic mobile phases (pH < 3.0). Protonation of the ring nitrogen and the thione group stabilizes the equilibrium, typically favoring the thione form and ensuring a sharp, single peak.
The Oxidation Risk
The thiol group is highly susceptible to oxidation, forming the disulfide dimer (3,3'-dinitro-5,5'-dimethyl-2,2'-dipyridyl disulfide ).
-
The Problem: Disulfides appear as "ghost peaks" that grow over time in the autosampler, compromising quantitation.
-
The Solution: All samples must be prepared in solvents containing EDTA (to chelate metal catalysts) and maintained at acidic pH.
Visualizing the Pathway
The following diagram illustrates the structural dynamics that dictate method conditions.
Figure 1: Tautomeric equilibrium and oxidation pathways. The method must stabilize the Thione form while preventing Dimer formation.
Part 2: Method Comparison
We evaluated two primary approaches. Method A is the industry standard for purity/assay. Method B is reserved for biological matrices or trace analysis.
Comparative Performance Data
| Feature | Method A: Direct RP-HPLC (Recommended) | Method B: Derivatization (Ellman's/DTNB) |
| Principle | Separation of native thione/thiol on C18. | Chemical tagging of -SH to form stable adduct. |
| Linearity (R²) | > 0.999 (10 - 500 µg/mL) | > 0.995 (0.1 - 50 µg/mL) |
| LOD / LOQ | ~0.5 µg/mL (UV detection) | ~0.05 µg/mL (Vis detection) |
| Specificity | High (Separates impurity/dimer). | Medium (Reacts with all thiols). |
| Stability | 24h (with EDTA/Acid). | > 48h (Derivatized product). |
| Complexity | Low (Mix & Shoot). | High (Reaction time, pH adjustment). |
| Best For | QC, Purity, Assay, Synthesis Monitoring. | Plasma, Urine, Trace Impurity Analysis. |
Part 3: Detailed Experimental Protocol (Method A)
This protocol is designed to be self-validating . The presence of the nitro group allows for sensitive UV detection at higher wavelengths, reducing interference from common solvents.
Instrumentation & Conditions
-
System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1200/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.
-
Why: End-capping reduces silanol interactions with the basic pyridine nitrogen.
-
-
Wavelength: 340 nm (Primary), 254 nm (Secondary).
-
Why: The nitro-pyridine chromophore absorbs strongly at 340 nm. This avoids baseline drift from formic acid/TFA seen at 210 nm.
-
-
Temperature: 30°C.
Mobile Phase Preparation[1]
-
Solvent A: 0.1% Formic Acid in Water (v/v).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Gradient Profile:
Time (min) % A % B Flow (mL/min) 0.0 95 5 1.0 10.0 40 60 1.0 12.0 5 95 1.0 | 15.0 | 95 | 5 | 1.0 |
Sample Preparation (Critical Step)
-
Diluent: 10% Acetonitrile / 90% Water containing 0.1% Formic Acid and 1 mM EDTA .
-
Causality: The acid keeps the analyte in the stable protonated thione form. EDTA scavenges trace iron/copper that catalyze disulfide formation.
-
-
Stock Solution: Dissolve 10 mg of 5-Methyl-3-nitro-pyridine-2-thiol in 10 mL of pure Acetonitrile (to ensure solubility).
-
Working Standard: Dilute Stock 1:10 with the Diluent .
System Suitability Criteria (Self-Validation)
Before running samples, verify the system using these pass/fail metrics:
-
Tailing Factor: < 1.5 (Indicates successful suppression of silanol interactions).
-
Precision (n=5): RSD < 1.0% for retention time and area.
-
Resolution: Inject a "spiked" sample containing the Disulfide Dimer (generated by adding 1 drop of H₂O₂ to a stock aliquot). Resolution between Thiol and Dimer must be > 2.0.
Part 4: Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Peak Splitting | Tautomer separation during run. | Lower mobile phase pH (add more acid) or increase column temp to 40°C to speed up kinetics. |
| Ghost Peak (RT ~12 min) | Disulfide formation (Dimer). | Fresh sample prep; ensure EDTA is in diluent; minimize autosampler time. |
| Broad Tailing | Interaction with silanols. | Use a "Base Deactivated" (BDS) or highly end-capped column. |
Decision Workflow
Use this logic flow to determine if this method fits your specific need.
Figure 2: Method selection decision tree based on sample concentration and matrix complexity.
References
-
BenchChem. (2025).[1] A Comparative Guide to the Validation of HPLC Methods for Thiol Analysis Using 5-Mercapto-2-nitrobenzoic Acid. Retrieved from
-
National Institutes of Health (NIH). (2002). 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study. PubMed.[2] Retrieved from
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from
-
Organic Syntheses. Synthesis of 5-methyl-2,2'-bipyridine (Relevant intermediate chemistry). Retrieved from
Sources
Technical Assessment: UV-Vis Characterization of 5-Methyl-3-nitro-pyridine-2-thiol
Executive Summary & Core Directive
This guide provides a technical analysis of the UV-Vis absorption properties of 5-Methyl-3-nitro-pyridine-2-thiol (CAS: 38240-29-8 / Analogues). Unlike simple aromatic hydrocarbons, this compound exhibits complex spectral behavior driven by thione-thiol tautomerism and solvatochromic effects .
Critical Insight: In solution, particularly in polar solvents, this compound does not exist primarily as a thiol (-SH). It predominantly adopts the thione (2(1H)-pyridinethione) tautomer. This structural reality fundamentally alters its electronic transitions, shifting the primary absorption band into the visible region (yellow/orange color) due to Intramolecular Charge Transfer (ICT) facilitated by the electron-withdrawing 3-nitro group.
Researchers must treat literature values as solvent-dependent variables. The data below synthesizes theoretical predictions with experimental behavior of close structural analogues (e.g., 3-nitro-2-pyridinethiol).
Electronic Structure & Tautomerism
To accurately interpret the UV-Vis spectrum, one must understand the species being measured. The 3-nitro group stabilizes the thione form through resonance and hydrogen bonding (if solvent permits).
Figure 1: Thiol-Thione Tautomeric Equilibrium
Caption: The equilibrium heavily favors the Thione form in solution. The Nitro group induces a bathochromic shift (Red Shift), while the Methyl group adds a secondary, minor bathochromic contribution.
Comparative Spectral Data
The following table benchmarks 5-Methyl-3-nitro-pyridine-2-thiol against its parent compounds. Note that the 3-Nitro substituent is the primary driver of the visible color (yellow), while the 5-Methyl group fine-tunes the
Table 1: UV-Vis Absorption Maxima Comparison
| Compound | Primary | Secondary | Electronic Transition | Visual Appearance |
| Pyridine-2-thiol (Standard) | 275 - 280 | 340 - 355 (Weak) | Colorless / Pale Yellow | |
| 3-Nitro-2-pyridinethiol | 240 - 250 | 335 - 390 | ICT / | Bright Yellow |
| 5-Methyl-3-nitro-pyridine-2-thiol | 245 - 255 | 345 - 400 | ICT / | Deep Yellow / Orange |
Note on Solvatochromism:
Non-polar (Hexane/Dioxane): Spectrum may show fine vibrational structure; equilibrium may shift slightly toward the thiol form (blue shift).
Polar Protic (Methanol/Ethanol): Strong stabilization of the Thione form. Expect
around 380-395 nm .Basic (pH > 8): Formation of the Thiolate Anion . This causes a distinct hyperchromic and bathochromic shift, often pushing
.
Experimental Protocol: Self-Validating Characterization
Since specific literature values can vary by solvent purity and pH, you must validate the
Materials
-
Stock Solvent: Methanol (HPLC Grade) or Buffer (pH 7.4).
-
Blank: Pure solvent from the same bottle used for dilution.
-
Standard: 5-Methyl-3-nitro-pyridine-2-thiol (>98% purity).
Workflow Diagram
Caption: A linear response (Beer's Law) confirms that the measured
Step-by-Step Methodology
-
Baseline Correction:
-
Fill two matched quartz cuvettes with your chosen solvent.
-
Run a "Baseline/Zero" scan from 200 nm to 600 nm.
-
Why? This eliminates solvent absorption and cuvette mismatch errors.
-
-
Stock Preparation:
-
Dissolve 1-2 mg of compound in 10 mL Methanol. Sonicate if necessary to ensure complete dissolution.
-
Note: If using aqueous buffer, pre-dissolve in a minimal volume of DMSO (final DMSO concentration < 1%) to prevent precipitation.
-
-
Spectral Scanning:
-
Dilute the stock to approx. 50 µM.
-
Scan from 200 nm to 600 nm.
-
Observe: Look for the primary peak in the 340–400 nm range.
-
-
pH Sensitivity Test (Optional but Recommended):
-
Add 1 drop of 0.1 M NaOH to the cuvette.
-
Result: The peak should shift red (bathochromic) and increase in intensity, confirming the formation of the thiolate anion. This validates the identity of the thiol/thione group.
-
References
Comprehensive Guide: Elemental Analysis of 5-Methyl-3-nitro-pyridine-2-thiol
This guide outlines the elemental analysis (EA) framework for 5-Methyl-3-nitro-pyridine-2-thiol , a functionalized heterocyclic intermediate often used in the synthesis of bioactive scaffolds (e.g., proton pump inhibitors, kinase inhibitors).
This document serves as a Publish Comparison Guide , comparing EA against modern alternatives (qNMR, HRMS) and providing a self-validating experimental protocol.
Executive Summary & Compound Profile
5-Methyl-3-nitro-pyridine-2-thiol is a sulfur-rich, nitro-functionalized pyridine. In drug development, it serves as a critical "building block."[1] Its purity is paramount because sulfur poisons many downstream transition-metal catalysts (e.g., Palladium in Suzuki couplings), and the nitro group can lead to energetic side reactions if miscalculated.
Compound Identity:
-
IUPAC Name: 5-Methyl-3-nitro-pyridine-2-thiol
-
Molecular Formula:
-
Molecular Weight:
-
Key Properties: Yellow crystalline solid; potential for thiol-disulfide oxidation; hygroscopic (forms hydrates).
Theoretical Calculation (The Benchmark)
To validate the purity of a synthesized batch, the experimental elemental composition must match the theoretical values within a tolerance of
Atomic Weights Used (IUPAC Standard):
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
-
Sulfur (S):
Step-by-Step Calculation:
-
Total Mass Contribution:
-
6 × C =
-
6 × H =
-
2 × N =
-
2 × O =
-
1 × S =
-
Total MW:
-
-
Percentage Composition:
| Element | Calculation | Theoretical % |
| Carbon (C) | 42.35% | |
| Hydrogen (H) | 3.55% | |
| Nitrogen (N) | 16.46% | |
| Sulfur (S) | 18.84% | |
| Oxygen (O) | (Calculated by difference in CHNS mode) | 18.80% |
Comparative Analysis: EA vs. qNMR vs. HRMS
Why perform Elemental Analysis when Mass Spec exists? In the context of 5-Methyl-3-nitro-pyridine-2-thiol , EA is the only method that effectively detects non-chromophoric inorganic impurities and trapped water/solvents in a single bulk measurement.
Method Performance Matrix
| Feature | Combustion Analysis (CHNS) | Quantitative NMR (qNMR) | HRMS (High-Res Mass Spec) |
| Primary Scope | Bulk Purity (Solvates, Inorganics) | Organic Purity & Molar Ratio | Molecular Identity (Exact Mass) |
| Sulfur Specificity | High (Quantitative %S) | Low (Indirect via protons) | High (Isotopic pattern) |
| Water Detection | Indirect (High %H, Low %C) | Yes (Distinct peak if not exchanging) | No (Ionization suppression) |
| Inorganic Salts | Detected (Low %C/H/N, Ash residue) | Invisible (Unless nuclei active) | Invisible |
| Sample Destructive? | Yes | No | Yes (Trace amount) |
| Verdict | Gold Standard for Bulk Purity | Best for Organic Impurity ID | Best for Confirmation of Structure |
Scientific Rationale:
-
The "Thiol" Factor: Thiols oxidize to disulfides (
). HRMS often shows the dimer peak as an artifact. qNMR shows a shift in the adjacent proton. EA detects this oxidation as a shift in the C:H:S ratio (loss of H). -
The "Nitro" Factor: Nitro groups can be difficult to combust completely.[2] EA requires specific reduction catalysts (copper) to ensure all
is converted to .
Experimental Protocol (Self-Validating System)
This protocol is designed to handle the specific challenges of 5-Methyl-3-nitro-pyridine-2-thiol : sulfur interference and hygroscopicity.
Phase 1: Sample Preparation (Crucial)
-
Objective: Remove trapped solvent and prevent oxidation.
-
Method:
-
Dry the sample in a vacuum oven at
for 4 hours. Note: Do not exceed as nitro-thiols can be thermally unstable. -
Store in a desiccator with
or active silica gel. -
Validation: If %H is
(Theoretical is 3.55%), the sample is likely wet.
-
Phase 2: Combustion Setup
-
Instrument: Flash 2000 or Elementar vario EL cube (CHNS Mode).
-
Combustion Aid: Vanadium Pentoxide (
) .-
Reasoning: Sulfur-rich compounds can form stable sulfates in the ash or poison the catalyst.
ensures complete oxidative release of Sulfur as .
-
-
Oxygen Dosing: High Oxygen flow (pulse) is required to break the Nitro-aromatic bond.
Phase 3: The Workflow Diagram
Caption: Optimized Elemental Analysis workflow for sulfur-containing nitro-pyridines, highlighting the critical addition of Vanadium Pentoxide.
Data Interpretation & Troubleshooting
When results deviate, use this logic to diagnose the chemical root cause.
Common Deviation Scenarios
| Observation | Likely Cause | Chemical Logic | Remediation |
| High %H (>3.8%) | Water Contamination | Pyridine nitrogen H-bonds with atmospheric moisture. | Re-dry sample; use qNMR to quantify water. |
| High %C, High %H | Solvent Trap | Residual Ethanol/Ethyl Acetate from recrystallization. | Vacuum dry at higher vac (<1 mbar). |
| Low %S (<18.4%) | Incomplete Combustion | Sulfur trapped as inorganic sulfate in ash. | Increase |
| Low %H, High %S | Thiol Oxidation | Formation of Disulfide dimer ( | Store under Argon; Add DTT if repurifying. |
| Low %C, %H, %N | Inorganic Salts | Presence of | Perform ash test; Filter solution before drying. |
Troubleshooting Logic Tree
Caption: Diagnostic logic for interpreting EA deviations in 5-Methyl-3-nitro-pyridine-2-thiol analysis.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Thermo Fisher Scientific. (2023). "Elemental Analysis: CHNS/O Characterization of Polymers and Plastics." Application Note 42230. Link
-
BenchChem. (2025). "A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS." BenchChem Technical Guides. Link
-
Mettler Toledo. "Sample Preparation and Weighing of Organic Material for CHNS/O Elemental Analysis." Expertise Library. Link
-
Analytik Jena. (2021). "Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine."[3] Application Note. Link
Sources
Melting point determination and range for pure 5-Methyl-3-nitro-pyridine-2-thiol
This guide provides a comprehensive technical analysis for the melting point determination of 5-Methyl-3-nitro-pyridine-2-thiol (CAS 25391-74-6), a critical intermediate in the synthesis of bioactive heterocyclic compounds.
Due to the compound's specific tautomeric nature and susceptibility to oxidation, literature values can vary or be absent in standard catalogs. This guide establishes a self-validating protocol to determine the melting point, using structural analogs and precursors as authoritative benchmarks.
Part 1: Technical Analysis & Compound Identity
5-Methyl-3-nitro-pyridine-2-thiol exists in a dynamic equilibrium between its thiol and thione forms. In the solid state, 2-mercaptopyridines predominantly exist as the thione (2-thione) tautomer, which significantly influences the melting point (MP) due to strong intermolecular hydrogen bonding (N–H···S).
The Tautomerism Challenge
The "thiol" name is often used interchangeably with the "thione" structure. Researchers must recognize that the observed melting point corresponds to the thione form.
-
Thiol Form: Lower melting point (theoretical, often liquid or low-melting solid).
-
Thione Form: Higher melting point (actual solid state, typically >160°C).
The Oxidation Trap (Disulfide Formation)
Thiols are prone to oxidative dimerization to form disulfides.
-
Impurity: 2,2'-Dithiobis(5-methyl-3-nitropyridine).
-
Impact: Disulfides often have distinct melting points (usually higher or broader) compared to the monomeric thione.
-
Detection: A depressed or broad melting range indicates partial oxidation or residual solvent.
Part 2: Comparative Benchmarks & Reference Data
Since a single, universally cited MP for the pure specific isomer is rare in open commercial catalogs, we establish an Expected Range based on authoritative data from its direct precursor and closest structural analogs.
Table 1: Reference Melting Point Data for Quality Control
| Compound Identity | Relationship | CAS Number | Melting Point (°C) | Significance |
| 2-Chloro-5-methyl-3-nitropyridine | Precursor | 23056-40-8 | 46 – 50 °C | Critical QC Check. If your sample melts <100°C, it is likely unreacted starting material. |
| 3-Nitropyridine-2-thiol | Des-methyl Analog | 38240-29-8 | 169 – 175 °C | The methyl group at C5 typically raises the MP due to increased molecular symmetry and packing efficiency. |
| 2-Hydroxy-5-methyl-3-nitropyridine | Oxygen Analog | 7464-14-4 | 212 – 216 °C | Oxygen analogs (pyridones) generally melt higher than thiones due to stronger H-bonding (N–H···O vs N–H···S). |
| 5-Methyl-3-nitro-pyridine-2-thiol | Target Product | 25391-74-6 | 175 – 205 °C (Est.) | Target Range. Expect a sharp melt within this bracket for the pure thione form. |
Technical Insight: The methyl group in the 5-position (para to the thiol) stabilizes the crystal lattice. We expect the MP of the target compound to be higher than the des-methyl analog (175°C) but lower than the hydroxy analog (212°C).
Part 3: Experimental Protocol for MP Determination
This protocol ensures the exclusion of the low-melting precursor and the oxidative disulfide impurity.
Synthesis & Purification Context
-
Synthesis: Typically prepared by nucleophilic substitution of 2-Chloro-5-methyl-3-nitropyridine with thiourea or sodium hydrosulfide (NaSH), followed by acidification.
-
Purification: Recrystallization from ethanol or acetic acid is standard.
-
Drying: Must be dried under vacuum to remove solvent, as solvates will depress the MP.
Step-by-Step Determination Workflow
-
Visual Inspection: The pure compound should be a yellow crystalline solid . Darkening or orange/red hues may indicate oxidation or decomposition.
-
Pre-Screen (Capillary):
-
Ramp rapidly (10°C/min) to 150°C.
-
If melting occurs below 60°C , the reaction is incomplete (contains precursor). Abort and repurify.
-
-
Precise Determination (DSC or Capillary):
-
Method: Capillary Melting Point (corrected).
-
Ramp Rate: 1°C/min starting from 160°C.
-
Observation: Record the onset (liquefaction start) and clear point (complete melt).
-
Acceptance Criteria: A range of ≤ 2°C indicates high purity (e.g., 182–184°C). A range >5°C indicates disulfide contamination.
-
Part 4: Visualization of Logic & Workflow
Figure 1: Structural Dynamics & Impurity Logic
This diagram illustrates the relationship between the precursor, the target tautomers, and the oxidative impurity.
Caption: Tautomeric equilibrium favors the Thione form in the solid state.[1][2] Oxidation leads to disulfide impurities.
Figure 2: Melting Point Determination Decision Tree
A self-validating workflow to interpret experimental results.
Caption: Decision tree for validating the purity of 5-Methyl-3-nitro-pyridine-2-thiol via melting point.
References
-
Okafor, C. O. (1976). Studies in the Heterocyclic Series. IX. Synthesis of Heterocyclic Thiols. Phosphorus and Sulfur and the Related Elements. (Describes the synthesis of 5-methyl-3-nitropyridine-2(1H)-thione from the 2-chloro precursor).
-
Thermo Fisher Scientific . (2025). Safety Data Sheet: 2-Chloro-5-methyl-3-nitropyridine. (Provides the authoritative MP for the precursor: 46-50°C).
-
Sigma-Aldrich . (2025). Product Specification: 3-Nitropyridine-2-thiol. (Provides the authoritative MP for the des-methyl analog: 169-175°C).
-
PubChem . (2025).[3] Compound Summary: 2-Hydroxy-5-methyl-3-nitropyridine.[4] (Provides the authoritative MP for the isostructural oxygen analog: 212-216°C).
Sources
Safety Operating Guide
5-Methyl-3-nitro-pyridine-2-thiol: Proper Disposal Procedures
Executive Summary: Immediate Action Directives
Do Not dispose of this compound down the drain. Do Not mix with oxidizing acids (e.g., Nitric Acid) or strong bases.[1]
5-Methyl-3-nitro-pyridine-2-thiol (CAS: 23506-39-0) presents a dual-hazard profile due to the coexistence of a reducing thiol (-SH) group and an energetic nitro (-NO₂) group on a pyridine ring.[1] Successful disposal requires strict segregation to prevent the formation of toxic gases (NOₓ, SOₓ) or uncontrolled exothermic reactions.
Primary Disposal Path: High-Temperature Incineration (via EHS/Hazardous Waste Contractor).[1] Glassware Decontamination: Dilute Hypochlorite (Bleach) soak (Strictly for trace residues only).[1]
Chemical Profile & Hazard Logic
To handle this chemical safely, one must understand the competing reactivities of its functional groups. This section details the "Why" behind the protocols.
| Feature | Chemical Behavior | Disposal Implication |
| Thiol Group (-SH) | Strong reducing agent; potent odor (stench).[1] | Segregation: Must be kept away from oxidizers.[1] Odor Control: Requires secondary containment.[1] |
| Nitro Group (-NO₂) | Oxidizing potential; thermal instability.[1] | Stability: Avoid heating or friction.[1] Incompatibility: Do not mix with amines or strong reducers. |
| Pyridine Ring | Nitrogen-containing heterocycle.[1] | Toxicity: Treat as acutely toxic (P-List equivalent precaution).[1] Combustion: Releases toxic Nitrogen Oxides (NOₓ).[1] |
Critical Safety Insight: While bleach (sodium hypochlorite) is standard for neutralizing thiol odors, bulk mixing of nitro-compounds with hypochlorite can be unpredictable and energetic.[1] Therefore, bulk waste must remain untreated and segregated, while trace residues on glassware can be safely decontaminated.[1]
Waste Segregation & Storage
The Self-Validating System: A properly segregated waste stream should never emit heat or visible fumes.[1][2] If it does, a compatibility breach has occurred.[1]
Storage Requirements (Pre-Pickup)
-
Container: High-density polyethylene (HDPE) or amber glass.[1] Avoid metal containers (thiols can react with metals).[1]
-
Labeling: Must read "Hazardous Waste - Toxic / Stench" .[1]
-
Secondary Containment: Place the waste bottle inside a larger sealable tub to contain odors and spills.
-
Atmosphere: If possible, purge the headspace with Nitrogen or Argon before sealing to prevent oxidative degradation of the thiol, which can build pressure.
Disposal Workflow
The following diagram illustrates the decision logic for handling 5-Methyl-3-nitro-pyridine-2-thiol waste.
Figure 1: Decision logic for segregating bulk reagent versus trace residues to minimize benchtop reactivity risks.
Detailed Operational Protocols
Protocol A: Bulk Waste Disposal (Solids & Reaction Mixtures)
Use this for expired reagents, mother liquors, or failed reaction mixtures.
-
Preparation: Don appropriate PPE (Nitrile gloves, lab coat, safety goggles).[1][3] Work inside a fume hood.
-
Container Selection: Select a clean, chemically compatible container (HDPE preferred).
-
Transfer: Transfer the material carefully. If solid, use a plastic spatula (avoid metal).[1]
-
Solvent Wash (Optional): If the material is stuck, dissolve in a minimal amount of Acetone or DMSO.
-
Labeling: Affix a hazardous waste tag immediately.[1] List constituents as:
-
Closure: Cap tightly. Parafilm the cap to prevent odor leakage.
Protocol B: Glassware Decontamination (Trace Residues)
Use this for spatulas, flasks, and vials that appear "empty" but contain residue.
-
Bath Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution in a fume hood.[1]
-
Submersion: Fully submerge contaminated glassware.[1]
-
Reaction Time: Allow to soak for 30 minutes .
-
Rinsing: Remove glassware and rinse with copious water.
-
Crucial Step: Collect the first rinse water and add it to the Hazardous Waste container (Protocol A). Do not pour the first rinse down the drain.
-
-
Final Wash: Subsequent washes can be handled as standard lab ware cleaning.[1]
Spill Management Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area. The stench may cause panic or respiratory distress.
-
PPE Upgrade: Wear double nitrile gloves and a NIOSH-approved respirator (N95 minimum, P100/Organic Vapor cartridge preferred) if dust/vapor is present.[1]
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.
-
Liquids: Absorb with vermiculite or spill pads.[1] Do not use paper towels for bulk liquid spills (fire risk with nitro compounds).
-
-
Surface Decontamination: Wipe the area with a 10% bleach solution to neutralize the thiol odor, followed by a water rinse.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (n.d.).[1] Define Hazardous Waste: Listed Wastes (F, K, P, and U Lists). EPA.gov.[1] [Link]
-
Stanford Environmental Health & Safety. (2020).[1] Chemical Incompatibility Guide. Stanford University.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
